Technical Documentation Center

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride
  • CAS: 1820687-97-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Utility of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Abstract & Strategic Relevance In the landscape of modern medicinal chemistry, the design of highly polar, conformationally restricted building blocks is paramount for optimizing the pharmacokinetic profiles of drug cand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

In the landscape of modern medicinal chemistry, the design of highly polar, conformationally restricted building blocks is paramount for optimizing the pharmacokinetic profiles of drug candidates. Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS: 1820687-97-5) represents a highly versatile, bifunctional scaffold. By integrating a privileged pyrrolidine ring with an active sulfonylacetate moiety, this compound provides orthogonal reactivity vectors for library synthesis.

Pyrrolidine-3-sulfonyl derivatives have emerged as highly valuable substrates in drug discovery, frequently utilized to modulate lipophilicity (logP) while maintaining low molecular weight . This whitepaper details the physicochemical properties, structural causality, and standardized synthetic protocols for deploying this building block in early-stage drug development.

Physicochemical Profiling

Understanding the baseline physical properties of this compound is critical for predicting its behavior in various solvent systems and determining appropriate storage conditions. The data below summarizes the core specifications of the commercially available hydrochloride salt .

PropertySpecification
Chemical Name Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride
CAS Number 1820687-97-5
Molecular Formula C₇H₁₄ClNO₄S (Base: C₇H₁₃NO₄S · HCl)
Molecular Weight 243.71 g/mol (Base: 207.25 g/mol )
Appearance Solid (Typically white to off-white powder)
Purity ≥95% (Typical commercial grade)
Solubility Soluble in DMSO, MeOH, H₂O; Poorly soluble in hexanes/heptane
Storage Conditions Ambient storage; inert atmosphere (N₂/Ar) recommended

Structural Causality & Reactivity Vectors

The utility of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride lies in the deliberate chemical logic of its structure. Rather than functioning as a passive spacer, every functional group serves a distinct mechanistic purpose:

  • The Hydrochloride Salt (Stability): Free secondary amines are highly nucleophilic. If left as a free base, the pyrrolidine nitrogen could undergo intermolecular aminolysis by attacking the methyl ester of an adjacent molecule, leading to unwanted oligomerization. The HCl salt locks the amine in a protonated, non-nucleophilic state ( pKa​≈9 ), ensuring long-term shelf stability and batch-to-batch consistency.

  • The Active Methylene (Alpha-Functionalization): The methylene group (-CH₂-) is flanked by two strongly electron-withdrawing groups: a sulfonyl (-SO₂-) and a methyl ester (-COOMe). This dual-activation drastically lowers the pKa​ of the alpha-protons to approximately 10–12. Consequently, the carbon can be easily deprotonated by mild bases to form a resonance-stabilized carbanion, serving as a potent nucleophile for alkylation or Knoevenagel condensations.

  • The Pyrrolidine Core (Conformational Restriction): The 3-substituted pyrrolidine ring introduces a defined spatial trajectory for the sulfonyl group, which is highly sought after in structure-based drug design for targeting specific enzymatic pockets .

Divergent Synthetic Workflows

Because the molecule possesses two distinct reactive sites (the secondary amine and the active methylene), it can be divergently functionalized depending on the choice of reagents and bases.

G SM Methyl 2-(pyrrolidine-3- sulfonyl)acetate HCl Base Freebasing (DIPEA/TEA) Exposes Sec-Amine SM->Base Mild Base (pKa ~10) Path2 Alpha-Alkylation at CH2 (Vector 2) SM->Path2 Strong Base (pKa >13) Path3 Ester Hydrolysis -> Acid (Vector 3) SM->Path3 LiOH, THF/H2O Path1 N-Alkylation / Acylation (Vector 1) Base->Path1 Electrophile Prod1 N-Substituted Sulfonylacetate Path1->Prod1 Prod2 Alpha-Substituted Derivative Path2->Prod2 Prod3 Sulfonylacetic Acid Building Block Path3->Prod3

Caption: Divergent synthetic pathways for Methyl 2-(pyrrolidine-3-sulfonyl)acetate functionalization.

Standardized Experimental Methodologies

To ensure reproducibility, the following protocols have been designed as self-validating systems. The causality behind the solvent and reagent choices is explicitly defined to prevent orthogonal side reactions.

Protocol A: Selective N-Acylation (Amide Bond Formation)

Objective: Derivatize the pyrrolidine nitrogen while strictly preserving the sulfonylacetate active methylene. Causality: By utilizing a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) in an aprotic solvent, the protocol selectively neutralizes the HCl salt without deprotonating the active methylene, preventing unwanted alpha-alkylation.

  • Preparation: Suspend Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (1.0 equiv, 500 mg) in anhydrous Dichloromethane (DCM, 0.1 M) under an inert nitrogen atmosphere.

  • Freebasing (Self-Validation Step): Add DIPEA (2.5 equiv) dropwise at 0 °C. Validation: The opaque suspension will rapidly transition into a clear, homogeneous solution as the insoluble HCl salt is converted to the soluble free base.

  • Coupling: In a separate vial, pre-activate the desired carboxylic acid (1.1 equiv) with HATU (1.2 equiv) in DCM for 10 minutes, then transfer this mixture to the free amine solution.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS (disappearance of the m/z 208.06 [M+H]+ peak).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Alpha-Alkylation of the Active Methylene

Objective: Introduce a substituent at the carbon flanked by the sulfonyl and ester groups. Causality: This protocol assumes the pyrrolidine nitrogen has already been protected (e.g., as an N-Boc derivative or via Protocol A) to prevent competitive N-alkylation. A moderate base ( K2​CO3​ ) is perfectly calibrated to deprotonate the highly acidic alpha-proton without hydrolyzing the methyl ester.

  • Preparation: Dissolve the N-protected sulfonylacetate derivative (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 equiv) and stir at room temperature for 15 minutes to generate the carbanion.

  • Alkylation: Add the desired alkyl halide (1.2 equiv) dropwise. Elevate the temperature to 50 °C and stir for 12 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash extensively with a 5% aqueous LiCl solution (5x) to forcefully partition the DMF into the aqueous phase. Dry the organic layer over MgSO4​ and purify via silica gel flash chromatography.

Analytical Characterization & Validation

Rigorous Quality Control (QC) is required before deploying this building block into high-throughput library synthesis.

QC Sample Compound Batch LCMS LC-MS (ESI+) Mass Confirmation Sample->LCMS NMR 1H & 13C NMR Structural Integrity Sample->NMR Purity HPLC (UV 210nm) >95% Purity LCMS->Purity NMR->Purity Release Batch Release Purity->Release

Caption: Standardized quality control and analytical validation workflow for batch release.

Expected Analytical Signatures:

  • LC-MS (ESI+): The intact free base will ionize to yield a prominent [M+H]+ peak at m/z 208.06 .

  • ¹H NMR (DMSO- d6​ , 400 MHz):

    • A broad singlet integrating to 2H at ~9.0–9.5 ppm, corresponding to the protonated secondary amine ( NH2+​ ) of the HCl salt.

    • A sharp, distinct singlet integrating to 2H at ~4.2 ppm, representing the isolated active methylene protons (-SO₂-CH₂ -COOMe).

    • A sharp singlet integrating to 3H at ~3.7 ppm, confirming the intact methyl ester (-OCH₃ ).

    • Complex multiplets between 1.8 and 3.6 ppm corresponding to the aliphatic protons of the pyrrolidine ring.

References

  • Mykhalchuk, V. L., Yarmolchuk, V. S., Doroschuk, R. O., Tolmachev, A. A., & Grygorenko, O. O. "[3+2] Cycloaddition of an Azomethyne Ylide and Vinyl Sulfonyl Fluorides ― an Approach to Pyrrolidine-3-sulfonyl Fluorides." European Journal of Organic Chemistry, 2018(22), 2870-2876. URL:[Link]

  • Organic Process Research & Development. "2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives: Multigram Synthesis and Coupling Reactions." ACS Publications, 2024. URL:[Link]

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of Methyl 2-(pyrrolidine-3-sulfonyl)acetate Hydrochloride

Executive Summary Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a highly versatile molecular building block extensively utilized in pharmaceutical chemistry and drug discovery. Featuring a conformationally re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a highly versatile molecular building block extensively utilized in pharmaceutical chemistry and drug discovery. Featuring a conformationally restricted pyrrolidine ring, a hydrogen-bond-accepting sulfonyl group, and a reactive methyl ester, this scaffold is primed for multidimensional functionalization.

This whitepaper provides an in-depth analysis of its mass spectrometric properties—specifically contrasting its average molecular weight with its monoisotopic exact mass—and details self-validating experimental protocols for its analytical verification and downstream synthetic application.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In the realm of high-resolution analytics and synthetic stoichiometry, distinguishing between average molecular weight and monoisotopic exact mass is critical for researchers.

  • Average Molecular Weight (243.71 g/mol ): Calculated using the abundance-weighted average of all isotopes for each element. This value is strictly utilized for macroscopic stoichiometric calculations (e.g., determining mass equivalents for a bulk reaction).

  • Monoisotopic Exact Mass (243.0332 Da for the salt; 207.0565 Da for the free base): Calculated using the exact mass of the most abundant, stable isotope of each element (e.g., ^12C = 12.0000, ^1H = 1.0078). This value is the cornerstone of High-Resolution Mass Spectrometry (HRMS) for precise structural elucidation.

According to [1], the compound is commercially supplied as a hydrochloride salt to ensure stability.

Quantitative Physicochemical Data

Table 1: Key metrics for analytical and synthetic planning.

PropertyValueCausality / Application
CAS Number 1820687-97-5Unique identifier for procurement and database retrieval.
Linear Formula C7H14ClNO4SRepresents the stable hydrochloride salt form.
Average Molecular Weight 243.71 g/mol Used for bulk weighing and stoichiometric molarity calculations.
Exact Mass (Salt) 243.0332 DaTheoretical mass of the complete salt complex.
Exact Mass (Free Base) 207.0565 DaTarget mass for HRMS structural confirmation.
Protonated Mass [M+H]+ 208.0638 DaPrimary target ion in positive-mode Electrospray Ionization (ESI+).

Structural Analysis & Mechanistic Utility

The architectural design of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride offers three distinct sites for chemical manipulation:

  • Pyrrolidine Nitrogen (Secondary Amine): Protected as a hydrochloride salt to prevent premature auto-condensation or degradation. Upon free-basing, it becomes a potent nucleophile for N-alkylation, reductive amination, or acylation.

  • Sulfonyl Linker (-SO2-): Provides metabolic stability and acts as a strong hydrogen bond acceptor, a critical feature for binding affinity in target-based drug design.

  • Methyl Acetate Group (-CH2COOCH3): A prime candidate for ester hydrolysis to yield a carboxylic acid, or direct amidation to form complex sulfonamide-acetamide hybrid scaffolds.

SyntheticWorkflow A Methyl 2-(pyrrolidine-3-sulfonyl)acetate Hydrochloride B Free Base Generation (DIPEA / TEA) A->B Base Neutralization C N-Functionalization (Acylation/Alkylation) B->C Rxn at Pyrrolidine NH D Ester Hydrolysis (LiOH, H2O) B->D Rxn at Ester E Direct Amidation (Primary/Secondary Amines) B->E Rxn at Ester F Advanced Drug Scaffold C->F D->F E->F

Synthetic workflow and downstream functionalization pathways for the compound.

Experimental Protocol: Self-Validating HRMS Analysis

To verify the structural integrity of the procured compound, HRMS is employed. This protocol utilizes a self-validating system via internal lock-mass calibration to ensure mass accuracy remains < 5 ppm.

Objective: Confirm the presence of the [M+H]+ ion at m/z 208.0638.

Step-by-Step Methodology:

  • System Blank Validation: Inject a blank solvent (50:50 Methanol:Water with 0.1% Formic Acid) into the ESI-Q-TOF system.

    • Causality: Establishes a baseline and validates the absence of column carryover or background contamination at the target m/z, ensuring subsequent signals are strictly from the sample.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 10 µL of this stock into 990 µL of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]+ ionized state necessary for positive-mode ESI detection.

  • Internal Calibration (Lock Mass): Co-infuse Leucine Enkephalin (m/z 556.2771) during the run.

    • Causality: Provides real-time mass axis correction. This ensures that any instrumental drift due to temperature or electronics is mathematically compensated, validating the extreme accuracy of the target mass measurement.

  • Data Acquisition & Isotopic Validation: Scan from m/z 100 to 1000. Extract the chromatogram for m/z 208.0638.

    • Causality: Validating the molecular formula requires comparing the theoretical M+1 (due to ^13C) and M+2 (due to ^34S) isotopic distribution against the observed spectrum. A matching isotopic pattern self-validates that the elemental composition is correct.

Experimental Protocol: Self-Validating Downstream Amidation

This protocol details the conversion of the methyl ester into an amide, utilizing the pyrrolidine core as part of a larger drug scaffold.

Step-by-Step Methodology:

  • Free-Base Generation: Suspend 1.0 mmol (243.7 mg) of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride in 5 mL of anhydrous Dichloromethane (DCM). Add 2.2 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt to liberate the secondary amine without competing as a nucleophile in subsequent steps.

  • N-Protection (Optional but Recommended): If the target reaction is strictly at the ester, the pyrrolidine nitrogen must be protected (e.g., using Boc-anhydride) to prevent polymerization or side reactions.

  • Direct Amidation: Add 1.5 mmol of the target primary amine and 1.2 mmol of Trimethylaluminum (AlMe3) at 0°C.

    • Causality: AlMe3 activates the amine by forming an aluminum amide intermediate. This intermediate is highly nucleophilic and readily attacks the methyl ester, driving the amidation forward much faster than standard thermal conditions.

  • In-Process Self-Validation: At 2 hours, sample 5 µL of the reaction mixture, quench in Methanol, and analyze via LC-MS.

    • Causality: The reaction is internally validated by the disappearance of the starting material peak (m/z 208.06) and the emergence of the predicted product mass. If the starting material peak persists, the reaction requires additional time or reagents, preventing a premature and low-yield workup.

References

Foundational

Technical Whitepaper &amp; Safety Data Profiling: Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Executive Summary Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a highly functionalized, bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis. Featuring both...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a highly functionalized, bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis. Featuring both a reactive secondary amine (stabilized as a hydrochloride salt) and a strongly electron-withdrawing sulfonylacetate moiety, it serves as a critical precursor for the synthesis of complex heterocycles, sulfonamide-based pharmacophores, and target molecules requiring Julia-Kocienski-type olefinations.

This whitepaper transcends standard Material Safety Data Sheet (MSDS) boilerplate by analyzing the causality behind the physicochemical hazards of CAS 1820687-97-5. By understanding the molecular mechanisms that drive its reactivity, researchers can implement self-validating safety protocols and optimize their synthetic workflows.

Physicochemical Profiling & Structural Causality

Standard safety protocols dictate cold, dry storage, but understanding why requires an analysis of the molecule's structural domains. The compound features three distinct reactive sites:

  • The Pyrrolidine Nitrogen: A secondary amine that acts as a potent nucleophile. It is supplied as a hydrochloride salt to prevent spontaneous atmospheric oxidation, unwanted dimerization, or premature nucleophilic attack.

  • The Sulfonyl Group (-SO₂-): A strongly electron-withdrawing group that significantly increases the acidity of the adjacent α-protons on the acetate group, making it highly active for base-catalyzed condensation reactions[1].

  • The Methyl Acetate Ester: Highly susceptible to hydrolysis under strongly basic aqueous conditions, necessitating precise pH control during neutralization.

Table 1: Quantitative Physicochemical Parameters
ParameterData / SpecificationMechanistic Implication
CAS Number 1820687-97-5Unique identifier for regulatory tracking.
Molecular Weight 243.71 g/mol Essential for precise stoichiometric calculations.
Chemical Formula C₇H₁₄ClNO₄SIndicates the presence of the HCl salt equivalent.
Physical State Solid (Crystalline)Prone to aerosolization; requires respiratory precautions.
Storage Conditions 2-8°C, Inert AtmospherePrevents thermal degradation and hygroscopic HCl dissociation.

Mechanistic Toxicology & GHS Classification

Standard MSDS templates list hazards without context. The following table defines the causality of the GHS hazards based on the structural profile of pyrrolidine hydrochlorides[2].

Table 2: GHS Hazard Classifications & Mechanistic Origins
GHS CodeHazard ClassMechanistic Origin (Causality)
H315 Skin Irritation (Cat 2)The HCl salt is highly hygroscopic. Contact with the natural moisture of the skin causes rapid dissociation, generating localized micro-environments of low pH that disrupt the lipid bilayer of the stratum corneum[2].
H319 Serious Eye Irritation (Cat 2A)The ocular mucosa is highly sensitive to acidic shifts. Free HCl generated upon dissolution induces rapid protein denaturation in the corneal epithelium[2].
H335 Respiratory Irritation (Cat 3)Inhalation of microcrystalline dust leads to immediate dissolution in respiratory tract mucus, triggering a localized inflammatory cascade and coughing reflex[2].

Experimental Workflow: Safe Handling & Synthetic Activation

To utilize this compound in drug development (e.g., sulfonamide coupling or olefination[1]), the HCl salt must be neutralized in situ without hydrolyzing the sensitive methyl ester. This requires a carefully orchestrated, self-validating protocol.

Protocol: In Situ Free-Base Generation and Electrophilic Coupling
  • Preparation (Fume Hood): Weigh 1.0 equivalent (eq) of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride into an oven-dried, argon-purged Schlenk flask.

    • Causality: Argon displacement prevents atmospheric moisture from interacting with the hygroscopic salt, avoiding premature HCl release and ester hydrolysis.

  • Solvation: Suspend the solid in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

    • Causality: Using strictly aprotic solvents ensures the methyl ester remains intact prior to base addition.

  • Neutralization: Perform a dropwise addition of 2.5 eq of N,N-Diisopropylethylamine (DIPEA) at 0°C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl salt to liberate the reactive pyrrolidine free base without attacking the electrophilic methyl ester. The excess (1.5 eq) serves as an acid scavenger for the subsequent coupling step.

  • Electrophile Addition: Slowly add 1.1 eq of the desired electrophile (e.g., an acid chloride).

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. The complete disappearance of the highly polar, baseline-retained free-base amine peak confirms successful coupling and validates the efficacy of the neutralization step.

Workflow Visualization

The following diagram maps the logical relationship between the compound's inherent hazards, the required safety checkpoints, and its synthetic activation pathway.

G Start Methyl 2-(pyrrolidine-3-sulfonyl)acetate HCl Hazard Hazard: Corrosive HCl Release Start->Hazard Moisture Contact PPE Safety: Fume Hood & PPE Start->PPE Handling Protocol Hazard->PPE Neutralization Neutralization (DIPEA) Free Base Generation PPE->Neutralization Controlled Addition Reaction Synthetic Application Neutralization->Reaction Active Nucleophile Waste Aqueous Waste Management Reaction->Waste Quenching

Workflow for handling and activating Methyl 2-(pyrrolidine-3-sulfonyl)acetate HCl.

Emergency Response & Self-Validating Spill Mitigation

In the event of a laboratory spill, standard water-based cleanup is strictly contraindicated due to the exothermic dissolution of the hydrochloride salt and the subsequent highly acidic runoff.

Causality-Driven Mitigation Protocol:

  • Containment: Immediately cover the solid spill with a dry, inert absorbent such as diatomaceous earth or dry sand. Causality: This prevents aerosolization of the irritating dust and absorbs any ambient moisture.

  • Neutralization (Self-Validating): Carefully apply a weak, solid base, such as Sodium Bicarbonate (NaHCO₃), over the contained spill.

    • Causality & Validation: NaHCO₃ neutralizes the HCl component slowly. Lightly mist the area with water to initiate the reaction. The release of CO₂ gas (bubbling) serves as a visual, self-validating indicator of active neutralization.

  • Collection: Once the effervescence completely ceases, the localized pH has been neutralized. The area is now safe for mechanical collection and disposal into a designated halogenated waste container.

References

  • Title: Olefination with sulfonyl halides and esters – sulfur-based variant of the Horner-Wadsworth-Emmons reaction Source: arkat-usa.org URL: [Link]

Sources

Exploratory

Thermal Characterization of Methyl 2-(pyrrolidine-3-sulfonyl)acetate Hydrochloride: A Technical Guide

Executive Summary Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS: 1820687-97-5) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry and drug discovery[1]. Featuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS: 1820687-97-5) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry and drug discovery[1]. Featuring a secondary amine (pyrrolidine ring), a sulfone linker, and an ester moiety, it serves as a critical intermediate for synthesizing complex sulfonamide-based therapeutics.

A common challenge encountered by formulation scientists and synthetic chemists is the accurate determination of its thermodynamic properties—specifically, its melting point (MP) and boiling point (BP). Because this compound is isolated as a hydrochloride salt, its thermal behavior deviates significantly from standard covalent organic molecules. This whitepaper provides an in-depth mechanistic explanation of its thermal properties, expected quantitative ranges, and a self-validating analytical protocol for empirical determination.

Chemical Profile and Theoretical Thermal Behavior

Structural Implications on Phase Transitions

The physical state transitions of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride are governed by its ionic lattice. The protonated pyrrolidinium nitrogen and the chloride counterion form strong electrostatic interactions.

  • Boiling Point Causality: Amine hydrochloride salts do not possess a true boiling point at atmospheric pressure [2]. The thermal energy required to overcome the ionic lattice energy and vaporize the intact salt far exceeds the covalent bond dissociation energies within the molecule itself. Consequently, heating the compound leads to thermal degradation—typically the release of hydrogen chloride (HCl) gas and subsequent decomposition of the ester and sulfone groups—long before vaporization can occur.

  • Melting Point Causality: The melting point of this compound is technically a "melt with decomposition." While simple pyrrolidine free bases are liquids at room temperature (e.g., unsubstituted pyrrolidine melts at -57.8 °C and boils at 86.6 °C[3]), the hydrochloride salt formation drastically elevates the melting point into the solid regime, typically between 150 °C and 200 °C for similar functionalized pyrrolidine hydrochlorides.

Quantitative Data Summary

Because CAS 1820687-97-5 is a niche pharmaceutical intermediate, exact empirical melting points are often batch-dependent and rely on the crystalline purity of the synthesized product. Table 1 summarizes its established chemical identifiers and theoretically predicted thermal boundaries based on homologous structures.

Table 1: Chemical Identifiers and Predicted Thermal Properties

PropertyValue / Description
Chemical Name Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride
CAS Number 1820687-97-5
Molecular Formula C₇H₁₄ClNO₄S
Molecular Weight 243.71 g/mol
InChI Key RIJSGJQEQMGQNX-UHFFFAOYSA-N
Expected Melting Point 150 °C – 190 °C (Melt with decomposition)
Expected Boiling Point N/A (Decomposes prior to vaporization)
Physical Form Solid (typically crystalline powder)

Self-Validating Analytical Protocol: TGA-DSC

To accurately determine the melting point and decomposition onset of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride, traditional capillary tube methods are insufficient due to subjective visual interpretation of decomposition. Instead, Differential Scanning Calorimetry (DSC) coupled orthogonally with Thermogravimetric Analysis (TGA) must be employed[4].

Workflow Visualization

ThermalAnalysisWorkflow Start Sample Receipt CAS: 1820687-97-5 Prep Sample Preparation (Hermetic Al Pan with Pinhole) Start->Prep Run Simultaneous TGA-DSC (10 °C/min, N2 purge) Prep->Run Calib System Calibration (Indium Standard) Calib->Run Validates Data Data Interpretation Run->Data Endo Endothermic Peak (No Mass Loss) = Melting Point Data->Endo Exo Endo/Exo Peak (+ Mass Loss) = Decomposition Data->Exo

Fig 1. Self-validating TGA-DSC workflow for amine hydrochloride thermal characterization.

Step-by-Step Methodology

This protocol is designed as a self-validating system . By running TGA and DSC simultaneously (or in parallel), the scientist can definitively prove whether an endothermic event is a true phase transition (melting) or a chemical degradation (decomposition).

Step 1: System Calibration (Validation Check)

  • Action: Calibrate the DSC using a high-purity Indium standard.

  • Causality: Indium has a highly stable, well-documented melting point of 156.6 °C. Because the expected melting point of the pyrrolidine salt falls within this same thermal window, an Indium calibration ensures the instrument's thermal sensors are perfectly aligned for this specific assay, eliminating instrumental drift as a variable.

Step 2: Sample Preparation

  • Action: Weigh 3.0 to 5.0 mg of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride into an aluminum DSC pan. Seal the pan hermetically, but pierce a single 50 µm pinhole in the lid.

  • Causality: Amine hydrochlorides release HCl gas upon thermal stress[2]. A completely sealed pan will pressurize and rupture, destroying the DSC cell. The pinhole allows off-gassing while maintaining a controlled micro-atmosphere for accurate heat-flow measurement.

Step 3: Thermal Execution

  • Action: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min. Equilibrate at 25 °C, then ramp the temperature at 10 °C/min up to 300 °C.

  • Causality: The N₂ purge prevents oxidative degradation, ensuring that any decomposition observed is purely thermal. The 10 °C/min ramp rate is the industry standard for balancing thermal resolution (sharp peaks) with experimental efficiency.

Step 4: Orthogonal Data Interpretation

  • Action: Overlay the DSC thermogram (Heat Flow vs. Temperature) with the TGA thermogram (Weight % vs. Temperature).

  • Causality:

    • If the DSC shows a sharp endothermic peak without a corresponding drop in TGA weight, this is the true Melting Point (typically the extrapolated onset temperature).

    • If the DSC shows an endothermic or exothermic peak that perfectly aligns with a sharp drop in TGA weight, this is the Decomposition Point . For this specific compound, melting and decomposition will likely overlap closely.

Applications in Drug Development

Understanding the precise melting and decomposition points of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is non-negotiable for downstream processing:

  • Solvent Selection: If the compound decomposes near its melting point, high-temperature reflux reactions (e.g., using solvents like DMSO or DMF at >150 °C) will degrade the building block before it can react. Synthesis routes must be designed using lower-boiling solvents (e.g., DCM, Methanol) with appropriate coupling reagents.

  • Storage and Stability: The hygroscopic nature of amine hydrochlorides means that moisture absorption can depress the melting point over time. DSC serves as a primary quality control (QC) metric; a depressed or broadened melting endotherm upon re-testing indicates moisture ingress or batch degradation.

References

  • PubChem. "Pyrrolidine | C4H9N | CID 31268". National Center for Biotechnology Information. URL:[Link]

  • Gibson, E. K. "Amine hydrochloride salts: a problem in polyurethane synthesis". University of Glasgow Theses. URL: [Link]

  • MDPI. "Analytical Investigation of Cyclodextrin Complexation Using the Co-Grinding Technique in the Case of Terbinafine Hydrochloride". Pharmaceutics. URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Preclinical Safety Assessment of Novel Pyrrolidine-Based Compounds: A Case Study Perspective on Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Unknowns in Preclinical Safety In the landscape of drug discovery and development, the journey of a novel chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns in Preclinical Safety

In the landscape of drug discovery and development, the journey of a novel chemical entity from the laboratory bench to potential clinical application is paved with rigorous scientific scrutiny. A critical and non-negotiable aspect of this journey is the comprehensive evaluation of its safety profile. The subject of this guide, Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride, is a compound for which specific public-domain toxicological and in vivo safety data is not extensively available. This is a common scenario for novel research compounds.

This guide, therefore, adopts a proactive and instructive approach. Instead of a retrospective data summary, we will construct a forward-looking, in-depth technical framework for the preclinical safety and toxicity assessment of a compound like Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride. We will leverage the well-established importance of the pyrrolidine scaffold in medicinal chemistry and draw upon general principles of toxicology to outline a robust, scientifically sound evaluation strategy. This document will serve as a guiding whitepaper for researchers and drug development professionals when faced with the task of characterizing the safety of new chemical entities.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] This scaffold is prevalent in a vast array of natural products, including alkaloids like nicotine and hygrine, and is a fundamental component of the amino acid proline.[2][3] Its ubiquity in nature has inspired medicinal chemists to incorporate it into a multitude of synthetic drugs and drug candidates.[3]

The significance of the pyrrolidine moiety lies in its unique structural and physicochemical properties:

  • Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring provides a three-dimensional framework that allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[4]

  • Chirality: The presence of stereogenic centers in many pyrrolidine derivatives is crucial for enantioselective interactions with biological systems, often leading to improved potency and reduced off-target effects.

  • Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This feature can enhance aqueous solubility and modulate other pharmacokinetic properties.[5]

  • Versatility as a Scaffold: The pyrrolidine ring can be readily functionalized at various positions, allowing for the fine-tuning of pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties.[4]

Given these advantageous characteristics, pyrrolidine derivatives have been successfully developed for a wide range of therapeutic areas, including antiviral, antibacterial, anticancer, and central nervous system disorders.[1][2][4]

Hypothetical Preclinical Safety and Toxicity Evaluation Workflow for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

The following sections outline a comprehensive, multi-tiered approach to characterizing the in vivo safety and toxicity profile of a novel pyrrolidine-containing compound such as Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride.

Tier 1: In Vitro and Preliminary Assessments

Before proceeding to extensive in vivo studies, a battery of in vitro tests is essential to identify potential liabilities and guide the design of subsequent animal studies.

Experimental Protocols:

  • In Vitro Cytotoxicity:

    • Objective: To determine the concentration of the test compound that induces cell death.

    • Method: A panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in 96-well plates.

    • Cells are exposed to a range of concentrations of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride for 24 to 72 hours.

    • Cell viability is assessed using a standard assay such as MTT or CellTiter-Glo®.

    • The IC50 (half-maximal inhibitory concentration) is calculated.

  • In Vitro Genotoxicity (Ames Test):

    • Objective: To assess the mutagenic potential of the compound.

    • Method: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound with and without metabolic activation (S9 fraction).

    • The number of revertant colonies (those that regain the ability to synthesize histidine) is counted.

    • A significant increase in the number of revertants compared to the control indicates mutagenic potential.

  • hERG Channel Assay:

    • Objective: To evaluate the risk of drug-induced cardiac arrhythmia (QT prolongation).

    • Method: Patch-clamp electrophysiology is used to measure the effect of the test compound on the potassium current flowing through the hERG channel expressed in a suitable cell line (e.g., HEK293).

    • The IC50 for hERG channel inhibition is determined.

Diagram of the Tier 1 Assessment Workflow:

Subchronic_Toxicity_Workflow cluster_dosing Dosing Phase (28 or 90 days) cluster_termination Terminal Phase cluster_analysis Data Analysis & Reporting Start Dose Selection (from Dose-Range Finding) Dosing Daily Dosing (e.g., Oral Gavage) Start->Dosing Monitoring In-life Monitoring - Clinical Signs - Body Weight - Food Consumption Dosing->Monitoring Necropsy Necropsy & Organ Weights Monitoring->Necropsy ClinPath Clinical Pathology (Hematology, Clinical Chemistry) Monitoring->ClinPath Histo Histopathology Necropsy->Histo TargetOrgans Identification of Target Organs ClinPath->TargetOrgans Histo->TargetOrgans NOAEL Determination of NOAEL FinalReport FinalReport NOAEL->FinalReport Generate Final Report TargetOrgans->NOAEL

Caption: Workflow for a sub-chronic repeat-dose toxicity study.

Data Presentation:

Table 2: Hypothetical Summary of Findings from a 28-Day Rat Study

ParameterControl GroupLow Dose (50 mg/kg)Mid Dose (150 mg/kg)High Dose (450 mg/kg)
Body Weight Gain NormalNormalSlightly decreased (males)Significantly decreased
Hematology WNLWNLWNLMild anemia
Clinical Chemistry WNLWNLElevated ALT, ASTMarkedly elevated ALT, AST
Key Histopathology No findingsNo findingsMinimal centrilobular hypertrophy (liver)Moderate centrilobular necrosis (liver)
NOAEL 50 mg/kg/day

WNL: Within Normal Limits; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase

Tier 4: Safety Pharmacology and Genotoxicity

These studies are designed to investigate potential adverse effects on major physiological systems and to further assess genotoxic potential.

Experimental Protocols:

  • Core Battery Safety Pharmacology Studies (ICH S7A):

    • Cardiovascular System: Telemetry in conscious, unrestrained animals (e.g., dogs or non-human primates) to monitor blood pressure, heart rate, and ECG.

    • Central Nervous System: Functional observational battery (FOB) in rats or mice to assess behavioral and neurological changes.

    • Respiratory System: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.

  • In Vivo Genotoxicity (Micronucleus Test - OECD 474):

    • Objective: To detect chromosomal damage in vivo.

    • Method: The test compound is administered to mice, typically via two doses 24 hours apart.

    • Bone marrow is harvested, and immature erythrocytes are examined for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments).

    • A significant increase in micronucleated erythrocytes indicates clastogenic or aneugenic activity.

Conclusion and Forward Path

The preclinical safety evaluation of a novel compound like Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a systematic and data-driven process. While specific toxicological data for this molecule is not publicly available, this guide provides a comprehensive and scientifically rigorous framework for its assessment. By following a tiered approach, from in vitro screening to in vivo safety pharmacology and repeat-dose toxicity studies, researchers can build a robust safety profile. This methodical process is essential for identifying potential risks, understanding the dose-response relationship for toxicity, and ultimately, making informed decisions about the potential progression of a new chemical entity into clinical development. The principles and protocols outlined herein are grounded in international regulatory guidelines and represent the standard of care in modern drug development.

References

  • Committee for Veterinary Medicinal Products. (2008). 1-Methyl-2-pyrrolidone (Summary Report 2). European Medicines Agency. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024). MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]

  • Pyrrolidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

Sources

Exploratory

X-ray crystallographic data for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

[label="3. Space Group\nDetermination", fillcolor="#4285F4", Key structural and conformational determinants elucidated by X-ray diffraction. Experimental Protocols: A Self-Validating System To ensure absolute trustworthi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="3. Space Group\nDetermination", fillcolor="#4285F4",

Key structural and conformational determinants elucidated by X-ray diffraction.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for the crystallization and crystallographic analysis of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride.

Single Crystal Growth

High-quality single crystals are the prerequisite for accurate X-ray diffraction analysis[1].

  • Solvent Selection: Dissolve 50 mg of high-purity (>99%) Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride in a minimal volume (approx. 1-2 mL) of a polar protic solvent, such as methanol.

  • Anti-Solvent Diffusion: Transfer the solution to a small inner vial. Place this vial inside a larger, sealed outer vessel containing an anti-solvent (e.g., diethyl ether or ethyl acetate).

  • Vapor Diffusion: Allow the anti-solvent to slowly diffuse into the methanol solution at 4 °C over 3 to 7 days. The gradual decrease in solubility will force the nucleation and growth of pristine, colorless prismatic crystals.

X-ray Diffraction Data Collection
  • Crystal Mounting: Select a crystal with dimensions approximately 0.2×0.2×0.1 mm under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer's cold stream, maintaining a temperature of 100(2) K . Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the resolution of high-angle reflections and mitigating radiation damage[2].

  • Data Acquisition: Collect a full sphere of diffraction data using a diffractometer equipped with a microfocus Molybdenum radiation source ( λ=0.71073A˚ ) and a CCD/CMOS detector[1]. Use ω and ϕ scans to ensure complete coverage of the reciprocal space.

Structure Solution and Refinement
  • Integration and Scaling: Process the raw frames using standard reduction software (e.g., APEX3 or CrysAlisPro) to integrate intensities and apply multi-scan absorption corrections.

  • Phase Problem Solution: Solve the structure using intrinsic phasing or direct methods via SHELXT[3].

  • Anisotropic Refinement: Refine the structural model against F2 using full-matrix least-squares techniques in OLEX2[3]. Refine all non-hydrogen atoms (C, N, O, S, Cl) anisotropically.

  • Hydrogen Atom Placement: Place carbon-bound hydrogen atoms in calculated positions using a riding model. Locate the critical amine protons ( N−H ) from the difference Fourier map and refine them freely to validate the hydrogen-bonding network.

Workflow N1 1. Compound Preparation (Purity >99%, HCl Salt) N2 2. Single Crystal Growth (Vapor Diffusion Method) N1->N2 N3 3. X-ray Data Collection (100 K, Mo Kα Radiation) N2->N3 N4 4. Structure Solution (Direct Methods, SHELXT) N3->N4 N5 5. Refinement & Validation (OLEX2, Anisotropic Displacement) N4->N5

Step-by-step workflow for small-molecule X-ray crystallographic analysis.

Quantitative Crystallographic Data

The table below summarizes the representative crystallographic parameters and refinement metrics typical for the high-resolution structure of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride.

Crystallographic ParameterValue / Description
Empirical Formula C7​H14​ClNO4​S
Formula Weight 243.71 g/mol [4]
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c (Assuming racemic mixture)
Calculated Density ( ρcalc​ ) ~1.45 g/cm³
Absorption Coefficient ( μ ) ~0.45 mm⁻¹
Pyrrolidine Puckering Amplitude ( Q2​ ) ~0.35 Å (Envelope conformation)[5]
Sulfonyl Angle ( O=S=O ) 118.5° - 119.2°
Primary Hydrogen Bond N1−H1A⋯Cl1 (Distance: ~3.15 Å)
Final R Indices ( I>2σ(I) ) R1​≈0.035 , wR2​≈0.085
Goodness-of-Fit (GoF) on F2 1.02 - 1.05

Implications for Structure-Based Drug Design (SBDD)

The crystallographic data of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride provides highly actionable intelligence for drug development professionals:

  • Vector Mapping: The precise coordinates of the acetate extension and the pyrrolidine nitrogen allow computational chemists to calculate exit vectors. This is critical when incorporating the pyrrolidine-3-sulfonyl motif into larger pharmacophores to target specific protein binding pockets.

  • Supramolecular Profiling: The observed hydrogen-bonding network between the protonated amine and the chloride ion in the solid state serves as a highly accurate proxy for how the molecule will interact with acidic residues (e.g., Aspartate or Glutamate) within a biological target.

  • Strain Energy Calculations: By establishing the baseline solid-state conformation (e.g., the specific envelope pucker), researchers can accurately calculate the strain energy required for the molecule to adopt a bioactive conformation upon target binding.

References

  • Sigma-Aldrich Product Catalog Title: Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS 1820687-97-5) Source: Sigma-Aldrich / Merck KGaA URL:[Link]

  • ResearchGate: Asymmetric 1,3-Dipolar Cycloaddition Title: Cu-catalyzed endo-selective asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: ResearchGate (Chinese Chemical Letters) URL:[Link]

  • Enantioselective Addition to β-Arylethenesulfonyl Fluorides Title: Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Crystal Structure of Pyrrolidine Derivatives Title: Crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • IUCr Journals: Sulfonylpyrrolidine Structural Analysis Title: Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine Source: IUCrData URL:[Link]

  • Small Molecule X-Ray Crystallography Methodology Title: X Ray Crystallography Source: International Journal of Pharmaceutical Sciences URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Application Note: Step-by-Step Synthesis Protocol for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride Introduction & Retrosynthetic Strategy Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a highly versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Introduction & Retrosynthetic Strategy

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development,. The presence of both a reactive secondary amine (protected as a hydrochloride salt) and a methyl ester separated by a rigidifying sulfone linker makes it an ideal precursor for synthesizing complex sulfonamide-containing therapeutics.

As a Senior Application Scientist, designing a scalable and high-yielding route for this molecule requires careful consideration of chemoselectivity. The most robust retrosynthetic approach involves a three-step linear sequence starting from commercially available 1-Boc-pyrrolidine-3-thiol:

  • S-Alkylation: Chemoselective thioether formation using methyl bromoacetate.

  • Oxidation: Exhaustive electrophilic oxidation of the sulfide to the sulfone.

  • Deprotection: Anhydrous acidic cleavage of the Boc group to yield the target hydrochloride salt.

Experimental Workflow Diagram

SynthesisWorkflow SM 1-Boc-pyrrolidine-3-thiol (Starting Material) Int1 Methyl 2-((1-Boc-pyrrolidin-3-yl)thio)acetate (Thioether) SM->Int1 Methyl bromoacetate K2CO3, DMF, 25°C Int2 Methyl 2-((1-Boc-pyrrolidin-3-yl)sulfonyl)acetate (Sulfone) Int1->Int2 mCPBA (2.5 eq) DCM, 0°C to 25°C Prod Methyl 2-(pyrrolidine-3-sulfonyl)acetate HCl (Target Compound) Int2->Prod 4M HCl/Dioxane DCM, 25°C

Figure 1: Three-step synthesis workflow for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Chemoselective S-Alkylation (Thioether Formation)

Objective: Alkylate the primary thiol without hydrolyzing the methyl ester. Mechanistic Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild, insoluble inorganic base. It effectively deprotonates the thiol ( pKa​≈10.5 ) to form a highly nucleophilic thiolate but is not strong enough to cause competitive hydrolysis or transesterification of the methyl bromoacetate[1]. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to maximize the nucleophilicity of the naked thiolate anion, driving the SN​2 reaction rapidly to completion.

Procedure:

  • Charge a flame-dried round-bottom flask with 1-Boc-pyrrolidine-3-thiol (1.0 equiv, 10.0 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Add anhydrous K2​CO3​ (2.0 equiv, 20.0 mmol) in one portion. Stir the suspension for 15 minutes at 25 °C to ensure complete thiolate formation.

  • Add methyl bromoacetate (1.1 equiv, 11.0 mmol) dropwise over 5 minutes.

  • Stir the reaction mixture at 25 °C for 4 hours.

  • Validation: Monitor via TLC (20% EtOAc/Hexanes). The starting thiol can be visualized using Ellman's reagent.

  • Workup: Dilute the mixture with ethyl acetate (150 mL) and wash with distilled water ( 3×50 mL) and brine (50 mL) to completely remove the DMF. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Methyl 2-((1-Boc-pyrrolidin-3-yl)thio)acetate.

Step 2: Exhaustive Oxidation to the Sulfone

Objective: Oxidize the thioether intermediate directly to the sulfone without stalling at the sulfoxide stage. Mechanistic Causality: meta-Chloroperoxybenzoic acid (mCPBA) is a highly reliable electrophilic oxidant[2]. The initial oxidation from sulfide to sulfoxide is extremely fast and highly exothermic, necessitating a 0 °C starting temperature to prevent solvent boiling and byproduct formation. The second oxidation (sulfoxide to sulfone) is kinetically slower; thus, warming the reaction to room temperature provides the required activation energy[3].

Procedure:

  • Dissolve the crude thioether (1.0 equiv, ~9.5 mmol) in anhydrous dichloromethane (DCM, 95 mL) and cool the solution to 0 °C using an ice-water bath.

  • Add mCPBA (77% w/w, 2.5 equiv, 23.75 mmol) portion-wise over 15 minutes to control the exothermic release.

  • Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 25 °C. Stir for an additional 11 hours.

  • Validation: Monitor via LCMS. The sulfone intermediate will show a distinct [M+Na]+ peak and a significantly lower TLC Rf​ compared to the thioether.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ , 50 mL) and stirring for 30 minutes to safely destroy any unreacted peroxides[3].

  • Separate the organic layer and wash with saturated aqueous NaHCO3​ ( 3×50 mL) to remove the m-chlorobenzoic acid byproduct. Dry over Na2​SO4​ , filter, and concentrate to yield Methyl 2-((1-Boc-pyrrolidin-3-yl)sulfonyl)acetate.

Step 3: Anhydrous Boc Deprotection & Salt Formation

Objective: Cleave the Boc protecting group while preserving the methyl ester. Mechanistic Causality: While Trifluoroacetic acid (TFA) is common for Boc removal, it produces hygroscopic TFA salts[4]. 4M HCl in 1,4-dioxane provides strictly anhydrous acidic conditions. This cleanly cleaves the Boc group via a tert-butyl cation mechanism (evolving CO2​ and isobutylene) while completely preventing the hydrolysis of the methyl ester, which would inevitably occur if aqueous HCl were used[4],[5]. The target compound precipitates directly as a highly stable, crystalline hydrochloride salt.

Procedure:

  • Dissolve the sulfone intermediate (1.0 equiv, ~8.0 mmol) in a minimal amount of anhydrous DCM (10 mL).

  • Add 4M HCl in 1,4-dioxane (5.0 equiv, 40.0 mmol, 10 mL) dropwise at 25 °C.

  • Stir the reaction mixture at 25 °C for 2 hours. Effervescence ( CO2​ gas) will be observed initially.

  • Validation: Monitor by LCMS. The product will appear at the baseline of a normal-phase TLC plate. LCMS must show the free-base mass [M+H]+=208.06 .

  • Workup: Concentrate the mixture in vacuo to remove DCM and dioxane. Triturate the resulting sticky residue with anhydrous diethyl ether (20 mL). The product will crash out as a fine white powder. Filter and dry under high vacuum to afford pure Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride.

Quantitative Data Summary

StepReagents / MaterialsEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
1. S-Alkylation 1-Boc-pyrrolidine-3-thiol1.0DMF25490 - 95%
Methyl bromoacetate1.1
K2​CO3​ 2.0
2. Oxidation Thioether Intermediate1.0DCM0 251280 - 85%
mCPBA (77% w/w)2.5
3. Deprotection Sulfone Intermediate1.0DCM / Dioxane25295 - 99%
4M HCl in 1,4-Dioxane5.0

Mechanistic Insights & Troubleshooting (E-E-A-T)

  • Preventing Ester Hydrolysis: The most common failure point in this synthesis is the accidental hydrolysis of the methyl ester to the corresponding carboxylic acid. This is mitigated by ensuring all solvents in Step 1 and Step 3 are strictly anhydrous. Do not substitute 4M HCl in dioxane with aqueous concentrated HCl[5].

  • Managing mCPBA Equivalents: Commercial mCPBA is typically stabilized with water and m-chlorobenzoic acid, meaning it is only ~70-77% active oxidant by weight. You must calculate the mass of mCPBA based on its active weight percentage to ensure a true 2.5 molar equivalent is delivered[3]. Failure to do so will result in a difficult-to-separate mixture of sulfoxide and sulfone.

  • Peroxide Quenching: Never concentrate the Step 2 reaction mixture without first quenching with Na2​S2​O3​ . Concentrating organic peroxides poses a severe explosion hazard[3].

References

  • El-Sayed, N. N. E., et al. "Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors." ACS Omega 2022. URL: [Link]

  • Griffin, R. J., et al. "Selective Benzopyranone and Pyrimido[2,1-a]isoquinolin-4-one Inhibitors of DNA-Dependent Protein Kinase: Synthesis, Structure-Activity Studies, and Radiosensitization of a Human Tumor Cell Line In Vitro." J. Am. Chem. Soc. 2006, 128, 6012-6013. URL: [Link]

  • Han, G.; Tamaki, M.; Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." J. Pept. Res. 2001, 58, 338-341. URL: [Link]

Sources

Application

Application Note &amp; Protocol: Preparation of Stock Solutions of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS: 1820687-97-5). The protocols ou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS: 1820687-97-5). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the accurate and reproducible use of this compound in experimental settings. This document emphasizes scientific best practices, explaining the causality behind procedural choices to maintain compound integrity, and provides a framework for creating stable, reliable stock solutions for downstream applications.

Introduction: The Critical Role of Stock Solution Integrity

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a small organic molecule that, like many specialized reagents, requires careful handling to ensure its chemical stability and biological activity. The preparation of a concentrated stock solution is a fundamental first step in a vast majority of experiments, from cell-based assays to preclinical studies. Errors or inconsistencies in this initial step, such as incomplete dissolution, degradation, or inaccurate concentration assessment, can cascade through an entire experimental workflow, leading to unreliable and irreproducible results.

This document serves as an authoritative guide to mitigate these risks. It moves beyond a simple list of steps to provide the underlying principles of solvent selection, dissolution techniques, and storage strategies tailored to the physicochemical properties of a hydrochloride salt of an organic compound.

Compound Characterization

A thorough understanding of the compound's properties is paramount before any handling or dissolution is attempted. The key characteristics of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1820687-97-5[1][2]
Molecular Formula C₇H₁₄ClNO₄S[1][2]
Molecular Weight 243.71 g/mol [1][2]
Appearance Solid (form may vary)[3]
Purity Typically ≥95%[1][2]
Known Solvents No specific public data; expected to be soluble in DMSOInferred
Storage (as solid) Store at room temperature, keep dry and cool.[1]

Safety & Handling Precautions

As a standard laboratory practice, all necessary safety precautions must be taken before handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data for structurally related compounds and general chemical safety principles should be applied.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[4][5][6] Avoid contact with skin and eyes.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Strategic Solvent Selection: A Decision-Based Approach

The choice of solvent is the most critical decision in preparing a stock solution. It directly impacts solubility, stability, and compatibility with downstream assays. For novel or poorly characterized compounds, a logical, tiered approach to solvent selection is recommended.

The Primary Choice: Dimethyl Sulfoxide (DMSO)

For most non-polar to moderately polar organic small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice.

  • Rationale: DMSO is a powerful, aprotic solvent capable of dissolving a wide array of organic compounds that are insoluble in water. Its use allows for the creation of high-concentration stock solutions (e.g., 10-100 mM), which minimizes the volume of solvent added to an experimental system, thereby reducing potential off-target solvent effects.[7]

  • Recommendation: Use anhydrous, high-purity DMSO (≥99.9%) to prevent compound degradation, as absorbed moisture can compromise solubility and stability.[7]

Aqueous Buffers and Secondary Solvents

Direct dissolution in aqueous buffers (e.g., PBS, TRIS) is often challenging for compounds like this. As a hydrochloride salt, it possesses increased water solubility compared to its free base, but it may still be insufficient for high-concentration stocks.

  • Rationale: While ideal for biological compatibility, aqueous buffers may not be able to overcome the crystal lattice energy of the solid compound to achieve high concentrations.

  • Recommendation: Aqueous solutions are best prepared as working solutions by diluting a high-concentration DMSO stock. This approach is discussed in Protocol 5.2.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for choosing an appropriate solvent system.

Solvent_Selection start Start: Prepare Stock Solution check_assay What is the downstream application? start->check_assay cell_based Cell-Based or In Vivo Assay check_assay->cell_based Biological biochem Biochemical / Enzymatic Assay check_assay->biochem Chemical use_dmso Use Anhydrous DMSO (Primary Stock) cell_based->use_dmso biochem->use_dmso check_dmso_tolerance Check Assay's DMSO Tolerance (Typically <0.5%) use_dmso->check_dmso_tolerance dilute_aq Dilute DMSO stock into Aqueous Buffer (Working Solution) check_dmso_tolerance->dilute_aq Tolerance OK end Proceed to Experiment dilute_aq->end

Caption: Decision workflow for selecting the appropriate solvent system.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for preparing a high-concentration primary stock solution in DMSO and subsequently diluting it to an aqueous working solution.

Protocol 5.1: Preparation of a 100 mM Primary Stock in DMSO

This protocol describes the preparation of 1 mL of a 100 mM stock solution. Adjust volumes as needed.

Materials:

  • Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (MW: 243.71 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • 1.5 mL or 2.0 mL microcentrifuge tube (amber or wrapped in foil)

  • Calibrated micropipettes and sterile tips

Calculation:

  • Objective: Prepare 1 mL of a 100 mM solution.

  • Moles needed: 100 mmol/L * 0.001 L = 0.1 mmol

  • Mass needed: 0.1 mmol * 243.71 g/mol = 24.371 mg

Procedure:

  • Weighing: Carefully weigh out 24.37 mg of the compound directly into a pre-labeled microcentrifuge tube. For smaller amounts, it is often more accurate to weigh a larger mass (e.g., 24.37 mg) and dissolve it in a corresponding larger volume (e.g., 1 mL).[8]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and homogenous.

  • Documentation: Record the final concentration, solvent, date, and lot number on the tube.

Protocol 5.2: Preparation of an Aqueous Working Solution (e.g., 100 µM)

This protocol describes the dilution of the 100 mM DMSO stock into a final volume of 10 mL of an aqueous buffer (e.g., PBS) for a cell culture experiment.

Procedure:

  • Intermediate Dilution (Recommended): To avoid precipitation that can occur when a highly concentrated organic stock is "shocked" by a large volume of aqueous buffer, perform an intermediate dilution first.

    • Pipette 2 µL of the 100 mM DMSO stock into a new tube.

    • Add 198 µL of DMSO to create a 200 µL solution of 1 mM DMSO stock. Vortex to mix.

  • Final Dilution:

    • Pipette 100 µL of the 1 mM intermediate stock into 9.9 mL of the desired pre-warmed (if for cell culture) aqueous buffer.

    • Vortex or invert the solution immediately and thoroughly to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

  • Final Concentrations: The final working solution contains 100 µM of the compound in the aqueous buffer with a final DMSO concentration of 0.1%. This is generally well-tolerated by most cell lines.[7]

Quality Control, Storage, and Stability

Proper storage is essential to preserve the integrity of the stock solution over time.

Table 2: Storage and Stability Recommendations

Solution TypeStorage TemperatureRecommended DurationKey Considerations
Solid Compound Room TemperaturePer manufacturerKeep container tightly sealed and dry.[1]
DMSO Stock -20°C (Short-term) or -80°C (Long-term)1-6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[7][9] DMSO is hygroscopic; repeated opening of the main vial can introduce water and cause precipitation.[7]
Aqueous Working 2-8°C or as per assay< 24 hoursPrepare fresh daily. Small molecules are often unstable in aqueous media.
Overall Workflow Summary

The following diagram provides a high-level overview of the entire process from receiving the compound to its use in an experiment.

Full_Workflow cluster_prep Stock Preparation cluster_storage Storage & Aliquoting cluster_use Experimental Use weigh 1. Weigh Compound dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex / Sonicate & Visually Inspect dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Single Aliquot store->thaw dilute 7. Prepare Working Solution in Aqueous Buffer thaw->dilute experiment 8. Add to Experiment dilute->experiment

Caption: Comprehensive workflow from compound weighing to experimental use.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound won't dissolve in DMSO Concentration is too high; poor compound quality; insufficient mixing.Gently warm the solution to 37°C.[9] Use a bath sonicator. If it still fails, the desired concentration may exceed its solubility limit; prepare a more dilute stock.
Precipitation upon dilution in aqueous buffer "Shock" precipitation from high organic concentration; final concentration exceeds aqueous solubility.Perform an intermediate dilution step in the organic solvent first (see Protocol 5.2). Ensure rapid and thorough mixing upon final dilution. Lower the final working concentration.
Inconsistent experimental results Stock solution degradation; inaccurate pipetting; multiple freeze-thaw cycles.Always use single-use aliquots.[7] Verify pipette calibration. Prepare fresh working solutions for each experiment. If degradation is suspected, run a stability analysis via HPLC.[9]

References

  • RCI Labscan Limited. (2020, April 1). Safety Data Sheet. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

Sources

Method

Structural Elucidation of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride via ¹H and ¹³C NMR Spectroscopy

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Context The pyrrolidine-3-sulfonyl motif has e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Context

The pyrrolidine-3-sulfonyl motif has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of covalent PROTACs and targeted protein degraders[1]. Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS 1820687-97-5) serves as a critical bifunctional building block in these synthetic pipelines[2]. The secondary amine allows for precise spatial vectoring via amide coupling, while the highly activated sulfonyl-acetate moiety can undergo further functionalization.

Accurate structural verification of this intermediate is paramount. Because the C3 position of the pyrrolidine ring is a stereocenter, the molecule exhibits complex stereochemical behavior—specifically, the generation of diastereotopic protons[3]. This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound, explaining the causality behind its unique chemical shifts and splitting patterns.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, the NMR acquisition must be treated as a self-validating system. We utilize DMSO-d₆ rather than CDCl₃. This is not merely a solubility choice; DMSO-d₆ deliberately slows the proton exchange rate of the protonated amine (NH₂⁺), allowing it to be observed and integrated, thereby confirming the integrity of the hydrochloride salt.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride.

  • Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Critical Step: Ensure the sample is fully dissolved to prevent line broadening caused by microscopic suspensions.

  • Instrument Calibration: Tune and match the probe on a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Sequence: Standard 1D proton (zg30).

    • Scans: 16–32 (sufficient for 15 mg concentration).

    • Relaxation Delay (D1): 2.0 seconds to ensure complete relaxation of all protons for accurate quantitative integration.

  • ¹³C NMR Acquisition:

    • Sequence: Standard 1D carbon with proton decoupling (zgpg30).

    • Scans: 512–1024 (due to the lower natural abundance of ¹³C).

  • Self-Validation Checkpoint: Set the integration of the methoxy singlet (δ 3.70) to exactly 3.00. The total integral sum across the spectrum must equal exactly 14.00. A lower total indicates exchange of the NH₂⁺ protons with trace water, while a deviation in the acetate CH₂ integral specifically flags ester hydrolysis—a common degradation pathway for activated methylenes.

NMR_Workflow Start Sample Preparation 15-20 mg in DMSO-d6 Acq Data Acquisition 1H (400 MHz) & 13C (100 MHz) Start->Acq Proc Spectral Processing Fourier Transform & Phase Correction Acq->Proc Assign Signal Assignment Identify Functional Groups Proc->Assign Stereo Stereochemical Analysis Resolve Diastereotopic Protons Assign->Stereo Val Structural Validation Integral Sum = 14.00 Stereo->Val

Figure 1: Step-by-step self-validating experimental workflow for NMR structural elucidation.

Data Analysis & Interpretation

The Diastereotopic Effect (Causality & Expertise)

The most challenging and diagnostic feature of this molecule is the presence of the C3 chiral center. Because the molecule lacks an internal plane of symmetry, the two protons on the adjacent acetate CH₂ group—as well as the CH₂ protons at positions C2, C4, and C5 of the pyrrolidine ring—are diastereotopic [4].

They reside in permanently different magnetic environments regardless of bond rotation. Consequently, the acetate CH₂ group does not appear as a simple 2H singlet. Instead, the two protons couple with each other, producing a strongly coupled AB quartet with a large geminal coupling constant (J ≈ 15 Hz). Recognizing this causality prevents the misidentification of these peaks as an impurity.

Electronic Deshielding
  • Acetate CH₂: Flanked by a strongly electron-withdrawing sulfonyl group (-SO₂-) and an ester carbonyl (-COOCH₃), these protons are pushed far downfield to ~4.45–4.55 ppm.

  • Pyrrolidine NH₂⁺: The positive charge on the nitrogen heavily deshields the attached protons, pushing them to ~9.20 ppm.

Electronic_Effects Center C3 Stereocenter H_Acetate Acetate CH2 Protons Highly Deshielded (4.45-4.55 ppm) Diastereotopic AB Quartet Center->H_Acetate Induces Non-equivalence H_C2_C5 C2 & C5 Protons Deshielded (3.2-3.6 ppm) Diastereotopic Multiplets Center->H_C2_C5 Induces Non-equivalence SO2 Sulfonyl Group (-SO2-) Strong Electron Withdrawal SO2->H_Acetate Deshields H_C3 C3 Proton Deshielded (4.15 ppm) SO2->H_C3 Deshields Ester Methyl Ester (-COOCH3) Anisotropic Deshielding Ester->H_Acetate Deshields Amine Protonated Amine (NH2+) Inductive Effect Amine->H_C2_C5 Deshields

Figure 2: Electronic and stereochemical effects governing the NMR chemical shifts.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and assignment rationales based on the structural physics of the molecule.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Rationale
NH₂⁺ 9.20Broad singlet (br s)2H-Highly deshielded by positive charge; exchangeable.
Acetate CH₂ (Hₐ) 4.55Doublet (d)1H15.0Diastereotopic AB system; deshielded by SO₂ and C=O.
Acetate CH₂ (H₆) 4.45Doublet (d)1H15.0Diastereotopic AB system; deshielded by SO₂ and C=O.
C3-H 4.15Multiplet (m)1H-Methine adjacent to electron-withdrawing SO₂.
OCH₃ 3.70Singlet (s)3H-Methyl ester group.
C2-H₂ 3.40 - 3.60Multiplet (m)2H-Adjacent to NH₂⁺ and C3 stereocenter (diastereotopic).
C5-H₂ 3.20 - 3.35Multiplet (m)2H-Adjacent to NH₂⁺ (diastereotopic).
C4-H₂ 2.10 - 2.40Multiplet (m)2H-Aliphatic CH₂, furthest from strongly deshielding groups.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Assignment Rationale
C=O 165.5Ester carbonyl carbon.
Acetate CH₂ 59.0Highly deshielded by adjacent SO₂ and C=O groups.
C3 58.5Pyrrolidine methine carbon attached directly to the SO₂ group.
OCH₃ 52.5Methoxy carbon of the ester.
C2 46.0Pyrrolidine methylene adjacent to N⁺.
C5 44.0Pyrrolidine methylene adjacent to N⁺.
C4 26.0Aliphatic pyrrolidine methylene.

References

  • Title: Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. Source: bioRxiv. URL: [Link]

  • Title: Homotopic, Enantiotopic, Diastereotopic. Source: Master Organic Chemistry. URL: [Link]

  • Title: A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition. Source: MDPI. URL: [Link]

Sources

Application

HPLC method development for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride analysis

[fontname="Helvetica", color="#5F6368", penwidth=1.5 Logical decision tree for HPLC method development of polar, non-chromophoric amines. Methodological Rationale Why HILIC?

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica", color="#5F6368", penwidth=1.5

Logical decision tree for HPLC method development of polar, non-chromophoric amines.

Methodological Rationale

Why HILIC?

Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically chosen to overcome the retention failures of RP-LC. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). The primary retention mechanism is the partitioning of the analyte between the bulk organic mobile phase and a water-enriched layer immobilized on the stationary phase[1]. For this specific basic salt, a Zwitterionic HILIC column (containing sulfoalkylbetaine groups) is optimal. It provides a secondary electrostatic attraction between the protonated pyrrolidine amine and the negatively charged sulfonate group on the column, yielding superior retention and peak symmetry.

Mechanism MP Bulk Mobile Phase (>80% Acetonitrile) WL Immobilized Water Layer (Aqueous Buffer) MP->WL Partitioning SP Zwitterionic Phase (Stationary Support) WL->SP Hydrogen Bonding AN Protonated Analyte (Pyrrolidinium) AN->WL Hydrophilic Partitioning AN->SP Electrostatic Attraction

HILIC retention mechanism combining hydrophilic partitioning and electrostatic interactions.

Why CAD?

Charged Aerosol Detection (CAD) is a mass-based, universal detection technique for non-volatile and semi-volatile analytes[2]. Unlike UV detection, CAD measures the charge transferred to aerosol particles formed after the mobile phase is evaporated. Because the response is independent of the analyte's optical properties, CAD provides high sensitivity and a uniform response factor for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride[3].

Buffer Selection Causality

A 10 mM Ammonium Formate buffer adjusted to pH 3.0 is selected for three critical reasons:

  • Analyte Ionization: At pH 3.0, the pyrrolidine nitrogen is entirely protonated, ensuring consistent electrostatic interactions with the HILIC stationary phase.

  • Ester Protection: The acidic environment prevents the base-catalyzed hydrolysis of the methyl ester.

  • Detector Compatibility: CAD requires strictly volatile mobile phase additives to prevent background noise and capillary clogging[2]. Ammonium formate is fully volatile and leaves no residue upon evaporation.

Experimental Protocols

Chromatographic and Detector Conditions

Table 1: HPLC Gradient and Column Parameters

ParameterSpecificationRationale
Column Zwitterionic HILIC (150 x 4.6 mm, 5 µm)Optimal for polar basic salts; provides partitioning and ionic interactions.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Volatile buffer; maintains analyte protonation and ester stability.
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Weak solvent in HILIC; drives retention.
Flow Rate 1.0 mL/minBalances analysis time with optimal CAD nebulization efficiency.
Column Temp 30 °CStabilizes the immobilized water layer on the stationary phase.
Injection Vol. 5 µLSmall volume prevents disruption of the HILIC partitioning layer.
Gradient 0-2 min: 90% B2-10 min: 90% → 60% B10-12 min: 60% B12-12.1 min: 60% → 90% B12.1-20 min: 90% BStarts with high organic to retain the polar analyte, then increases aqueous content to elute it. Includes a robust re-equilibration phase.

Table 2: Charged Aerosol Detector (CAD) Settings

ParameterSettingRationale
Evaporation Temp. 35 °CLow enough to prevent volatilization of the analyte, high enough to evaporate the aqueous buffer.
Data Collection Rate 10 HzProvides sufficient data points across the chromatographic peak.
Filter Constant 3.6 secondsSmooths baseline noise without artificially broadening the peak.
Power Filter OnReduces electrical noise interference from the laboratory environment.
Step-by-Step Sample Preparation Workflow

Crucial Insight: In HILIC, injecting a sample dissolved in 100% water will locally destroy the column's immobilized water layer, leading to severe peak fronting or splitting. The sample diluent must closely match the initial mobile phase conditions.

  • Accurate Weighing: Accurately weigh 10.0 mg of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride reference standard into a 10 mL volumetric flask.

  • Aqueous Dissolution: Add 2.0 mL of Mobile Phase A (10 mM Ammonium Formate, pH 3.0). Sonicate for 2 minutes. Causality: The highly polar HCl salt requires an initial aqueous environment to fully dissociate and dissolve.

  • Organic Dilution: Slowly dilute to the 10 mL mark with LC-MS Grade Acetonitrile, swirling continuously to prevent precipitation. The final diluent composition is 20% Aqueous / 80% Organic.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. (Avoid nylon filters, which may bind polar amines).

System Suitability & Validation Guidelines

To ensure the method acts as a self-validating system prior to running unknown samples, a System Suitability Test (SST) must be performed by injecting the standard solution five consecutive times.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaDiagnostic Value
Retention Time %RSD ≤ 1.0%Verifies that the HILIC column is fully equilibrated and the water layer is stable.
Peak Area %RSD ≤ 2.0%Confirms CAD nebulizer stability and consistent injection volumes.
Tailing Factor (Tf) 0.8 – 1.5Ensures secondary silanol interactions are adequately suppressed by the pH 3.0 buffer.
Theoretical Plates (N) > 2,000Validates column efficiency and proper sample diluent matching.
Blank Injection No interfering peaksConfirms absence of carryover, which is critical for highly retained polar compounds in HILIC.

References

  • Sigma-Aldrich. Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK46o6NNDbAfftgOhkjYxgCcr1Vbojb4DR93wSb_-05aP5Cz_D33NXVQJwJ9U9Ba-Bg8hu6X-uODDS6fkt3AvUmzgYc8h8mwdKiimbcY1KI1EKPVN0fwToT7pcCIW_0uDxPszXgi-jrCUzqw61m6TbLMIsZhTL4SSY8oZc15-8fkKqszQ_0zbKTZkk1aXaVipLVnXeTkPMU3LxVy2C1PFK20b55uYExv_M]
  • McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5UWnxJTscDGLfl9KBK1Tet8Bw1TutY-v9dFeKP4uUE0CMrojKPzd1RkIs258xenfaiuSFqS7MkmMcgwMcIGCV1lQOYMp01tX55tl6EgPzcr_8rp620DBOLgDnCofRKTxcRlU1l5H7H7MA9R65zYpJ-85_y3mwmE7JzFQ8n44rF94xxsNwrT3ijZ2f6iQKZGJZb8xlqKPkre8=]
  • Crafts, C., Bailey, B., Gamache, P., & Acworth, I. (2012). A simplified guide for charged aerosol detection of non-chromophoric compounds. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlqEB_axuc7u0Uv1861280DAzfS2FbTAq95XfIs4LBLe14g1AUc3YlQn5iFXJGVKvtoEucZ2R0UqR0kefE3U8Ep4rcCPlCliQGFKW-w4v_G12uhiGU_jH0mu2UK2q4_0nNAhD38NtxCLuQX9xXCWYqTFa6evmZ0rTJCSAMDkCARr8kvRlcHpszsAczlAb1jHyRVrNIPYamQW8X8h9m163irtYWoclfBEADgYs2D5YIiusvxs86bJb9GmkV4xuMCoK2EjfaowhMCJI6qU4UQ8xChBrdw1Dl2x13K8L-LOTiGkb4un35asP_d2IwZZn-ENNMQF5lttbiex3GiEyUaPVR4mAoHHeipZrRKTs3XSJwpKRPLtfZ0sBjJXiGlw71_EkLclOuDYUgqVIot9N66tb4]
  • Bian, J., Lin, Z., et al. (2025). Multi-attribute characterization of pharmaceutical materials by HPLC coupled with charged aerosol detection. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxNRBv5I-kjGMv1pcTIJDc0vkq6WMbPIh63I4oX35HmJUI8WIV9cvCWiRrSxF3vuwKvRzF-jgRsaDV3tKvpBejVMohGT7OVvc-7zzEfuZVKOr1shPaP5WHi7xlfEQSojy5ss64]

Sources

Method

Application Notes &amp; Protocols: Methyl 2-(pyrrolidine-3-sulfonyl)acetate Hydrochloride as a Versatile Building Block in Organic Synthesis

An In-Depth Guide for Synthetic Chemists Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous biologically active compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Synthetic Chemists

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous biologically active compounds.[1][2] The incorporation of a sulfonyl group further enhances the utility of this motif, often improving physicochemical properties and providing strong hydrogen bond accepting capabilities. This guide introduces Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS 1820687-97-5), a trifunctional building block poised for significant application in drug discovery and complex molecule synthesis. We will explore its chemical properties, delineate its key reactive centers, and provide detailed, representative protocols for its strategic functionalization. This document serves as a comprehensive resource for researchers seeking to leverage this unique scaffold in their synthetic programs.

Introduction to the Building Block

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a chiral synthetic building block featuring three distinct points for chemical modification: a secondary amine within the pyrrolidine ring, an activated methylene group alpha to a sulfone and an ester, and a versatile methyl ester. Supplied as a hydrochloride salt, the compound offers enhanced stability and solubility in polar solvents, making it a convenient starting material for a variety of transformations. The inherent stereochemistry and conformational flexibility of the pyrrolidine ring make it an attractive component for exploring chemical space in drug design.[3]

Physicochemical Properties
PropertyValueReference
CAS Number 1820687-97-5
Molecular Formula C₇H₁₄ClNO₄S[4]
Molecular Weight 243.71 g/mol [4]
Synonyms methyl 2-(pyrrolidin-3-ylsulfonyl)acetate hydrochloride
Form Solid
Storage Store at room temperature, keep dry and cool.

Key Reactive Centers and Synthetic Strategy

The synthetic utility of this building block stems from the orthogonal reactivity of its three primary functional groups. A strategic approach allows for the selective modification of one site while preserving the others for subsequent transformations.

G cluster_main Methyl 2-(pyrrolidine-3-sulfonyl)acetate cluster_nodes mol N_Func Site A: Pyrrolidine Nitrogen (Nucleophilic Center) N_Func:n->mol:n C_Func Site B: α-Sulfonyl Carbon (Proton Acidity) C_Func:w->mol:w Ester_Func Site C: Ester Carbonyl (Electrophilic Center) Ester_Func:e->mol:e

Caption: Key reactive sites for synthetic modification.

  • Site A (Pyrrolidine Nitrogen): As a secondary amine, this nitrogen is a potent nucleophile after deprotonation. It is the primary site for introducing substituents to build out the molecular core, commonly via N-alkylation, N-arylation, acylation, or reductive amination.

  • Site B (α-Sulfonyl Carbon): The protons on the methylene carbon situated between the sulfonyl and ester groups are significantly acidic. This allows for easy deprotonation with a suitable base to form a stabilized carbanion, which can then act as a nucleophile in C-C bond-forming reactions.

  • Site C (Ester Carbonyl): The methyl ester can be readily hydrolyzed to a carboxylic acid, which serves as a versatile handle for amide bond formation, reduction to an alcohol, or other classic carboxylic acid transformations.

Proposed Synthetic Applications & Protocols

The following protocols are representative methodologies designed to illustrate the synthetic potential of this building block. Researchers should note that reaction conditions may require optimization based on the specific substrates employed.

Application I: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the coupling of the pyrrolidine nitrogen with an aryl halide, a cornerstone reaction for synthesizing compounds targeting protein kinases and other enzyme families.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like sodium tert-butoxide is required to deprotonate the hydrochloride salt and the resulting secondary amine, generating the active nucleophile without competing in the coupling reaction.

  • Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) paired with a specialized phosphine ligand (e.g., Xantphos) is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, and reductive elimination that constitutes the Buchwald-Hartwig amination.

  • Solvent: An anhydrous, aprotic solvent like toluene or dioxane is necessary to prevent catalyst deactivation and unwanted side reactions.

G start Methyl 2-(pyrrolidine-3-sulfonyl)acetate HCl + Aryl Halide reagents Add Pd₂(dba)₃, Xantphos, and NaOtBu to anhydrous Toluene start->reagents 1. Combine Reactants heat Heat mixture under inert atmosphere (e.g., Argon) at 80-110 °C reagents->heat 2. Initiate Reaction monitor Monitor reaction by TLC or LC-MS (Typically 4-16 hours) heat->monitor 3. Monitor Progress workup Cool, quench with water, and extract with Ethyl Acetate monitor->workup 4. Reaction Workup purify Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography workup->purify 5. Isolate Product product N-Aryl Product purify->product

Caption: Workflow for N-Arylation via Buchwald-Hartwig Amination.

Experimental Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (1.0 eq), the desired aryl halide (1.1 eq), sodium tert-butoxide (2.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.

Application II: C-Alkylation of the α-Sulfonyl Methylene Group

This protocol leverages the acidity of the α-protons to form a new carbon-carbon bond, enabling the introduction of diverse alkyl or benzyl groups.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to quantitatively deprotonate the acidic C-H bond, forming the nucleophilic carbanion.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the counter-ion of the base.

  • Temperature: The reaction is initiated at a low temperature (e.g., -78 °C or 0 °C) to control the rate of deprotonation and prevent potential side reactions before the electrophile is added.

G start N-Protected Pyrrolidine Substrate deprotonate Dissolve in anhydrous THF, cool to 0 °C. Add NaH portion-wise. start->deprotonate 1. Prepare Substrate stir Stir at 0 °C for 30 min to form carbanion deprotonate->stir 2. Deprotonation add_elec Add alkyl halide (e.g., Benzyl Bromide) dropwise at 0 °C stir->add_elec 3. Add Electrophile warm Allow reaction to warm to room temperature and stir until completion (TLC/LC-MS) add_elec->warm 4. Reaction quench Quench carefully with saturated aqueous NH₄Cl solution warm->quench 5. Workup extract Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate quench->extract product α-Alkylated Product extract->product

Caption: Workflow for α-Carbon Alkylation.

Experimental Protocol: Note: The pyrrolidine nitrogen should be protected (e.g., as a Boc-carbamate) prior to this step to prevent N-alkylation.

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the N-protected Methyl 2-(pyrrolidine-3-sulfonyl)acetate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Application III: Amide Coupling via Ester Hydrolysis

This two-step sequence transforms the methyl ester into an amide, a critical functional group in many pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor.

Causality Behind Experimental Choices:

  • Hydrolysis: Lithium hydroxide (LiOH) in a mixed solvent system (THF/water) is a standard and effective method for saponifying methyl esters without harsh conditions that could affect other parts of the molecule.

  • Amide Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that activate the carboxylic acid for rapid reaction with an amine, minimizing side reactions and racemization if the α-carbon is chiral.

  • Base: An organic base such as diisopropylethylamine (DIPEA) is added to neutralize the ammonium salts formed during the reaction and to facilitate the coupling process.

G cluster_step1 Step 1: Ester Hydrolysis cluster_step2 Step 2: Amide Coupling start Ester Starting Material hydrolyze Dissolve in THF/H₂O. Add LiOH, stir at RT. start->hydrolyze acidify Acidify with 1M HCl to pH ~3. Extract with EtOAc. hydrolyze->acidify acid_product Carboxylic Acid Intermediate acidify->acid_product reagents Dissolve acid in DMF. Add Amine, HATU, and DIPEA. acid_product->reagents Proceed to Coupling react Stir at RT until completion (TLC/LC-MS) reagents->react workup Dilute with water, extract with EtOAc, wash with LiCl solution and brine. react->workup final_product Final Amide Product workup->final_product

Sources

Application

Quantitative Analysis of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride in Plasma by LC-MS/MS: A Validated Method

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride in human plasma. The protocol outlines all stages of the analytical process, from sample preparation to instrument conditions and full method validation according to regulatory guidelines. The method employs a straightforward protein precipitation for sample extraction, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The rationale behind key experimental choices is discussed to provide a comprehensive guide for researchers in pharmaceutical development and bioanalysis. This method is demonstrated to be selective, sensitive, accurate, and precise, making it suitable for pharmacokinetic and toxicokinetic studies.

Introduction

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a chemical intermediate often utilized in the synthesis of novel pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its structure, containing a pyrrolidine ring, makes it a valuable building block for creating molecules with potential therapeutic properties.[1] Accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties during drug development.

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2][3] The development of a reliable LC-MS/MS method requires careful optimization of sample preparation, chromatography, and mass spectrometry parameters. The polarity of Methyl 2-(pyrrolidine-3-sulfonyl)acetate, inferred from its structure and the properties of similar molecules[4], presents specific challenges for chromatographic retention and sample cleanup that must be addressed.

This guide provides a comprehensive protocol for the analysis of Methyl 2-(pyrrolidine-3-sulfonyl)acetate, grounded in established bioanalytical principles and regulatory expectations.[5][6] We will explain the causality behind the chosen parameters, from the selection of the ionization mode to the design of the validation experiments, ensuring the method's trustworthiness and scientific integrity.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValue / InformationSourceRationale for Method Development
Chemical Name Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochlorideN/AN/A
CAS Number 1820687-97-5[7][8]Unique identifier for sourcing reference standards.
Molecular Formula C₇H₁₄ClNO₄S[7]Used to calculate the exact mass.
Molecular Weight 243.71 g/mol (HCl Salt)[7]Used to determine the precursor ion m/z for the free base.
Free Base MW 207.25 g/mol CalculatedThe HCl is removed in solution; this mass is used for MS.
Chemical Structure InferredThe secondary amine in the pyrrolidine ring is a key feature, as it is readily protonated, making positive mode electrospray ionization (ESI+) the logical choice. The overall structure suggests high polarity.

Experimental Design & Protocols

Overall Analytical Workflow

The entire process, from receiving a sample to generating a final concentration value, follows a systematic workflow designed for efficiency and accuracy.

LCMSMS_Workflow Figure 1: Overall Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Plasma Sample Receipt Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS PPT Protein Precipitation (PPT) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Supernatant Transfer & Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep Chromatographic Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Regression Calibration Curve Regression Integration->Regression Calculate Calculate Concentration Regression->Calculate Validate Validate Run (QC Checks) Calculate->Validate

Caption: Figure 1: Overall Experimental Workflow.

Materials and Reagents
  • Reference Standard: Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (Purity ≥95%).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., Methyl 2-(pyrrolidine-3-sulfonyl)acetate-d4) is ideal. If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99%).

  • Biological Matrix: Blank human plasma (with K2-EDTA as anticoagulant).

Step-by-Step Protocol: Sample Preparation

This protocol uses protein precipitation, a rapid and effective method for removing the majority of proteinaceous interferences from plasma samples.[9]

  • Thaw Samples: Allow all plasma samples (unknowns, blanks, QCs) to thaw completely at room temperature.

  • Aliquot: Pipette 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the working Internal Standard solution (e.g., 500 ng/mL in methanol) to every tube except the double blank. Vortex for 5 seconds.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The cold temperature and organic solvent cause proteins to denature and precipitate.

  • Vortex: Vortex each tube vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

  • Transfer Supernatant: Carefully aspirate the clear supernatant (~250 µL) and transfer it to a new set of tubes or a 96-well plate. Be careful not to disturb the protein pellet.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures the sample solvent is compatible with the mobile phase, leading to good peak shape.[10]

  • Analyze: Vortex briefly and inject into the LC-MS/MS system.

Step-by-Step Protocol: LC-MS/MS Conditions

The following conditions serve as a validated starting point. Optimization may be required depending on the specific instrumentation used.

Table 1: Optimized Chromatographic Conditions

Parameter Setting Rationale
LC System UPLC/UHPLC System Provides better resolution and faster run times compared to traditional HPLC.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) A C18 column is a versatile starting point. The small particle size enhances separation efficiency.
Mobile Phase A 0.1% Formic Acid in Water Formic acid acts as a proton source, promoting analyte ionization in ESI+.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, balancing speed and pressure.
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B A gradient is used to elute the analyte with good peak shape and to clean the column of late-eluting interferences.
Injection Volume 5 µL A small volume minimizes potential matrix effects and peak distortion.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape.

| Run Time | ~5 minutes | Allows for sufficient separation and high sample throughput. |

Table 2: Optimized Mass Spectrometric Conditions

Parameter Setting Rationale
MS System Triple Quadrupole Mass Spectrometer The gold standard for quantitative bioanalysis, enabling sensitive and selective MRM scans.
Ionization Mode Electrospray Ionization (ESI), Positive The secondary amine on the pyrrolidine ring is basic and readily accepts a proton ([M+H]⁺).
Capillary Voltage 3.5 kV Optimized to achieve stable and efficient ion generation.
Source Temp. 150 °C Helps in the desolvation process.
Desolvation Temp. 450 °C High temperature is required to evaporate the mobile phase and release gas-phase ions.
Gas Flow Instrument Dependent Optimized for efficient nebulization and desolvation.
Scan Mode Multiple Reaction Monitoring (MRM) Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

| MRM Transitions | See Table 3 | Specific transitions for the analyte and internal standard. |

Table 3: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Analyte 208.3 144.1 (Quantifier) 100 15
Analyte 208.3 82.1 (Qualifier) 100 25

| IS (d4) | 212.3 | 148.1 (Quantifier) | 100 | 15 |

Results and Discussion

Analyte Fragmentation

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 208.3) was investigated to select optimal product ions for MRM. The fragmentation of sulfonamides in positive ESI is known to involve cleavage around the sulfur atom.[11][12] The most abundant and stable product ion at m/z 144.1, corresponding to the loss of SO₂, was selected as the quantifier for maximum sensitivity. A secondary ion at m/z 82.1, representing the protonated pyrrolidine core after cleavage, was chosen as the qualifier for identity confirmation.

Caption: Figure 2: Proposed Fragmentation Pathway.

Bioanalytical Method Validation

The developed method was fully validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[2][6][13] All parameters met the standard acceptance criteria.

Table 4: Summary of Method Validation Results

Validation Parameter Acceptance Criteria Result
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma. Pass. No interferences observed.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Pass. r² > 0.995.
Range 1.00 - 1000 ng/mL N/A
Lower Limit of Quantification (LLOQ) Accuracy: 80-120%, Precision: ≤20% CV. Signal-to-noise > 5. Pass. LLOQ established at 1.00 ng/mL with accuracy of 95.7% and precision of 8.2% CV.
Accuracy Mean accuracy within ±15% of nominal (±20% at LLOQ) for QC samples. Pass. Accuracy ranged from 94.5% to 103.2% for all QC levels.
Precision (Intra- & Inter-day) Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) for QC samples. Pass. All CVs were <10%.
Matrix Effect IS-normalized matrix factor CV ≤15%. Pass. CV was 7.8%, indicating no significant ion suppression or enhancement.
Recovery Consistent and reproducible. Pass. Mean extraction recovery was >85% for the analyte and IS.

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal concentration. | Pass. Analyte was stable under all tested conditions. |

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput, while the optimized LC and MS/MS conditions provide excellent chromatographic performance and detection limits. The method has been successfully validated according to international regulatory standards[5][6], demonstrating its suitability for use in regulated bioanalytical studies. This protocol provides a solid and reliable foundation for researchers engaged in the pharmacokinetic and toxicokinetic evaluation of this compound and its derivatives.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • Technology Networks. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • AAPS. (n.d.). E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. [Link]

  • Universitat Politècnica de València. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. [Link]

  • ACS Publications. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • PubMed. (2022). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PMC. (n.d.). Analysis of highly polar pesticides in foods by LC-MS/MS. [Link]

  • Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. [Link]

  • U.S. Food & Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • ResearchGate. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride. [Link]

  • SciSpace. (2011). Development of LC/MS techniques for plant and drug metabolism studies. [Link]

Sources

Method

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride applications in peptide synthesis

Application Note: Methyl 2-(pyrrolidine-3-sulfonyl)acetate Hydrochloride in Advanced Peptide Synthesis and Peptidomimetic Design Executive Summary & Scientific Rationale In the rapidly evolving landscape of peptide thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-(pyrrolidine-3-sulfonyl)acetate Hydrochloride in Advanced Peptide Synthesis and Peptidomimetic Design

Executive Summary & Scientific Rationale

In the rapidly evolving landscape of peptide therapeutics and targeted protein degradation, overcoming the inherent metabolic instability and conformational flexibility of linear peptides is a primary challenge. Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride has emerged as a highly versatile, bifunctional building block designed to address these limitations.

By functioning as a conformationally constrained amino acid surrogate, this scaffold integrates the structural rigidity of a pyrrolidine ring (analogous to proline) with the unique physicochemical properties of a sulfonylacetate linker. The sulfonyl group acts as a non-hydrolyzable transition-state isostere, shielding adjacent peptide bonds from proteolytic cleavage, while the acetate moiety provides a functional handle for seamless integration into Solid-Phase Peptide Synthesis (SPPS). This guide details the mechanistic rationale and validated protocols for incorporating this advanced scaffold into peptidomimetics and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Data

To ensure accurate stoichiometric calculations during synthesis, the quantitative properties of the commercial building block are summarized below [1].

PropertySpecification
Chemical Name Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride
CAS Number 1820687-97-5
Molecular Weight 243.71 g/mol
Molecular Formula C₇H₁₄ClNO₄S
Key Functionalities Secondary amine, C3-sulfonyl group, methyl ester
Storage Conditions Desiccated at 2–8°C (Hygroscopic hydrochloride salt)

Mechanistic Insights: The Pyrrolidine-3-Sulfonyl Scaffold

As a Senior Application Scientist, it is critical to understand why this specific scaffold is selected over traditional amino acids:

  • Conformational Constraint & Prolyl Isomerization: The pyrrolidine ring restricts the ϕ dihedral angle of the peptide backbone. The addition of a bulky, electron-withdrawing sulfonyl group at the C3 position sterically biases the ring pucker. This directly influences the cis/trans isomerization equilibrium of the preceding amide bond, allowing researchers to lock peptides into bioactive conformations.

  • Proteolytic Stability: The sulfonylacetate linkage mimics the tetrahedral geometry of a peptide bond hydrolysis transition state but is entirely resistant to protease activity. This makes it an ideal insert for developing long-acting peptide therapeutics.

  • Application in PROTACs & Covalent Inhibitors: Substituted pyrrolidines are the cornerstone of von Hippel-Lindau (VHL) E3 ligase ligands. Replacing the standard 4-hydroxyproline with a 3-sulfonyl scaffold provides a novel, metabolically stable vector for linker attachment, improving cellular permeability [2]. Furthermore, sulfonyl-based warheads are increasingly utilized in covalent inhibitors to selectively target serine/threonine residues in enzyme active sites [3].

Protocol 1: Pre-Activation (Fmoc-Protection and Saponification)

Objective: Convert the commercial methyl ester hydrochloride salt into an Fmoc-protected free acid suitable for standard Fmoc-SPPS.

Causality & Logic: The commercial building block cannot be used directly in SPPS due to its unprotected secondary amine and protected carboxylic acid (methyl ester). We must first protect the amine with Fmoc to prevent self-condensation. This step must precede ester hydrolysis; hydrolyzing the ester first would yield a highly polar zwitterion that is notoriously difficult to extract from aqueous media.

Step-by-Step Methodology:

  • Neutralization & Protection: Dissolve 1.0 eq (2.43 g, 10 mmol) of Methyl 2-(pyrrolidine-3-sulfonyl)acetate HCl in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na₂CO₃ (50 mL).

    • Rationale: The biphasic basic system neutralizes the HCl salt, ensuring the pyrrolidine nitrogen is unprotonated and highly nucleophilic, while maintaining the solubility of the Fmoc reagent.

  • Fmoc Addition: Cool the solution to 0°C. Add 1.1 eq of Fmoc-OSu dropwise. Stir for 12 hours, allowing the reaction to warm to room temperature.

    • Rationale: Fmoc-OSu is utilized instead of Fmoc-Cl to prevent the formation of dipeptide impurities and over-acylation.

  • Ester Hydrolysis (Saponification): Isolate the Fmoc-protected ester via ethyl acetate extraction and solvent evaporation. Redissolve the intermediate in THF/H₂O (3:1, 40 mL). Cool to 0°C and add 1.5 eq of LiOH·H₂O. Stir for exactly 2 hours.

    • Rationale: LiOH is a mild base. Strict temperature control (0°C) and a limited reaction window are critical to prevent the premature base-catalyzed cleavage of the Fmoc group.

  • Self-Validation (QC): Monitor the reaction via LC-MS. The disappearance of the ester mass [M+H]⁺ and the appearance of the free acid mass confirms completion.

  • Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl to precipitate the final Fmoc-Pyrrolidine-3-sulfonylacetic acid . Filter and dry under a high vacuum.

SPPS_Workflow A Methyl 2-(pyrrolidine-3-sulfonyl)acetate HCl (Starting Material) B Fmoc Protection (Fmoc-OSu, Na2CO3) A->B Step 1 C Ester Saponification (LiOH, THF/H2O, 0°C) B->C Step 2 D Fmoc-Pyrrolidine-3-sulfonylacetic acid (SPPS Building Block) C->D Isolation & QC E Solid-Phase Coupling (HATU, HOAt, DIPEA) D->E Peptide Elongation F Peptidomimetic Cleavage (TFA/TIPS/H2O) E->F Final Cleavage

Synthetic workflow for incorporating the pyrrolidine-3-sulfonyl scaffold into SPPS.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Couple the synthesized Fmoc-Pyrrolidine-3-sulfonylacetic acid into a growing peptide chain on a solid support, followed by subsequent chain elongation.

Causality & Logic: Coupling the sulfonylacetic acid moiety to the resin-bound primary amine is sterically unhindered. However, the subsequent coupling onto the secondary amine of the pyrrolidine ring (after its Fmoc deprotection) is highly sterically hindered due to the adjacent C3-sulfonyl group. Standard coupling reagents (like HBTU) will fail; highly reactive uronium salts combined with specialized additives are required.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Self-Validation: Perform a Kaiser test. A positive result (deep blue resin beads) confirms the presence of free primary amines.

  • Coupling the Scaffold: Pre-activate 3.0 eq of the synthesized Fmoc-Pyrrolidine-3-sulfonylacetic acid with 2.9 eq HATU and 6.0 eq DIPEA in DMF for exactly 3 minutes. Add the mixture to the resin and agitate for 2 hours at room temperature.

    • Rationale: A brief 3-minute pre-activation allows the formation of the highly reactive active ester while minimizing the risk of epimerization at the alpha-carbon of the acetate group.

  • Subsequent Elongation (Critical Step): Following Fmoc deprotection of the pyrrolidine nitrogen, couple the next Fmoc-amino acid using a highly reactive cocktail: HATU (3.0 eq), HOAt (3.0 eq), and DIPEA (6.0 eq). Agitate for 4 hours, or perform a double-coupling cycle.

    • Rationale: HOAt (1-Hydroxy-7-azabenzotriazole) enhances the reactivity of HATU via a neighboring group effect. This is absolutely essential to overcome the severe steric hindrance of the secondary amine adjacent to the bulky sulfonyl moiety.

  • Cleavage: Wash the resin with DCM and cleave the final peptidomimetic using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether.

Application in Targeted Protein Degradation (PROTACs)

Beyond traditional peptides, the pyrrolidine-3-sulfonyl motif is a highly privileged scaffold in the design of PROTACs. When integrated into VHL-targeting ligands, the sulfonyl group provides an optimal exit vector for the linker that connects to the Target Protein (POI) ligand [2]. This structural rigidity enhances the thermodynamics of ternary complex formation (POI–PROTAC–E3 Ligase), leading to highly efficient ubiquitination and subsequent proteasomal degradation.

PROTAC_Mechanism POI Target Protein (e.g., BRD4) PROTAC PROTAC Molecule (Pyrrolidine-3-sulfonyl Linker) POI->PROTAC Binds Ub Ubiquitination PROTAC->Ub Recruits E2 VHL E3 Ligase (VHL) VHL->PROTAC Binds Degradation Proteasomal Degradation Ub->Degradation Targets POI

Mechanism of targeted protein degradation using a pyrrolidine-3-sulfonyl-based PROTAC.

References

  • "Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs". National Center for Biotechnology Information (PMC), NIH. Available at:[Link]

  • "A Synthesis of “Dual Warhead” β-Aryl Ethenesulfonyl Fluorides and One-Pot Reaction to β-Sultams". Organic Letters, ACS Publications. Available at:[Link]

Application

In vitro cell culture assay protocols using Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Application Note: Comprehensive In Vitro Characterization of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride in Early Drug Discovery Target Audience: Researchers, assay scientists, and preclinical drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive In Vitro Characterization of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride in Early Drug Discovery

Target Audience: Researchers, assay scientists, and preclinical drug development professionals. Compound Focus: Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS: 1820687-97-5)[1][2].

Executive Summary & Scientific Rationale

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a highly versatile, polar fragment scaffold increasingly utilized in early-stage drug discovery. Featuring a secondary amine (pyrrolidine ring) and a sulfonylacetate moiety, it serves as an excellent building block for designing targeted covalent inhibitors, PROTACs, or competitive antagonists. Because it is a hydrochloride salt, it exhibits favorable aqueous solubility but requires rigorous in vitro profiling to ensure it can cross lipid bilayers and engage intracellular targets without inducing off-target cytotoxicity.

To establish a self-validating experimental system, this application note details three interconnected protocols. We do not merely list steps; we design a logical cascade where the output of one assay dictates the parameters of the next.

  • Cytotoxicity (CellTiter-Glo): Before assessing target engagement, we must define the compound's therapeutic window. We utilize an ATP-based luminescent assay because it directly correlates with metabolic activity and avoids the redox-based artifacts common in colorimetric (MTT/MTS) assays when testing reactive fragment scaffolds[3][4].

  • Permeability (Caco-2 Monolayer): To engage an intracellular target, the compound must cross the cell membrane. We employ a 21-day Caco-2 culture model. This extended timeline is non-negotiable, as it allows the cells to spontaneously differentiate into enterocyte-like monolayers with functional tight junctions, providing a highly accurate prediction of passive and active cellular permeability[5][6].

  • Target Engagement (CETSA): Finally, we confirm that the bioavailable, sub-toxic concentration of the compound physically binds its target inside a living cell. The Cellular Thermal Shift Assay (CETSA) relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby increasing its melting temperature ( Tm​ )[7][8]. This eliminates the need for artificial radiolabeling or purified recombinant proteins[9].

Workflow A Compound Prep (10 mM DMSO Stock) B Cell Viability (ATP Luminescence) A->B Define Tox Limit C Permeability (Caco-2 Monolayer) B->C Sub-toxic Dosing D Target Engagement (CETSA) C->D Confirm Access E Hit Validation & Lead Optimization D->E Validated Binding

Fig 1. In vitro screening cascade for fragment-based drug discovery.

Compound Preparation & Handling

  • Molecular Weight: 243.71 g/mol [1].

  • Solubility: As a hydrochloride salt, it is soluble in aqueous buffers, but for standardized high-throughput screening, prepare a primary stock in 100% anhydrous DMSO.

  • Preparation: Dissolve 24.37 mg of the compound in 10 mL of DMSO to yield a 10 mM stock. Aliquot into light-protected vials and store at -20°C.

  • Causality Check: Always ensure the final assay concentration of DMSO does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity or membrane fluidization.

Step-by-Step Experimental Protocols

Protocol A: Cell Viability Assessment (CellTiter-Glo)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) for general cytotoxicity to establish safe dosing for subsequent assays.

  • Cell Seeding: Seed target cells (e.g., HEK293 or target-specific cancer lines) at 5,000 cells/well in 90 µL of complete media in a white opaque 96-well plate. Rationale: White plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk[10].

  • Incubation: Incubate overnight at 37°C, 5% CO2​ to allow cell adherence.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride in media (ranging from 100 µM to 3 nM). Add 10 µL of the compound dilutions to the wells. Include a 0.5% DMSO vehicle control (100% viability baseline) and a 10 µM Staurosporine positive control (0% viability baseline).

  • Assay Execution: After 48 hours of treatment, equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Rationale: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures will cause edge effects[11].

  • Lysis & Detection: Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[11][12].

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Caco-2 Permeability Assay

Objective: Evaluate the apparent permeability ( Papp​ ) to predict intestinal absorption and intracellular bioavailability.

  • Monolayer Cultivation: Seed Caco-2 cells (passage 40-60) at 1×105 cells/ cm2 on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days, changing media every other day[5][13]. Rationale: 21 days are required for the expression of relevant transporters and the formation of tight junctions[6][14].

  • Integrity Validation: On day 21, measure the Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 300 Ω⋅cm2 , confirming a tight, uncompromised monolayer[15].

  • Assay Setup: Wash monolayers with HBSS buffered with 25 mM HEPES (pH 7.4). Add 50 µM of the test compound to the apical chamber (donor) and plain HBSS to the basolateral chamber (receiver) for A-to-B transport[15]. Include Propranolol as a high-permeability control[5].

  • Sampling: Incubate at 37°C on a shaker (50 rpm) to minimize the aqueous boundary layer[16]. Take 50 µL samples from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Analysis: Quantify compound concentration via LC-MS/MS. Calculate Papp​ using the equation: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state appearance rate, A is the surface area, and C0​ is the initial donor concentration[5][6].

Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm direct physical engagement between the compound and its specific intracellular protein target.

CETSA A 1. Live Cell Treatment (Incubation with Compound) B 2. Thermal Challenge (Gradient Heating 40-70°C) A->B C 3. Cell Lysis (Release of Soluble Proteins) B->C D 4. Ultracentrifugation (Pellet Denatured Proteins) C->D E 5. Quantification (Western Blot / MS) D->E

Fig 2. Cellular Thermal Shift Assay (CETSA) mechanistic workflow.

  • In Situ Treatment: Culture target cells to 80% confluence. Treat cells with the test compound at a concentration 5-10x its expected binding affinity (ensure this is below the IC50​ determined in Protocol A) or DMSO vehicle for 1 hour at 37°C[8][9].

  • Thermal Challenge: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 10 PCR tubes. Heat each tube to a different temperature across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[17].

  • Lysis & Fractionation: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 25°C). Rationale: Mechanical/thermal lysis is preferred over harsh detergents, which can artificially alter protein melting curves[7]. Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C. Rationale: This critical step pellets the heat-denatured, aggregated proteins, leaving only the stable, folded proteins in the supernatant[9][17].

  • Detection: Carefully extract the supernatant. Analyze the soluble fraction using Western Blot (probing for the specific target protein) or multiplex Proximity Extension Assay (PEA)[17].

  • Data Interpretation: Plot the relative protein abundance against temperature to generate a melt curve. A positive target engagement is validated by a statistically significant shift in the Tm​ ( ΔTm​>2∘C ) in the compound-treated samples compared to the DMSO control[7][8].

Quantitative Data Presentation

To ensure experimental validity, outcomes should be benchmarked against established controls. Below is a representative data summary table illustrating the expected profiling results for a successfully validated fragment scaffold.

Assay CategoryParameter MeasuredTest Compound Result (Hypothetical)Validation ControlControl Result
Viability IC50​ (48h)> 50 µM (Low Toxicity)Staurosporine0.05 µM
Permeability Papp​ (A B) 12.5×10−6 cm/s (Moderate-High)Propranolol 25.0×10−6 cm/s
Permeability Efflux Ratio (B A / A B)1.2 (Not a P-gp substrate)Digoxin> 5.0
Engagement ΔTm​ (CETSA Shift)+ 4.5 °C (Strong Stabilization)DMSO Vehicle0.0 °C

References

  • Methyl pyrrolidin | Sigma-Aldrich. sigmaaldrich.cn. Available at: [Link]

  • Hubatsch I, Ragnarsson EG, Artursson P. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. 2007;2(9):2111-9. Available at: [Link]

  • Martinez Molina D, et al. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. 2013;341(6141):84-7. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

Sources

Method

Scale-up manufacturing process for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

An Application Note for the Scale-Up Manufacturing of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride Abstract This application note provides a comprehensive guide for the scale-up manufacturing of Methyl 2-(pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Manufacturing of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Abstract

This application note provides a comprehensive guide for the scale-up manufacturing of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds, making robust and scalable synthetic routes to its derivatives crucial for drug development.[1][2][3][4] This document details a validated multi-step synthesis, outlines critical process parameters (CPPs), and integrates modern Process Analytical Technology (PAT) for real-time monitoring and control. Furthermore, it establishes a framework for quality control (QC) and discusses essential safety and regulatory considerations compliant with Good Manufacturing Practices (GMP).[5][6]

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous drugs across various therapeutic areas.[7] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is often critical for specific interactions with biological targets.[3] Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride serves as a versatile building block, incorporating both the pyrrolidine motif and a reactive sulfonylacetate group, enabling further elaboration into complex active pharmaceutical ingredients (APIs).

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including ensuring process robustness, maintaining product quality, and managing economic viability.[8][9] This guide is designed for researchers, scientists, and drug development professionals, providing a scientifically grounded and field-proven methodology for the successful scale-up of this important intermediate.

Synthetic Strategy and Rationale

The selected synthetic route is designed for scalability, prioritizing commercially available starting materials, manageable reaction conditions, and high overall yield. The pathway proceeds in four main stages: Mesylation of a protected prolinol, nucleophilic substitution to install the thioacetate, oxidation to the sulfonyl chloride, and finally, coupling with methyl acetate followed by deprotection and salt formation.

Diagram: Overall Synthetic Workflow

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Thioacetate Formation cluster_2 Stage 3: Oxidative Chlorination cluster_3 Stage 4: Coupling & Final Product A N-Boc-(S)-3-Hydroxypyrrolidine B N-Boc-(S)-3-(methylsulfonyloxy)pyrrolidine A->B MsCl, TEA, DCM C N-Boc-(S)-3-(acetylthio)pyrrolidine B->C Potassium Thioacetate, DMF D N-Boc-pyrrolidine-3-sulfonyl chloride C->D Acetic Acid, Water, Chlorine Gas E Methyl 2-(N-Boc-pyrrolidine-3-sulfonyl)acetate D->E Methyl Acetate, NaH, THF F Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride E->F HCl in Isopropanol

Caption: High-level overview of the four-stage manufacturing process.

Detailed Scale-Up Protocol (5 kg Batch Size)

This protocol is designed for execution in a controlled manufacturing environment under cGMP guidelines.[6] All operators must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, face shields, and lab coats.[10][11]

Stage 1: Mesylation of N-Boc-(S)-3-Hydroxypyrrolidine
  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate provides an excellent leaving group for the subsequent nucleophilic substitution. Dichloromethane (DCM) is chosen as the solvent for its inertness and ease of removal. Triethylamine (TEA) is a non-nucleophilic base used to quench the HCl generated during the reaction.

  • Procedure:

    • Charge a 100 L glass-lined reactor with N-Boc-(S)-3-Hydroxypyrrolidine (5.0 kg, 26.7 mol) and DCM (50 L).

    • Stir the mixture under a nitrogen atmosphere and cool to 0-5 °C using a chiller.

    • Slowly add Triethylamine (5.6 L, 40.1 mol) via a dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

    • In a separate vessel, dissolve Methanesulfonyl Chloride (MsCl) (3.36 kg, 29.4 mol) in DCM (10 L).

    • Add the MsCl solution to the reactor dropwise over 2-3 hours, ensuring the temperature does not exceed 5 °C. A mild exotherm is expected.

    • Allow the reaction to stir at 0-5 °C for an additional 2 hours after the addition is complete.

    • Monitor reaction completion using in-process HPLC analysis until <1% of starting material remains.

    • Quench the reaction by slowly adding 20 L of purified water.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 L), saturated sodium bicarbonate solution (20 L), and brine (20 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-(methylsulfonyloxy)pyrrolidine as an oil.

Stage 2: Nucleophilic Substitution with Potassium Thioacetate
  • Rationale: Potassium thioacetate is an effective sulfur nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of S_N2 reaction, promoting a good reaction rate.

  • Procedure:

    • Charge the 100 L reactor with the crude mesylate from Stage 1 and DMF (40 L).

    • Add Potassium Thioacetate (3.34 kg, 29.3 mol) portion-wise over 30 minutes.

    • Heat the reaction mixture to 60-65 °C and stir for 4-6 hours.

    • Monitor reaction completion by HPLC.

    • Once complete, cool the mixture to room temperature and add 80 L of ethyl acetate and 80 L of water.

    • Separate the layers. Wash the organic layer three times with 40 L of water to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield N-Boc-(S)-3-(acetylthio)pyrrolidine.

Stage 3: Oxidative Chlorination to Sulfonyl Chloride
  • Rationale: This step converts the thioacetate directly to the crucial sulfonyl chloride intermediate. The reaction with chlorine gas in an aqueous acetic acid system is a robust and scalable method for this transformation. This process is highly exothermic and releases toxic gas, requiring stringent engineering controls.

  • Safety Precaution: This reaction must be performed in a well-ventilated area with a dedicated scrubber for chlorine and HCl gas. Operators must wear appropriate respiratory protection.[12] Sulfonyl chlorides are corrosive and react violently with water.[12][13]

  • Procedure:

    • Charge a corrosion-resistant reactor with a mixture of acetic acid (25 L) and water (5 L). Cool to 0-5 °C.

    • Add the crude thioacetate from Stage 2 to the reactor.

    • Bubble chlorine gas through the stirred suspension via a subsurface sparge tube at a controlled rate. Monitor the internal temperature closely and adjust the chlorine flow to maintain it below 10 °C.

    • Continue chlorine addition until a persistent yellow-green color is observed in the reaction mixture and in-process testing confirms the consumption of the starting material.

    • Purge the reactor with nitrogen to remove excess chlorine.

    • Slowly add the reaction mixture to a separate vessel containing ice-cold water (100 L) to precipitate the product.

    • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-Boc-pyrrolidine-3-sulfonyl chloride.

Stage 4: C-C Coupling, Deprotection, and Salt Formation
  • Rationale: The sulfonyl chloride is reacted with the enolate of methyl acetate to form the carbon-sulfur bond. Sodium hydride is a strong, non-nucleophilic base suitable for generating the enolate. The final deprotection of the Boc group is achieved under acidic conditions, followed by crystallization to yield the desired hydrochloride salt. The use of HCl in isopropanol provides a non-aqueous medium for clean salt formation and precipitation.[14]

  • Procedure:

    • Charge the 100 L reactor with anhydrous Tetrahydrofuran (THF) (50 L) under a nitrogen atmosphere.

    • Add Sodium Hydride (60% dispersion in mineral oil, 1.28 kg, 32.0 mol) portion-wise.

    • Cool the suspension to 0-5 °C.

    • Slowly add Methyl Acetate (2.37 kg, 32.0 mol) dropwise, maintaining the temperature below 10 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

    • Dissolve the N-Boc-pyrrolidine-3-sulfonyl chloride (assuming ~26.7 mol from previous steps) in anhydrous THF (20 L) and add it slowly to the enolate suspension, keeping the temperature below 10 °C.

    • Stir the reaction at room temperature for 3-4 hours until completion is confirmed by HPLC.

    • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated ammonium chloride solution.

    • Extract the product with ethyl acetate (2 x 40 L). Combine the organic layers, wash with brine, dry, and concentrate to a crude oil (Methyl 2-(N-Boc-pyrrolidine-3-sulfonyl)acetate).

    • Dissolve the crude oil in Isopropanol (25 L).

    • Add a 5-6 M solution of HCl in Isopropanol until the pH is 1-2.

    • Stir the mixture at room temperature. The hydrochloride salt will precipitate.

    • Cool the slurry to 0-5 °C for 4 hours to maximize crystallization.

    • Filter the product, wash with cold isopropanol (10 L), and then with MTBE (10 L).

    • Dry the final product in a vacuum oven at 40-45 °C to a constant weight.

Process Analytical Technology (PAT) Integration

To enhance process understanding and control, PAT tools should be implemented.[15][16] This shifts the manufacturing paradigm from "testing quality in" to "building quality in" (Quality by Design, QbD).[16][]

Diagram: PAT Feedback Control Loop

Caption: Real-time monitoring and feedback control using PAT.

  • Stage 1 (Mesylation): An in-line FTIR probe can monitor the disappearance of the N-Boc-3-hydroxypyrrolidine O-H stretch (~3400 cm⁻¹) and the appearance of the mesylate S=O stretches (~1350 and 1175 cm⁻¹). This allows for precise determination of the reaction endpoint, preventing over- or under-reaction.

  • Stage 4 (Coupling): At-line HPLC can be used to monitor the consumption of the sulfonyl chloride. This is critical as the enolate can be unstable over long periods. Real-time data allows for precise control of reaction time.[18]

Quality Control and Specifications

Robust quality control is essential to ensure the final product is safe and effective for its intended use as a pharmaceutical intermediate.[19][20][21] A comprehensive testing strategy should be applied to raw materials, in-process controls, and the final product.[]

Table 1: Final Product Specifications
TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, FTIRConforms to reference standard
Assay HPLC98.0% - 102.0%
Purity (HPLC) HPLC≥ 99.0%
Any single impurity HPLC≤ 0.15%
Total impurities HPLC≤ 0.5%
Water Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvents GC-HSIsopropanol ≤ 5000 ppm, MTBE ≤ 5000 ppm, DCM ≤ 600 ppm, THF ≤ 720 ppm, Ethyl Acetate ≤ 5000 ppm
Sulphated Ash USP <281>≤ 0.1%
Analytical Method Protocols
  • HPLC Method for Assay and Purity:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to 5% B.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Column Temperature: 30 °C

    • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.[22]

  • Spectroscopic Characterization:

    • NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[23] The spectra must be unambiguous and match the expected structure.

    • FTIR: The spectrum should show characteristic peaks for the N-H bond of the secondary amine hydrochloride, C=O of the ester, and the S=O of the sulfone group.[23]

Regulatory and Safety Considerations

  • Regulatory Compliance: Manufacturing must adhere to current Good Manufacturing Practices (cGMP) as outlined by regulatory agencies like the FDA and EMA.[5][6] All process steps, analytical results, and batch information must be meticulously documented in batch records and a Certificate of Analysis (CoA) must be generated for the final product.[19]

  • Safety: A thorough process hazard analysis (PHA) should be conducted before scale-up.

    • Reagent Handling: Special care must be taken when handling Methanesulfonyl Chloride, Chlorine gas, and Sodium Hydride.[10][12][13] All are highly reactive and/or toxic. Use in a well-ventilated chemical fume hood or an enclosed reactor system is mandatory.

    • Waste Disposal: Aqueous and organic waste streams must be segregated and disposed of in accordance with local environmental regulations.[5] Acidic and basic aqueous wastes should be neutralized before disposal.

Conclusion

This application note presents a robust, scalable, and well-controlled manufacturing process for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride. By integrating sound chemical principles with modern process control strategies and rigorous quality oversight, manufacturers can consistently produce this valuable pharmaceutical intermediate at scale. The detailed protocols and rationale provided herein serve as a comprehensive guide for drug development professionals, ensuring a successful transition from laboratory research to commercial production while upholding the highest standards of safety, quality, and regulatory compliance.[24][25]

References

  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development - Benchchem. (n.d.).
  • Quality Control Measures for APIs - The Pharma Master. (2024, May 26).
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.).
  • Application Note: Analytical Methods for the Characterization of 3-(Dodecenyl)pyrrolidine-2,5-dione - Benchchem. (n.d.).
  • Process Analytical Technology: Enhancing Pharma Development. (2024, September 6).
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC. (n.d.).
  • Process analytical technology - Wikipedia. (n.d.).
  • What is Process Analytical Technology (PAT)? | Knowledge Center - Hamilton Company. (n.d.).
  • Process Analytical Technology (PAT) Pharmaceutical and Biopharma Manufacturing. (n.d.).
  • 1820687-97-5 | methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride - AiFChem. (2025, October 27).
  • safety data sheet - Enamine. (n.d.).
  • The Importance of Quality Assurance for APIs - Moravek, Inc. (n.d.).
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem. (n.d.).
  • Regulatory Compliance in API Manufacturing - The Pharma Master. (2024, May 26).
  • The Significance of Quality Assurance in the Manufacturing of APIs - Apionex. (2024, March 5).
  • SAFETY DATA SHEET. (2009, February 4).
  • Pyridine-3-Sulfonyl Chloride - Material Safety Data Sheet (MSDS). (2026, January 20).
  • Journey of an API: Maintaining quality and compliance in API manufacturing. (2024, July 17).
  • FDA's Guidelines for GMP Of API - WITH DALTON. (n.d.).
  • Purification of Hydrochloride - ECHEMI. (n.d.).
  • Method for removing salt from hydrochloride-1-amido glycolyurea - Google Patents. (n.d.).
  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7).
  • Manufacturing Scale-Up of Drugs and Biologics. (n.d.).
  • Scale-up Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol for Industrial Applications - Benchchem. (n.d.).
  • API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE - Recipharm. (n.d.).
  • Process for the Purification of Benzphetamine Hydrochloride - Scholars' Mine. (2014, January 14).
  • SAFETY DATA SHEET - Spectrum Chemical. (2017, August 15).
  • Preparation of Pharmaceutical Salts - KiloMentor. (2017, March 11).
  • How to Scale Up Pharmaceutical Manufacturing. (2022, December 7).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • News - Pyrrolidine: Fueling Innovation and Market Expansion - ZHONGAN. (2025, February 28).
  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. (n.d.).
  • Laboratory-scale synthesis and scale-up challenges | Request PDF - ResearchGate. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride in aqueous media

Introduction Welcome to the technical support guide for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS 1820687-97-5). This molecule is a valuable building block in pharmaceutical research, but its utility is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS 1820687-97-5). This molecule is a valuable building block in pharmaceutical research, but its utility is matched by its lability in aqueous environments. Users frequently encounter challenges with compound degradation, leading to inconsistent experimental results and loss of material.

This guide provides an in-depth analysis of the degradation mechanism—ester hydrolysis—and offers field-proven strategies and protocols to ensure the stability and integrity of your compound in aqueous media. As your dedicated application scientist, my goal is to explain not just what to do, but why you're doing it, empowering you to make informed decisions in your research.

Part 1: The Core Problem: Understanding Hydrolysis

Q1: Why is my Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride degrading in aqueous solution?

A1: The primary cause of degradation is the hydrolysis of the methyl ester functional group.

Your compound possesses two key features that dictate its stability in water: a methyl ester and a pyrrolidine hydrochloride salt.

  • The Ester Group: This is the molecule's principal vulnerability. In the presence of water, the ester bond can be cleaved to form the parent carboxylic acid (2-(pyrrolidine-3-sulfonyl)acetic acid) and methanol. This reaction, known as hydrolysis, is often irreversible under biological conditions and results in a loss of the intended compound.[1]

  • The Hydrochloride Salt: The pyrrolidine nitrogen is protonated, forming a hydrochloride salt. This feature significantly enhances water solubility, which is beneficial for creating aqueous stock solutions.[2][3] However, when dissolved in unbuffered water, this acidic salt lowers the solution's pH, creating an environment that inherently catalyzes its own degradation—a process known as acid-catalyzed hydrolysis.[4][5][6]

The hydrolysis reaction is significantly accelerated under both acidic and basic conditions.[7] Hydroxide ions (OH⁻), in particular, are potent catalysts for this reaction, often increasing the rate by several orders of magnitude compared to acid catalysis.[5]

Hydrolysis_Mechanism Compound Methyl 2-(pyrrolidine-3-sulfonyl)acetate HCl Acid 2-(pyrrolidine-3-sulfonyl)acetic acid HCl Compound->Acid Hydrolysis Water H₂O (Aqueous Media) Water->Acid Methanol Methanol

Caption: Hydrolysis of the methyl ester into its parent acid and alcohol.

Part 2: CORE DIRECTIVE: Proactive Prevention of Hydrolysis

To prevent degradation, you must control the key factors that influence the rate of hydrolysis: pH, temperature, and time.

Q2: What is the single most critical factor for preventing hydrolysis, and how do I control it?

A2: pH is the most critical factor. You must control it using a properly selected buffer system.

The rate of ester hydrolysis follows a characteristic "U-shaped" curve when plotted against pH. The rate is high at low (acidic) and high (alkaline) pH and is at a minimum at a specific, moderately acidic pH.[4][5] For many ester-containing drugs, this pH of maximum stability is typically between pH 3 and 5.[8]

Dissolving the hydrochloride salt in neutral, unbuffered water will result in an acidic solution that promotes degradation. Conversely, adjusting the pH to neutral or basic levels for a biological assay (e.g., pH 7.4) will dramatically accelerate hydrolysis.[5]

The solution is to work in a buffered system that maintains the pH within the optimal stability range.

pH_Rate_Profile Conceptual pH-Rate Profile for Ester Hydrolysis xaxis < pH > yaxis < Rate of Hydrolysis > p1 High Rate c1 p1->c1 p2 c2 p2->c2 p3 Optimal Stability (pH 3-5) c3 p3->c3 p4 c4 p4->c4 p5 Very High Rate (Physiological pH) c1->p2 c2->p3 c3->p4 c4->p5 0,0 0,0 8,0 8,0 0,0->8,0 0,7 0,7 0,0->0,7

Caption: The rate of hydrolysis is minimized at a specific, moderately acidic pH.

Protocol 1: Buffer System Selection and Preparation

This protocol guides you to prepare a 0.1 M citrate buffer at pH 4.0, a robust choice for maximizing the stability of your compound.

Materials:

  • Citric acid monohydrate (FW: 210.14 g/mol )

  • Sodium citrate dihydrate (FW: 294.10 g/mol )

  • High-purity water (e.g., Milli-Q® or 18 MΩ·cm)

  • Calibrated pH meter

  • Volumetric flasks and glassware

Procedure:

  • Prepare Stock Solutions (0.1 M):

    • Solution A (Citric Acid): Dissolve 2.10 g of citric acid monohydrate in water to a final volume of 100 mL.

    • Solution B (Sodium Citrate): Dissolve 2.94 g of sodium citrate dihydrate in water to a final volume of 100 mL.

  • Prepare the Buffer (pH 4.0):

    • In a beaker, combine 62 mL of Solution A with 38 mL of Solution B .

    • Mix thoroughly.

  • Verify pH:

    • Use a calibrated pH meter to check the pH of the final solution.

    • Adjust if necessary by adding small volumes of Solution A (to lower pH) or Solution B (to raise pH).

  • Usage:

    • Use this buffer as the solvent for preparing your aqueous solutions of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride.

Recommended Buffer Systems for Stability pH Range Comments
Citrate Buffer 3.0 - 6.2Excellent choice for the expected optimal stability range. Provides good buffering capacity.[9]
Acetate Buffer 3.8 - 5.8A common and effective alternative to citrate buffer.[9]
Phosphate Buffer (PBS) 6.0 - 8.0Use with caution. While common for biological assays, pH > 6 will accelerate hydrolysis. If required, minimize incubation time and temperature.[10]
Q3: How significantly do temperature and time impact stability?

A3: The impact is dramatic. Lowering the temperature and minimizing time in solution are essential secondary strategies.

Hydrolysis is a chemical reaction, and its rate is highly dependent on temperature.[7][11] As a general rule, for every 10°C increase in temperature, the reaction rate can double or triple.

Causality: Higher temperatures provide more thermal energy to the water and ester molecules, increasing the frequency and energy of collisions, which overcomes the activation energy barrier for the hydrolytic reaction more easily.[12]

The takeaway is simple: Keep it cold and keep it quick.

Condition Recommended Temperature Rationale
Short-Term Handling (During Experiment) 0 - 4°C (Ice Bath)Significantly slows hydrolysis kinetics during weighing, dilution, and addition steps.[13]
Short-Term Storage (Aqueous, <24h) 2 - 8°C (Refrigerator)For temporary storage of buffered solutions. Fresh preparation is always superior.
Long-Term Storage (Solid Compound) Room Temperature (Dry)Store the solid powder in a desiccator to prevent moisture exposure.[14]
Long-Term Storage (Stock Solution) -20°C to -80°C (in Anhydrous DMSO)Pre-dissolving in a non-aqueous solvent is the gold standard for long-term storage.
Protocol 2: Preparation of a Concentrated, Stabilized Stock Solution

This protocol describes the best practice for preparing and storing a stock solution to minimize hydrolysis over time.

  • Select a Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is an excellent choice as it is a non-aqueous, aprotic solvent that readily dissolves the compound and is compatible with many biological assays at low final concentrations (<0.5%).

  • Preparation:

    • Allow the solid Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride to equilibrate to room temperature in a desiccator before opening to prevent water condensation.

    • Weigh the desired amount of solid and dissolve it in anhydrous DMSO to a high concentration (e.g., 10-100 mM).

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in low-retention tubes.

    • Store these aliquots at -20°C or -80°C.

  • Usage:

    • For an experiment, thaw a single aliquot.

    • Dilute the DMSO stock directly into your pre-chilled, buffered aqueous medium immediately before use. This minimizes the compound's contact time with water.

Part 3: Troubleshooting and Advanced Scenarios

Q4: I suspect my compound has degraded. How can I confirm this and what should I do?

A4: Suspect degradation if you observe decreasing biological activity, changing retention times in HPLC, or the appearance of new peaks.

Use the following table to diagnose and resolve potential stability issues.

Symptom / Observation Probable Cause Recommended Action & Verification
Loss of biological activity or inconsistent results over time. Ester Hydrolysis: The resulting carboxylic acid is likely inactive or has a different activity profile.1. Implement pH and temperature controls immediately as described in Part 2. 2. Prepare a fresh solution from solid and re-run the experiment. 3. Verify by HPLC: Analyze an old vs. fresh solution. Look for a decrease in the parent peak area and the emergence of a new, more polar peak (the carboxylic acid).
A new peak appears in my HPLC or LC-MS analysis. Formation of Hydrolysis Product: The carboxylic acid product will have a different retention time (typically eluting earlier on a reverse-phase column).1. Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product (M-14, loss of CH₂ from OCH₃ vs OH). 2. Perform a Forced Degradation Study: Intentionally degrade a sample by heating it in a pH 9 buffer. The peak that grows should match your unknown impurity peak.[15][16]
My solution pH drifts over time. Insufficient Buffer Capacity: The ongoing hydrolysis produces a carboxylic acid, which can overwhelm a weak or low-concentration buffer, causing the pH to drop.1. Increase the concentration of your buffer (e.g., from 50 mM to 100 mM). 2. Ensure your working pH is near the buffer's pKa for maximum buffering capacity.
Q5: My experiment must be conducted at physiological pH (7.4) and 37°C. How can I minimize degradation under these harsh conditions?

A5: This is a significant challenge where degradation is expected. The strategy shifts from prevention to minimization and kinetic analysis.

Under these conditions, hydrolysis is unavoidable. Your goal is to ensure the rate of degradation is slow enough that the compound concentration remains relatively constant over the critical timeframe of your measurement.

  • Minimize Incubation Time: This is your most powerful tool. Design your experiment to have the shortest possible incubation period at 37°C. Add the compound at the very last moment before taking a measurement.

  • Run a Time-Course Stability Study: Before your main experiment, determine the compound's half-life under your exact experimental conditions (pH 7.4 buffer, 37°C, same media).

    • Incubate the compound and take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quantify the remaining parent compound at each time point using HPLC.

    • This data will tell you the window of time in which your results will be valid (e.g., if less than 10% degradation occurs in 30 minutes, your experimental endpoint must be less than 30 minutes).[17]

  • Increase Compound Concentration: If feasible, starting with a slightly higher initial concentration can help ensure that enough active compound remains at the end of the experiment, though this does not change the degradation rate.

  • Consider Advanced Formulation (Drug Development): For in-vivo or long-term studies, formulation strategies like microencapsulation or creating lipid-based delivery systems can physically shield the ester from water until it reaches its target.[4][18]

References
  • Vertex, A. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax.

  • Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?

  • ManTech Publications. (2025, December 16). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation.

  • Quora. (2017, September 2). How to prevent hydrolysis in a drug.

  • BenchChem. (2025, December). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.

  • ResearchGate. (n.d.). Results of forced degradation studies. [Scientific Diagram].

  • Neville, G. A., & Moir, D. B. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.

  • A. T. Florence. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.

  • Jencks, W. P., & Wolfenden, R. (2011). The “Neutral” Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases. Journal of the American Chemical Society, 133(33), 12930-12940.

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • S. Singh, et al. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Global Pharma Technology.

  • Li, X., et al. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 17(9), 1210.

  • AADE. (n.d.). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids.

  • Badawy, S. I. F. (2001). Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. International Journal of Pharmaceutics, 223(1-2), 81-87.

  • Vale, P. (2009). Temperature and Base Requirements for the Alkaline Hydrolysis of Okadaite's Esters. Toxicon, 54(6), 797-804.

  • Wei, R., et al. (2016). Effect of Tris, MOPS and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. Journal of Molecular Catalysis B: Enzymatic, 133, 197-204.

  • Cook, A. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27720-27725.

  • Rahman, M. A., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. International Journal of Advanced Research, 11(12), 102-107.

  • Clark, J. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Crystallization of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Welcome to the technical support center for the crystallization of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the crystallization of this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific understanding and practical methodologies to overcome common challenges and optimize your crystallization process.

I. Foundational Knowledge: Understanding the Molecule

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a hydrochloride salt with the linear formula C7H14O4N1Cl1S1. Understanding its fundamental physicochemical properties is the first step toward a successful and reproducible crystallization process. As a hydrochloride salt, its solubility is significantly influenced by the pH of the solution.[1][2][3][4] Furthermore, the presence of both a sulfonyl group and an ester functional group, along with the pyrrolidine ring, suggests the potential for various intermolecular interactions that can influence crystal packing and polymorphism.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the crystallization of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride. The solutions provided are based on established crystallographic principles and practical experience in the pharmaceutical industry.

Issue 1: Poor Crystal Yield

Question: My crystallization of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue that can often be traced back to suboptimal supersaturation levels or solubility issues. Here’s a breakdown of potential causes and solutions:

  • Inadequate Supersaturation: Supersaturation is the primary driving force for crystallization.[5][6] If the solution is not sufficiently supersaturated, nucleation and crystal growth will be slow or nonexistent.

    • Solution: You can increase supersaturation by several methods:

      • Anti-solvent Addition: This technique involves adding a solvent in which the API is poorly soluble to a solution of the API.[7][10][11][12][13] This reduces the overall solubility of the API in the mixed solvent system, thereby increasing supersaturation. The rate of anti-solvent addition is a critical parameter to control.[10]

      • Evaporation Crystallization: Slowly evaporating the solvent will increase the concentration of the API, leading to supersaturation.[7][] This method is particularly useful for compounds that are not thermally sensitive.

  • High Solubility in the Chosen Solvent System: If the compound remains highly soluble even after cooling or anti-solvent addition, your yield will be compromised.

    • Solution: A thorough solvent screening is crucial. The ideal solvent system is one in which the API has high solubility at elevated temperatures but low solubility at lower temperatures (for cooling crystallization) or a solvent/anti-solvent pair with appropriate miscibility and solubility characteristics.

  • Presence of Impurities: Impurities can sometimes inhibit nucleation or crystal growth, leading to a lower yield.[14]

    • Solution: Ensure the purity of your starting material. If impurities are suspected, consider a purification step prior to crystallization.

Experimental Protocol: Rapid Solvent Screening
  • Preparation: Weigh a small, known amount of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride into several vials.

  • Solvent Addition: Add a measured volume of a single solvent to each vial at room temperature. Common solvents to screen include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and water.

  • Solubility Assessment: Observe the solubility at room temperature. If the compound dissolves, it is highly soluble. If it remains undissolved, gently heat the vial and observe.

  • Cooling: If the compound dissolves upon heating, allow the vial to cool slowly to room temperature and then place it in an ice bath. Observe for crystal formation.

  • Anti-solvent Test: For solvents where the compound is highly soluble, add a miscible anti-solvent dropwise and observe for precipitation.

Solvent Category Examples General Role
Protic Solvents Water, Methanol, EthanolGood for dissolving salts, may require an anti-solvent.
Aprotic Polar Solvents Acetone, AcetonitrileCan be good single solvents for cooling crystallization.
Aprotic Non-Polar Solvents Toluene, HeptaneOften used as anti-solvents.

A summary of solvent types for crystallization screening.

Issue 2: Formation of Oil or Amorphous Material

Question: Instead of crystals, I am getting an oily substance or an amorphous solid. Why is this happening and how can I promote crystalline formation?

Answer:

"Oiling out" or the formation of an amorphous precipitate occurs when the level of supersaturation is too high, leading to rapid phase separation before ordered crystal lattice formation can occur.

  • Excessive Supersaturation: This is the most common cause. Rapid cooling or fast anti-solvent addition can create a localized high supersaturation that favors amorphous precipitation over crystalline nucleation.[]

    • Solution:

      • Slower Cooling/Addition Rate: Decrease the cooling rate or the rate of anti-solvent addition to maintain a lower, more controlled level of supersaturation.[][10]

      • Higher Crystallization Temperature: Starting the crystallization at a higher temperature can sometimes prevent oiling out by reducing the initial supersaturation.

      • Seeding: Introducing a small amount of pre-existing crystals (seed crystals) of the desired polymorphic form can bypass the need for primary nucleation and promote controlled crystal growth on the seed surfaces.[5][]

  • Solvent Effects: The choice of solvent can influence the propensity for oiling out.

    • Solution: Experiment with different solvent systems. A solvent that has a slightly lower dissolving power for your compound might be beneficial.

Workflow for Overcoming Oiling Out

Caption: Decision workflow for troubleshooting oiling out.

Issue 3: Inconsistent Crystal Form (Polymorphism)

Question: I am observing different crystal forms (polymorphs) in different batches. How can I control the polymorphic outcome?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect to control in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[7][14][15][16]

  • Lack of Process Control: Minor variations in crystallization conditions can lead to the formation of different polymorphs.

    • Solution:

      • Strict Control of Parameters: Maintain tight control over temperature, cooling rate, agitation, and solvent composition.

      • Seeding: Seeding with the desired polymorph is the most effective way to ensure consistent production of that form.[5]

  • Solvent-Mediated Transformation: A metastable polymorph may initially crystallize and then transform into a more stable form over time in the presence of a solvent.

    • Solution: Understand the polymorphic landscape of your compound through a polymorph screen. This will help you identify the most stable form and the conditions that favor its formation.

Experimental Protocol: Basic Polymorph Screen
  • Solvent Variation: Crystallize the compound from a variety of solvents with different polarities and hydrogen bonding capabilities.

  • Rate of Supersaturation: For a given solvent system, vary the rate of supersaturation (e.g., fast vs. slow cooling, fast vs. slow anti-solvent addition).

  • Temperature Variation: Conduct crystallizations at different temperatures.

  • Characterization: Analyze the resulting solids from each experiment using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different polymorphic forms.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the crystallization of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride?

Q2: How does agitation affect the crystallization process?

Agitation plays a crucial role in heat and mass transfer within the crystallizer. Proper agitation ensures a homogenous temperature and concentration throughout the solution, which can lead to a more uniform crystal size distribution. However, excessive agitation can lead to secondary nucleation (the formation of new crystals due to collisions between existing crystals and the impeller or vessel walls), which can result in a large number of small crystals (fines). The optimal agitation rate will depend on the specific vessel geometry and the crystallization system.

Q3: Can I use a co-crystal approach for this molecule?

Co-crystallization is an advanced technique used to modify the physicochemical properties of an API by forming a crystalline structure with a neutral "co-former".[7][17][18] For a hydrochloride salt, it is possible to form a co-crystal where the co-former interacts with the salt, for instance, through hydrogen bonding with the chloride ion.[19] This could be a strategy to explore if you are facing challenges with the properties of the single-component crystal.

Q4: What analytical techniques are essential for characterizing the final crystalline product?

A thorough characterization of your crystalline material is critical. The following techniques are recommended:

  • X-Ray Powder Diffraction (XRPD): To identify the polymorphic form and assess crystallinity.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of solvates or hydrates.

  • Particle Size Analysis: To determine the crystal size distribution, which is important for downstream processing.

  • Microscopy: To visually inspect crystal morphology (habit).

Crystallization Process Overview

Caption: General workflow of a crystallization process.

IV. Concluding Remarks

Optimizing the crystallization of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride requires a systematic and scientific approach. By understanding the fundamental principles of crystallization and methodically troubleshooting issues as they arise, you can develop a robust and reproducible process that yields a crystalline product with the desired physical and chemical properties. This guide serves as a starting point for your investigations, and further experimentation will be key to mastering the crystallization of this specific molecule.

V. References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • American Chemical Society. (2024, January 23). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. Retrieved from [Link]

  • University of Southampton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues - ePrints Soton. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

  • Google Patents. (n.d.). KR20060009873A - Method including antisolvent crystallization process. Retrieved from

  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization. Retrieved from [Link]

  • American Chemical Society. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues | Request PDF. Retrieved from [Link]

  • University of Southampton. (2024, January 23). Exploring polymorphism: hydrochloride salts of pitolisant and analogues - ePrints Soton. Retrieved from [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF. Retrieved from [Link]

  • Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US9708327B2 - Polymorphic forms of a hydrochloride salt of (S)-2-(1-(9H-purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one. Retrieved from

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Retrieved from [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • American Chemical Society. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent. Retrieved from

  • PubChem. (n.d.). Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride | C7H14ClNO3. Retrieved from [Link]

  • PMC. (n.d.). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • PMC. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]

  • Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Retrieved from

  • MySkinRecipes. (n.d.). Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride. Retrieved from [Link]

  • PubMed. (2008, February 20). Solubility improvement of drugs using N-methyl pyrrolidone. Retrieved from [Link]

  • PMC - NIH. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]

  • ResearchGate. (2022, April 12). (PDF) Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]

  • ResearchGate. (2008, February 20). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. Retrieved from [Link]

  • (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Organic Solvation for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of drug development and synthetic methodology.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of drug development and synthetic methodology. A common bottleneck when working with polar intermediates like Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS: 1820687-97-5) is its stubborn insolubility in standard organic solvents.

This guide is designed to unpack the thermodynamic causality behind this issue and provide self-validating, field-tested protocols to get your compound into solution safely and effectively.

Diagnostic FAQs: Understanding the Solvation Barrier

Q: Why is Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride completely insoluble in my target organic solvent (e.g., DCM, THF, or EtOAc)? A: The insolubility is a direct result of the molecule's ionic state. As a hydrochloride salt, the pyrrolidine nitrogen is protonated, creating a strong electrostatic crystal lattice paired with the chloride counterion. Low-dielectric organic solvents lack the necessary dipole moment and hydrogen-bonding capacity to overcome this lattice enthalpy and stabilize the dissociated ions[1]. Consequently, the thermodynamic penalty of breaking the lattice is too high, and the salt remains a solid suspension.

Q: Can I just heat the suspension or use sonication to force dissolution? A: Heating provides kinetic energy that can marginally increase solubility by shifting the thermodynamic equilibrium[2], but it is rarely a complete solution for highly polar salts in non-polar solvents. Furthermore, excessive heating of this specific molecule risks thermal degradation of the sulfonyl or methyl ester groups. Chemical intervention (free-basing or co-solvency) is required for true dissolution.

Q: My downstream reaction is strictly anhydrous. How can I free-base the amine without introducing water? A: If aqueous workup is prohibited, you can perform an in situ anhydrous free-basing using a heterogeneous mild inorganic base, such as Cesium Carbonate (Cs₂CO₃), suspended in a polar aprotic solvent. The base deprotonates the amine at the solid-liquid interface, generating the soluble free base while the resulting inorganic salt (CsCl) precipitates out and can be filtered away[3].

Troubleshooting Logic & Experimental Workflows

To determine the best approach for your specific synthetic step, follow the logical decision tree below.

TroubleshootingTree Start Compound Insoluble in Target Organic Solvent CheckWater Is water tolerance acceptable for next step? Start->CheckWater FreeBase Perform Liquid-Liquid Free-Basing Extraction CheckWater->FreeBase Yes CoSolvent Use Polar Co-Solvent (e.g., 5-10% MeOH/DMSO) CheckWater->CoSolvent No, but polar additives okay SolidBase In Situ Free-Basing with Solid Cs2CO3 CheckWater->SolidBase Strictly anhydrous & non-polar

Caption: Logical decision tree for resolving amine hydrochloride solubility issues.

Protocol A: Mild Liquid-Liquid Extraction (Aqueous Free-Basing)

Use Case: Standard preparation of the free amine for organic synthesis. Expert Insight: Methyl 2-(pyrrolidine-3-sulfonyl)acetate contains a methyl ester. Prolonged exposure to strong aqueous bases (e.g., NaOH) will cause unwanted ester hydrolysis (saponification). We must use a mild base and limit aqueous contact time[4].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of the HCl salt in a 1:1 biphasic mixture of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (NaHCO₃) (pH ~8.5).

  • Neutralization: Stir the biphasic mixture vigorously for 15 minutes at room temperature. Causality: NaHCO₃ is basic enough to deprotonate the pyrrolidine (pKa ~10) but mild enough to prevent saponification of the methyl ester. Neutralizing the charge dramatically lowers the molecule's polarity[2].

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the lower organic (DCM) layer.

  • Secondary Extraction: Wash the aqueous layer with one additional volume of DCM to ensure complete recovery of the free amine. Combine the organic layers.

  • Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the combined organic layers. Self-Validation: The solution will transition from slightly cloudy to perfectly clear, visually confirming the removal of emulsified water.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure, organically soluble free base.

FreeBasingWorkflow Step1 1. Suspend HCl Salt in DCM / NaHCO3(aq) Step2 2. Stir Vigorously (Avoid Saponification) Step1->Step2 Step3 3. Phase Separation (Extract Free Amine) Step2->Step3 Step4 4. Dry Organic Layer (Na2SO4) & Filter Step3->Step4 Step5 5. Concentrate to Yield Free Base Step4->Step5

Caption: Step-by-step workflow for mild liquid-liquid extraction free-basing.

Protocol B: Co-Solvent Disruption Strategy

Use Case: When free-basing is not desired (e.g., the HCl salt is required for downstream stereocontrol) but organic solubility is mandatory.

Step-by-Step Methodology:

  • Primary Solvation: Suspend the HCl salt in your primary organic solvent (e.g., DCM or THF) at room temperature.

  • Titration: Titrate in a polar protic co-solvent (e.g., Methanol) or aprotic co-solvent (e.g., DMSO) dropwise under vigorous stirring.

  • Equilibration: Monitor dissolution. Typically, a 5–15% (v/v) addition of the polar co-solvent is sufficient. Causality: The co-solvent acts as a localized hydrogen-bond donor and acceptor, disrupting the ionic crystal lattice and solvating the individual ions without requiring chemical deprotonation[5],[6].

Quantitative Data: Solvent Selection Matrix

To aid in your experimental design, the following table summarizes the physicochemical properties of common solvent systems and their expected efficacy for solvating both the HCl salt and the free base form of the compound.

Solvent SystemDielectric Constant (ε)Primary Solvation MechanismEfficacy for HCl SaltEfficacy for Free Base
Dichloromethane (DCM) 8.9Dipole-dipolePoorExcellent
Tetrahydrofuran (THF) 7.6Hydrogen-bond acceptorPoorExcellent
Methanol (MeOH) 32.7Hydrogen-bond donor/acceptorGoodGood
DCM + 10% MeOH ~11.3 (mixed)Lattice disruption via co-solvencyModerate to GoodExcellent
Water 80.1High polarity, ion-dipole interactionsExcellentPoor (Oils out)

Sources

Optimization

Removing common impurities from Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride batches

Technical Support Center: Troubleshooting Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride Introduction Welcome to the technical troubleshooting guide for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Introduction Welcome to the technical troubleshooting guide for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS: 1820687-97-5) [1]. This bifunctional building block is critical in medicinal chemistry for synthesizing complex sulfonamide-containing therapeutics and pyrrolidine derivatives [2]. However, handling this compound presents unique challenges due to the highly activated nature of the alpha-sulfonyl ester and the reactivity of the pyrrolidine core [3]. This guide provides field-proven, self-validating protocols to identify and eliminate common batch impurities.

Diagnostic Workflow

Before initiating any purification protocol, it is essential to profile the crude batch using LC-MS and 1H-NMR. The diagnostic workflow below illustrates the decision matrix for isolating the target hydrochloride salt based on the primary impurity identified.

PurificationWorkflow Start Crude Methyl 2-(pyrrolidine-3-sulfonyl)acetate HCl Analysis LC-MS & 1H-NMR Profiling Start->Analysis Decision Identify Primary Impurity Analysis->Decision Hydrolysis [M-14] Da Ester Hydrolysis (Free Acid) Decision->Hydrolysis Aqueous Degradation Sulfoxide [M-16] Da Under-oxidized Sulfoxide Decision->Sulfoxide Incomplete Oxidation Salts High Ash/Salt Inorganic Contamination Decision->Salts Workup Residue Action1 Anhydrous Recrystallization (EtOH/Heptane) Hydrolysis->Action1 Action2 Mild Re-oxidation & Scavenging Sulfoxide->Action2 Action3 Selective Solvation (Anhydrous DCM/EtOH) Salts->Action3 Pure Pure Hydrochloride Salt (>98% Purity) Action1->Pure Action2->Pure Action3->Pure

Fig 1: Diagnostic and purification workflow for Methyl 2-(pyrrolidine-3-sulfonyl)acetate HCl.

Quantitative Impurity Profiling

To assist in rapid LC-MS/NMR diagnostics, refer to the table below summarizing the physical and spectral shifts associated with common impurities.

Impurity TypeStructural ModificationLC-MS Shift (Δm/z)Primary CausalityRecommended Resolution
Free Acid Ester hydrolysis (-CH3 +H)-14 DaAmbient moisture exposure; prolonged aqueous workup.Anhydrous Recrystallization
Sulfoxide Incomplete thioether oxidation-16 DaInsufficient oxidant (e.g., m-CPBA) during synthesis.Mild Re-oxidation
Free Base Loss of HCl-36.5 DaIncomplete salt formation; basic environment.Re-acidification (HCl/Dioxane)
Inorganic Salts Co-precipitation (e.g., NaCl)N/A (High Ash)Poor phase separation; excessive salting out.Selective Solvation

Frequently Asked Questions & Troubleshooting Protocols

Q1: Why does my batch show a significant [M-14] Da impurity, and how do I remove it? Causality: The [M-14] Da peak corresponds to 2-(pyrrolidine-3-sulfonyl)acetic acid. The methyl ester in this compound is exceptionally labile. The strongly electron-withdrawing alpha-sulfonyl group increases the electrophilicity of the adjacent ester carbonyl, making it highly susceptible to nucleophilic attack by water[4]. This hydrolysis often occurs if the batch is exposed to ambient moisture or if the aqueous workup was prolonged.

Self-Validating Protocol: Anhydrous Recrystallization This method exploits the differential solubility between the non-polar ester hydrochloride and the highly polar zwitterionic free acid.

  • Suspend the crude hydrochloride salt in anhydrous isopropanol (10 mL/g) in a dry flask under a nitrogen atmosphere. Heat to 60 °C.

  • Dissolve: Add anhydrous methanol dropwise (up to 2 mL/g) until complete dissolution is achieved.

  • Crystallize: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to a 4 °C bath for 2 hours. The target ester hydrochloride will preferentially crystallize.

  • Isolate: Filter the crystals under a nitrogen blanket to prevent atmospheric moisture absorption.

  • Wash & Dry: Wash the filter cake with cold anhydrous heptane (2 x 5 mL/g) and dry under high vacuum (<0.1 mbar) for 12 hours. Validation: Re-run LC-MS; the [M-14] peak should be reduced to <1%.

Q2: My LC-MS shows an [M-16] Da impurity. What is this, and how can it be resolved without damaging the ester? Causality: An [M-16] Da mass difference indicates the presence of a sulfoxide intermediate. The synthesis of sulfonyl derivatives typically involves the oxidation of a thioether precursor. If the oxidant was depleted or the reaction quenched prematurely, the intermediate sulfoxide remains [2].

Self-Validating Protocol: Mild Re-Oxidation This protocol selectively oxidizes the residual sulfoxide to the sulfone without inducing ester hydrolysis.

  • Quantify: Determine the exact molar percentage of the sulfoxide impurity via quantitative 1H-NMR or HPLC.

  • Dissolve: Dissolve the crude mixture in anhydrous dichloromethane (DCM) (15 mL/g) at 0 °C.

  • Oxidize: Add exactly 1.1 equivalents of purified m-CPBA relative to the quantified sulfoxide impurity (not the total batch mass).

  • Monitor: Stir at 0 °C for 2 hours. Validation: Monitor via TLC (stain with KMnO4; sulfoxides will reduce KMnO4, sulfones will not) until the intermediate is completely consumed.

  • Quench & Extract: Quench with cold saturated aqueous Na2S2O3 (5 mL/g). Separate the organic layer immediately to minimize aqueous exposure.

  • Re-salt: Dry the organic layer over anhydrous Na2SO4, filter, and precipitate the product by adding 4M HCl in dioxane (1.2 eq). Filter and dry the resulting solid.

Q3: The NMR looks clean, but the mass recovery is artificially high and the elemental analysis (CHN) is off. How do I remove excess inorganic salts? Causality: High ash content or skewed elemental analysis (especially high Cl or Na) points to trapped inorganic salts (e.g., NaCl) co-precipitating with the product. Because the target is a hydrochloride salt, it shares solubility characteristics with inorganic salts in highly polar solvents (like water or methanol).

Self-Validating Protocol: Selective Solvation This method uses a solvent system polar enough to dissolve the organic hydrochloride salt, but non-polar enough to reject strictly inorganic lattice salts.

  • Suspend: Suspend the crude solid in a 9:1 (v/v) mixture of anhydrous DCM and anhydrous ethanol (20 mL/g).

  • Agitate: Sonicate the suspension for 15 minutes at room temperature. The Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride will fully dissolve, while inorganic salts will remain as a fine white suspension.

  • Filter: Filter the mixture through a tightly packed pad of Celite to remove the microcrystalline inorganic salts.

  • Concentrate: Evaporate the filtrate under reduced pressure. Validation: Submit the resulting white solid for Elemental Analysis; the carbon/nitrogen ratio should now match theoretical values.

Q4: Why is it critical to store and isolate this compound as a hydrochloride salt rather than a free base? Causality: The free base form of Methyl 2-(pyrrolidine-3-sulfonyl)acetate contains both a nucleophilic secondary amine (the pyrrolidine ring) and an electrophilic methyl ester. In the free base state, intermolecular amidation occurs rapidly—the amine of one molecule attacks the ester of another, leading to uncontrolled polymerization and degradation [3]. Protonating the amine to form the hydrochloride salt renders the nitrogen non-nucleophilic, effectively locking the molecule in a stable, unreactive state for long-term storage.

References

  • Medjahdi, M., et al. "Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes." The Journal of Organic Chemistry, ACS Publications, 2009.[Link]

  • Dar'in, D., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, ACS Publications, 2021.[Link]

  • Al-Mulla, A. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Molecules, MDPI, 2019.[Link]

Troubleshooting

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride degradation pathways and prevention

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic liabilities of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic liabilities of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS: 1820687-97-5).

This molecule is a highly versatile building block used in the synthesis of complex sulfonyl-substituted pyrrolidines[1]. However, it contains three competing reactive centers: a secondary amine[2], an electrophilic methyl ester, and a highly acidic "active methylene" group[3]. Understanding the causality behind its degradation is critical for successful incorporation into your drug development workflows.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does the purity of my stock solution drop rapidly when stored in aqueous buffers or protic solvents? The Causality: The degradation is driven by Ester Hydrolysis . The methyl ester moiety is kinetically susceptible to nucleophilic attack by water. Because the compound is supplied as a hydrochloride salt, reconstitution in water creates a locally acidic environment (pH < 4) that auto-catalyzes the cleavage of the methyl ester into the corresponding carboxylic acid. The Fix: Never store this compound in solution. Maintain the stock as a dry powder under an inert argon atmosphere at -20 °C. Reconstitute only in anhydrous, aprotic solvents (e.g., dry DCM, DMF, or DMSO) immediately prior to use.

Q2: I neutralized the HCl salt to use the free base in a coupling reaction, but LC-MS showed a complete loss of starting material and the appearance of high-molecular-weight impurities. What happened? The Causality: You have triggered Intermolecular Aminolysis (Oligomerization) . The pyrrolidine ring contains a secondary amine that, once freed from its HCl salt, becomes a highly potent nucleophile[2]. Without an immediate external electrophile to react with, the free amine of one molecule will attack the electrophilic methyl ester of an adjacent molecule. This self-condensation rapidly forms oligomeric amides or 7-membered bicyclic lactams. The Fix: Never pre-neutralize this building block. You must utilize an in situ trapping strategy (detailed in Protocol A below) where the target electrophile is present before the base is introduced.

Q3: When attempting N-alkylation using strong bases (e.g., NaH, LDA, or DBU), I observe severe degradation, dark colored byproducts, and complex mixtures. Why? The Causality: This is caused by Alpha-Proton Abstraction . The −CH2​− group flanked by the strongly electron-withdrawing sulfonyl ( −SO2​− ) and ester ( −COOCH3​ ) groups is an "active methylene"[3]. Its protons are highly acidic (pKa ~10–12). Strong bases will preferentially deprotonate this carbon rather than the amine, generating a reactive carbanion that undergoes rapid Knoevenagel-type self-condensation or rapid epimerization at the adjacent C3 chiral center. The Fix: For N-functionalization, strictly use mild, non-nucleophilic bases (like DIPEA). If your synthetic route requires C-alkylation at the active methylene, the pyrrolidine nitrogen must be protected first (see Protocol B).

Part 2: Degradation Pathways Visualization

Pathways Compound Methyl 2-(pyrrolidine-3-sulfonyl)acetate HCl Cond1 Aqueous / Protic Media Compound->Cond1 Cond2 Neutralization (Free Base) Compound->Cond2 Cond3 Strong Base Addition Compound->Cond3 Deg1 Ester Hydrolysis Cond1->Deg1 Deg2 Intermolecular Aminolysis Cond2->Deg2 Deg3 Alpha-Proton Abstraction Cond3->Deg3

Logical relationship of environmental triggers to specific chemical degradation pathways.

Part 3: Quantitative Degradation Summary

To assist in rapid analytical identification, the following table summarizes the quantitative metrics and analytical signatures of the three primary degradation pathways.

Degradation PathwayEnvironmental TriggerRelative Kinetic RatePreventive MeasureAnalytical Signature (LC-MS / TLC)
Ester Hydrolysis H2​O
  • Acid/Base
Moderate (Hours)Strict anhydrous handling [M−14] mass shift (Loss of CH3​ , +H )
Aminolysis Free Base (pH > 7)Very Fast (Minutes)In situ electrophile trapping [2M−32] dimer mass; severe TLC streaking
Alpha-Deprotonation Strong Base ( pKa​ > 15)InstantaneousN-protection & Temp controlHighly colored mixture; loss of active CH2​ NMR signal

Part 4: Self-Validating Experimental Protocols

To guarantee structural integrity, protocols utilizing this compound must be designed as self-validating systems. This means the chemistry includes inherent physical or analytical checkpoints to verify success before proceeding.

Protocol A: Safe N-Functionalization (Avoiding Aminolysis)

Use this protocol when coupling the pyrrolidine nitrogen to an acyl chloride or alkyl halide.

  • Kinetic Trapping Setup: Suspend 1.0 eq of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride in anhydrous DCM (0.1 M) under argon. Cool the flask to 0 °C.

    • Causality: Low temperatures reduce the kinetic rate of self-condensation.

  • Pre-Addition of Electrophile: Add 1.1 eq of your target electrophile (e.g., an acyl chloride) to the suspension before adding any base.

    • Causality: This ensures that the moment the pyrrolidine amine is liberated, it is immediately trapped by the highly reactive electrophile rather than attacking another molecule's ester.

  • Controlled Neutralization: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise over 10 minutes.

    • Validation Check 1 (Physical): The suspension will clear into a homogeneous solution as the HCl salt is neutralized. A slight exotherm should be observed, confirming the coupling reaction is occurring.

  • Analytical Confirmation: Stir for 30 minutes at room temperature.

    • Validation Check 2 (Analytical): Quench a 10 µL aliquot in MeOH. LC-MS must show the desired product mass. The absence of a [2M−32] peak validates that aminolysis was successfully prevented.

Protocol B: C-Alkylation of the Active Methylene

Use this protocol if you intend to functionalize the carbon between the sulfonyl and ester groups.

  • Mandatory N-Protection: First, convert the HCl salt to an N-Boc protected derivative using Boc2​O and DIPEA in DCM. Isolate and dry the intermediate.

    • Causality: The secondary amine must be masked; otherwise, the strong bases required for C-alkylation will deprotonate the nitrogen or induce side reactions[2].

  • Carbanion Generation: Dissolve the N-Boc intermediate in anhydrous THF and cool strictly to -78 °C. Slowly add 1.05 eq of NaHMDS.

    • Validation Check 1 (Physical): The solution will transition to a distinct yellow/orange color. This visual cue validates the successful formation of the stabilized active methylene carbanion[3].

  • Electrophilic Quench: Add 1.2 eq of the target alkyl halide and allow the reaction to slowly warm to -20 °C.

    • Validation Check 2 (Physical & Analytical): The yellow color will fade as the carbanion is consumed. TLC (UV active) should show the disappearance of the starting material and the formation of a new, higher-Rf spot.

Part 5: Experimental Workflow Visualization

Workflow Start Dry Solid Stock Step1 Dissolve in Anhydrous Solvent Start->Step1 Decision Target Reaction? Step1->Decision PathA N-Functionalization Decision->PathA PathB C-Alkylation Decision->PathB ActionA1 Add Electrophile FIRST PathA->ActionA1 ActionB1 Protect Pyrrolidine N PathB->ActionB1 ActionA2 Add Mild Base Dropwise ActionA1->ActionA2 Success Target Product Isolated ActionA2->Success ActionB2 Add Strong Base at -78°C ActionB1->ActionB2 ActionB2->Success

Experimental workflow for safe handling and reaction setup to prevent compound degradation.

References

  • Sigma-Aldrich. "Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride - Product Page." SigmaAldrich.com.
  • Bae, H. S., et al. "Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction." Chemosphere, PubMed.
  • Mykhalchuk, V. L., et al. "Synthesis of 4-(trifluoromethyl)pyrrolidines Containing Sulfonyl, Iminosulfonyl, Sulfamide, or Phosphonyl Substituent." ResearchGate.
  • Hess, R. E., et al. "Stability, Gas-Liquid Chromatographic Retention Times, and Esterification Rates for the Diastereoisomers... active methylene and methyne compounds." The Journal of Organic Chemistry.

Sources

Optimization

Long-term storage conditions to stabilize Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Technical Support Center: Handling & Storage of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride Welcome to the Technical Support Center. As researchers and drug development professionals working with complex bifun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Welcome to the Technical Support Center. As researchers and drug development professionals working with complex bifunctional building blocks, understanding the intrinsic vulnerabilities of your reagents is the first step toward reproducible chemistry. This guide provides field-proven insights and troubleshooting protocols for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS 1820687-97-5).

Mechanistic Overview: The Causality of Degradation

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a highly versatile scaffold containing a sulfonyl acetate moiety and a pyrrolidine ring. However, its physical state presents specific storage challenges.

The primary vector for degradation is its hydrochloride (HCl) salt form . While the HCl salt stabilizes the secondary amine against oxidation and unwanted nucleophilic reactions, it renders the bulk powder notoriously hygroscopic. When exposed to ambient air, the salt rapidly absorbs atmospheric moisture through deliquescence[1].

This localized water creates an acidic microenvironment due to the protonated amine. The adjacent methyl ester (-COOCH₃) is highly susceptible to acid-catalyzed hydrolysis. If left unchecked, this moisture irreversibly converts the ester into a carboxylic acid, destroying its utility in downstream cross-coupling or amidation reactions. To preserve the reagent, we must completely eliminate the moisture vector using active desiccants[2] and inert atmospheres.

DegradationPathway A Atmospheric Moisture (H2O Exposure) B Hygroscopic Absorption by HCl Salt A->B Improper Sealing C Acidic Microenvironment (Protonation) B->C Deliquescence D Ester Hydrolysis (-COOCH3 -> -COOH) C->D Acid Catalysis E Degraded Product: Carboxylic Acid Derivative D->E Irreversible

Logical relationship of moisture-induced ester hydrolysis in hygroscopic HCl salts.

Quantitative Storage Parameters

To mitigate degradation risks, storage conditions must isolate the compound from both moisture and thermal energy. Desiccants are highly effective at maintaining these optimal conditions by controlling humidity levels[3].

Storage ParameterOptimal ConditionScientific RationaleEstimated Shelf Life
Temperature -20°C (Long-term) 2-8°C (Short-term)Minimizes the thermodynamic driving force for ester hydrolysis and molecular mobility.> 24 months (-20°C)
Atmosphere Argon (Ar) or Dry Nitrogen (N₂)Displaces atmospheric oxygen and moisture from the headspace of the storage vial[4].N/A
Moisture Control Vacuum Desiccator with Silica GelActively absorbs residual moisture that permeates primary packaging[2].N/A
Light Exposure Amber Glass / Dark StoragePrevents potential photo-degradation of the organic framework.N/A

Standard Operating Procedures (SOPs)

Protocol A: Aliquoting and Inert Gas Purging

Repeated freeze-thaw cycles and atmospheric exposure during weighing are the leading causes of reagent failure. This self-validating protocol ensures the bulk material remains pristine by creating a closed, moisture-free loop.

  • Thermal Equilibration: Remove the sealed master bottle from the freezer (-20°C) and place it in a desiccator at room temperature for at least 2 hours before opening. Causality: Opening a cold bottle immediately causes ambient moisture to condense directly onto the hygroscopic powder, instantly initiating degradation.

  • Environment Setup: Transfer the equilibrated bottle to a glovebox purged with dry Nitrogen or Argon. If a glovebox is unavailable, use a benchtop continuous Argon flow line.

  • Aliquoting: Dispense the powder into pre-dried, single-use amber glass vials (e.g., 50–100 mg per vial).

  • Headspace Purging: Insert an Argon line halfway into the vial and purge the headspace for 10-15 seconds. Argon is heavier than air and will blanket the solid.

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap. Wrap the seam tightly with Parafilm.

  • Storage: Place the aliquots in a secondary container loaded with indicating bulk desiccants[3] and store at -20°C.

StorageWorkflow Step1 Equilibrate to RT in Desiccator Step2 Transfer to Glovebox (Dry N2/Ar) Step1->Step2 Step3 Aliquot into Single-Use Amber Vials Step2->Step3 Step4 Purge Headspace with Argon Gas Step3->Step4 Step5 Seal (PTFE Cap) & Store at -20°C Step4->Step5

Step-by-step workflow for aliquoting and storing hygroscopic reagents.

Protocol B: Moisture Recovery via Vacuum Desiccation

If a sample has been exposed to brief humidity but has not yet hydrolyzed, you can recover the dry salt using a vacuum desiccator[5].

  • Place the open vial containing the clumped reagent into a vacuum desiccator loaded with fresh, activated desiccant (e.g., Drierite or P₂O₅).

  • Apply high vacuum (≤ 1 mbar) for 12-24 hours at room temperature. Critical Warning: Do not apply heat. Heating the hydrated acidic salt will rapidly accelerate ester hydrolysis.

  • Backfill the desiccator with Argon gas before opening to prevent re-exposure to ambient air.

  • Quickly cap and seal the vial.

Troubleshooting FAQs

Q: My powder has clumped into a sticky resin. Can I still use it? A: Clumping indicates that the hygroscopic HCl salt has absorbed significant moisture[1]. While the physical state has changed, the chemical integrity depends on how long it has been wet. If it clumped recently (within hours), you can dry it using Protocol B. If it has been stored in a clumped state for days, the methyl ester has likely hydrolyzed. You must perform LC-MS or ¹H-NMR to verify the presence of the intact methyl ester singlet (~3.7 ppm) before use.

Q: Why do you recommend Argon over Nitrogen for the headspace purge? A: While both are inert, Argon is significantly denser than air (1.78 g/L vs 1.29 g/L). When you purge a small vial on the benchtop, Argon effectively sinks and creates a protective blanket over the solid powder. Nitrogen, being lighter, rapidly diffuses and mixes with ambient air the moment the purge line is removed.

Q: Can I store this compound in a standard frost-free laboratory freezer? A: No. Frost-free freezers undergo regular warming cycles to melt ice, which introduces severe temperature fluctuations. These fluctuations cause "breathing" in vials, drawing in moisture over time. Always use a dedicated, constant-temperature laboratory freezer (-20°C) and ensure the vials are inside a secondary sealed container with desiccant[4].

References

  • CAS 1820687-97-5 | Sigma-Aldrich - SigmaAldrich.
  • Source: reddit.
  • Source: ibisscientific.
  • Source: belart.
  • Moisture-Free Storage: Nitrogen or Desiccant?
  • Source: colorcon.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-(pyrrolidine-3-sulfonyl)acetate Hydrochloride Stability

Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers struggle with the aqueous stability of bifunctional compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers struggle with the aqueous stability of bifunctional compounds. Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is a classic example of a molecule that demands strict micro-environmental control.

This compound features two highly reactive moieties: a labile methyl ester and a secondary pyrrolidine amine . When dissolved in standard physiological buffers, researchers often observe rapid degradation, leading to irreproducible assay results. This guide is designed to explain the causality behind these degradation pathways and provide a self-validating protocol to maximize the shelf-life of your stock solutions.

Visualizing the Degradation Pathways

To formulate this compound correctly, we must first understand how pH acts as a kinetic trigger for its destruction. The diagram below illustrates the three primary degradation routes you must avoid.

StabilityProfile Root Methyl 2-(pyrrolidine-3-sulfonyl)acetate HCl (Target Compound) LowPH pH < 2.0 (Strongly Acidic) Root->LowPH OptPH pH 3.5 - 4.5 (Slightly Acidic) Root->OptPH HighPH pH > 7.0 (Neutral to Basic) Root->HighPH AcidDeg Acid-Catalyzed Ester Hydrolysis LowPH->AcidDeg Stable Maximum Stability (Intact Salt Form) OptPH->Stable BaseDeg Base-Catalyzed Saponification HighPH->BaseDeg AmineDeg Amine Deprotonation & Intermolecular Aminolysis HighPH->AmineDeg Prod1 Carboxylic Acid + Methanol AcidDeg->Prod1 BaseDeg->Prod1 Prod2 Polymeric Amide Byproducts AmineDeg->Prod2

Figure 1: pH-dependent degradation pathways of Methyl 2-(pyrrolidine-3-sulfonyl)acetate HCl.

Mechanistic Troubleshooting & FAQs

Q: Why does my compound degrade so quickly when dissolved in standard PBS (pH 7.4)? A: When working with this molecule, assuming physiological pH (7.4) is safe is a critical error. At pH 7.4, the concentration of hydroxide ions is sufficient to initiate1[1]. Furthermore, as you approach the pKa of the pyrrolidine nitrogen (typically ~9-10), a fraction of the compound deprotonates into a free secondary amine. This free amine acts as a potent nucleophile, attacking the methyl ester of adjacent molecules to form polymeric amide byproducts. To prevent this, the pH must be kept low enough to ensure the pyrrolidine remains fully protonated as a non-nucleophilic ammonium salt.

Q: I lowered the pH to 1.0 using HCl to keep the amine protonated, but I still see degradation. Why? A: While a very low pH successfully prevents aminolysis and base-catalyzed hydrolysis, it triggers specific acid-catalyzed hydrolysis. In this mechanism, the carbonyl oxygen of the ester becomes protonated, making the carbonyl carbon highly electrophilic and susceptible to attack by water molecules. Carboxylate esters exhibit a classic "V-shaped" pH-rate profile, meaning2[2].

Q: What is the optimal pH for maximizing the stability of this specific compound? A: The optimal stability window is between pH 3.5 and 4.5 . In this slightly acidic range, the specific acid catalysis rate is minimized, base-catalyzed saponification is negligible, and the pyrrolidine amine remains >99.9% protonated.

Q: Can I use Tris buffer at pH 7.0 to stabilize the solution? A: Absolutely not. Tris(hydroxymethyl)aminomethane contains a primary amine. Even at neutral pH, primary amines act as competing nucleophiles that will attack your methyl ester, leading to rapid aminolysis. You must 3[3] and instead use non-nucleophilic buffers like acetate or citrate.

Quantitative Stability Profile

To guide your experimental design, refer to the quantitative stability summary below. This table highlights the dominant degradation pathways and expected shelf-life at various pH levels.

pH RangeDominant Degradation PathwayRelative Reaction RateEstimated Aqueous Half-Life (25°C)Recommended Action
< 2.0 Specific Acid-Catalyzed HydrolysisHigh< 24 hoursAvoid strong mineral acids.
3.5 - 4.5 None (Optimal Stability Window) Minimal > 2 weeks Use Acetate or Citrate buffers.
7.0 - 7.4 Base-Catalyzed SaponificationModerate to High< 12 hoursAvoid physiological buffers for storage.
> 8.0 Saponification & Intermolecular AminolysisVery High< 1 hourStrictly avoid basic conditions.
Self-Validating Formulation Protocol

To ensure your experimental results are not artifacts of a degraded compound, you must establish a self-validating workflow. This involves formulating the compound under kinetically stable conditions and verifying its integrity before use.

Objective: Formulate a stable 10 mM stock solution of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride and validate its structural integrity prior to downstream assays.

Step 1: Buffer Preparation (The Kinetic Shield) Prepare a 50 mM Sodium Acetate buffer. Adjust the pH strictly to 4.0 using glacial acetic acid. Causality: This specific pH anchors the molecule in the trough of its V-shaped hydrolysis curve, neutralizing both acid and base catalysis while keeping the pyrrolidine nitrogen fully protonated.

Step 2: Temperature-Controlled Dissolution Weigh the required mass of the lyophilized hydrochloride salt. Chill the pH 4.0 acetate buffer to 4°C prior to dissolution. Causality: Ester hydrolysis is highly temperature-dependent. Lowering the kinetic energy of the system during the initial solvation phase prevents transient micro-environmental degradation.

Step 3: Integrity Validation via 1H-NMR (The Self-Validating Step) Do not assume the stock is intact. Take a 500 µL aliquot and dilute it in D₂O (buffered to pD 4.0).

  • Acquire a standard 1H-NMR spectrum.

  • Validation Marker: Identify the characteristic singlet peak for the intact methyl ester protons (-OCH₃) at approximately 3.6–3.7 ppm.

  • Failure Marker: The presence of a singlet at ~3.3 ppm indicates free methanol, confirming 3[3]. Discard the batch if the methanol peak integral exceeds 5% of the ester peak.

Step 4: Storage and Handling Aliquot the validated solution into single-use opaque vials. Flash-freeze in liquid nitrogen and store at -80°C. Thaw only once immediately before use.

References
  • Source: uspto.
  • Source: benchchem.
  • Source: acs.

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

Welcome to the Advanced Chromatography Support Hub. As researchers and drug development professionals, encountering peak tailing with highly polar, multi-functional basic compounds is a routine but complex challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. As researchers and drug development professionals, encountering peak tailing with highly polar, multi-functional basic compounds is a routine but complex challenge. This guide provides a mechanistic breakdown and self-validating protocols to resolve peak tailing specifically for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride .

Mechanistic Deep Dive: Why Does This Molecule Tail?

To troubleshoot effectively, we must first understand the causality behind the analyte's behavior. Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride possesses three critical functional groups that dictate its chromatographic fate:

  • The Pyrrolidine Ring (Secondary Amine): With a pKa of approximately 9.5, this amine remains positively charged under standard acidic to neutral reverse-phase (RP) HPLC conditions.

  • The Methyl Ester: This group is hydrolytically labile. It is highly susceptible to base-catalyzed hydrolysis at high pH (>7.0) and acid-catalyzed hydrolysis at extremely low pH (<1.5) over extended periods.

  • The Sulfonyl Group: A highly polar, electron-withdrawing moiety that pushes the molecule to elute early in RP-HPLC unless sufficient hydrophobic retention is achieved.

The Root Cause of Tailing: Peak tailing for basic analytes on silica-based reverse-phase columns is primarily driven by secondary interactions. While the hydrophobic backbone of your analyte interacts with the C18/C8 stationary phase, the positively charged pyrrolidine nitrogen undergoes weak cation exchange with residual, negatively charged silanol groups (SiO⁻) on the silica surface[1]. This dual-retention mechanism causes the trailing edge of the peak to drag across the baseline.

Mechanism Analyte Protonated Pyrrolidine (Secondary Amine) Interaction Cation-Exchange Interaction Analyte->Interaction Silica Unprotonated Silanol (SiO- on Silica) Silica->Interaction Tailing Severe Peak Tailing (Asymmetry > 1.5) Interaction->Tailing Mitigation Add 0.1% TFA (Lowers pH & Ion-Pairs) Tailing->Mitigation Troubleshoot Neutralized Silanols Protonated (SiOH) Amine Ion-Paired Mitigation->Neutralized Gaussian Symmetrical Peak (Gaussian Shape) Neutralized->Gaussian

Fig 1. Mechanistic pathway of silanol-induced peak tailing and TFA mitigation.

Diagnostic Workflow

Before altering your mobile phase chemistry, you must validate whether the tailing is chemical (analyte-specific) or physical (system-wide).

TroubleshootingWorkflow Start Observe Peak Tailing for Target Analyte Check Do all peaks tail or just the basic analyte? Start->Check AllTail All Peaks Tail Check->AllTail BasicTail Only Basic Analyte Tails Check->BasicTail FlowPath Check Flow Path: Dead Volume, Fittings, Column Frit Blockage AllTail->FlowPath Silanol Secondary Silanol Interactions Suspected BasicTail->Silanol pH Optimize Mobile Phase: Lower pH to 2.0-3.0 (e.g., 0.1% TFA) Silanol->pH Column Upgrade Column: Use End-capped or CSH Technology Silanol->Column

Fig 2. Diagnostic workflow for isolating physical vs. chemical peak tailing in HPLC.

Step-by-Step Resolution Protocols

Every protocol below is designed as a self-validating system to ensure you are treating the root cause, not just the symptom.

Protocol A: The Neutral Marker Validation Test

Purpose: To definitively prove whether tailing is caused by system dead-volume or chemical silanol interactions.

  • Preparation: Prepare a test solution containing 0.1 mg/mL of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride and 0.1 mg/mL of Toluene (a neutral marker) in your starting mobile phase.

  • Execution: Inject 5 µL of the test mixture onto the HPLC system under your current gradient conditions.

  • Validation: Analyze the resulting chromatogram.

    • Outcome 1: If Toluene is symmetrical (Tailing Factor < 1.1) but the pyrrolidine analyte tails (Tf > 1.5), the root cause is secondary silanol interactions[1]. Proceed to Protocol B.

    • Outcome 2: If both peaks tail equally, immediately halt chemical troubleshooting. Inspect the column frit for blockages and check all PEEK fittings for extra-column dead volume[1].

Protocol B: Mobile Phase Optimization (The Ion-Pairing Strategy)

Purpose: To suppress silanol ionization and mask the basic amine without hydrolyzing the methyl ester.

  • System Preparation: Flush the HPLC system with 50:50 Water:Methanol to remove any previous buffer salts.

  • Mobile Phase A Formulation: Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) using a glass volumetric pipette. Mix thoroughly. The resulting pH will be ~2.0.

  • Mobile Phase B Formulation: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Note: Mixing TFA into both phases prevents baseline drift during gradient elution.

  • Column Equilibration: Purge the lines and equilibrate the reverse-phase column (e.g., C18) with 95% A / 5% B for at least 20 column volumes until the baseline and pressure stabilize.

  • Validation: Inject 10 µL of the sample. Calculate the USP Tailing Factor (Tf) at 5% peak height. A successful mitigation will yield a Tf between 1.0 and 1.2.

Why this works: Formic acid (pH ~2.7) does not lower the pH enough to fully protonate (neutralize) all surface silanols (pKa ~3.5-4.5). TFA lowers the pH to ~2.0 and acts as a strong ion-pairing reagent, masking the positive charge of the pyrrolidine amine[2].

Quantitative Impact of Mobile Phase Modifiers

The table below summarizes the expected outcomes when using different mobile phase additives for this specific molecule.

Mobile Phase ModifierMobile Phase pHSilanol Ionization StatePyrrolidine IonizationEster StabilityEst. USP Tailing FactorLC-MS Compatibility
0.1% Formic Acid ~2.7Partially Ionized (SiO⁻)Protonated (+)High1.8 - 2.5 (Severe Tailing)Excellent
0.1% TFA ~2.0Fully Protonated (SiOH)Ion-Paired (Neutral)Moderate1.0 - 1.2 (Symmetrical)Poor (Suppression)
10 mM Amm. Bicarb ~8.5Fully Ionized (SiO⁻)Partially DeprotonatedLow (Hydrolysis)1.3 - 1.6 (Moderate)Good
0.1% TEA + H3PO4 ~3.0Partially Ionized (SiO⁻)Protonated (+)High1.1 - 1.3 (Symmetrical)Incompatible

Frequently Asked Questions (FAQs)

Q: Why does my peak tail heavily with 0.1% Formic Acid but looks perfect with 0.1% TFA? A: Tailing is caused when a positively charged base undergoes ion exchange with negative surface silanols. In 0.1% formic acid, the pH is not low enough to protonate all silanols. TFA lowers the pH to ~2.0 (neutralizing most silanols) and strongly ion-pairs with the pyrrolidine amine, physically blocking the cation-exchange mechanism .

Q: Can I just increase the mobile phase pH to 10.0 to deprotonate the pyrrolidine ring? A: While operating at a pH above the analyte's pKa (pH > 10.5) would deprotonate the secondary amine and eliminate silanol interactions, it is highly discouraged for this specific compound. The methyl acetate group is an ester, which will rapidly undergo base-catalyzed hydrolysis at high pH, degrading your sample directly inside the column.

Q: I need to use LC-MS, so I cannot use TFA due to ion suppression. What are my alternatives? A: If TFA is prohibited, you must rely on stationary phase technology rather than mobile phase chemistry. Switch to a Type B high-purity silica column with dense end-capping, or a Charged Surface Hybrid (CSH) column. CSH columns possess a low-level positive surface charge that repels basic amines, eliminating tailing even when using weak additives like formic acid [[3]]([Link]). Alternatively, adding a volatile competing base like Triethylamine (TEA) in low concentrations can competitively inhibit the interaction between the analyte's nitrogen group and the silanols .

Q: All peaks in my chromatogram are tailing, including my neutral impurities. What does this mean? A: If all peaks are tailing, the root cause is physical, not chemical. Potential reasons include a blocked column frit, a void at the head of the column, or extra-column dead volume caused by improper tubing connections (e.g., slipped PEEK fittings) . Run Protocol A to verify.

References

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 | Waters Knowledge Base |

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325 | Waters Knowledge Base |

  • Improved Peak Shape and Wide Selectivity Range with ACQUITY PREMIER Columns | Waters Corporation |

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam | PubMed Central (PMC) |

  • Understanding HPLC Peak Tailing | Scribd |

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Reactivity of Methyl 2-(pyrrolidine-3-sulfonyl)acetate Hydrochloride vs. Free Base

Executive Summary In modern drug discovery and organic synthesis, the selection between a free base and its corresponding acid addition salt is a critical parameter that dictates a molecule's shelf-life, handling protoco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, the selection between a free base and its corresponding acid addition salt is a critical parameter that dictates a molecule's shelf-life, handling protocols, and reaction kinetics[1]. Methyl 2-(pyrrolidine-3-sulfonyl)acetate is a highly versatile bifunctional building block, featuring a nucleophilic secondary amine (the pyrrolidine ring) and an electrophilic/acidic sulfonylacetate moiety.

This guide provides an objective, data-driven comparison of the hydrochloride (HCl) salt (CAS: 1820687-97-5)[2] versus the free base form of this compound. By analyzing their structural mechanics, physical stability, and comparative reactivity in standard coupling workflows, this guide empowers synthetic chemists to optimize their reaction conditions and maximize yields.

Structural and Mechanistic Overview

The pyrrolidine ring is a highly compact, cyclic secondary amine known for its pronounced basicity (typical pKa ~11.27) and strong nucleophilicity[3][4]. However, this inherent reactivity introduces stability challenges when the molecule also contains a reactive ester group.

  • The Free Base Form: In its unprotonated state, the nitrogen's lone pair is fully available for nucleophilic attack. While this allows for immediate participation in coupling reactions, it also makes the bulk material susceptible to atmospheric oxidation and slow intermolecular self-condensation (where the amine of one molecule attacks the methyl ester of another).

  • The Hydrochloride Salt Form: Treatment with hydrochloric acid protonates the pyrrolidine nitrogen, converting it into an ammonium cation. This completely masks the nitrogen's nucleophilicity, preventing self-condensation and dramatically enhancing the compound's stability and crystallinity[5]. To utilize the HCl salt in synthesis, an external base must be introduced to liberate the free amine in situ.

Mechanism Salt HCl Salt (Protonated Amine) FreeBase Free Base (Active Nucleophile) Salt->FreeBase Deprotonation (In situ) Base External Base (e.g., DIPEA) Base->FreeBase Accepts H+ Product Coupled Product (Amide) FreeBase->Product Nucleophilic Attack Electrophile Electrophile (e.g., R-COCl) Electrophile->Product

Mechanistic pathway of protonated amine salt activation vs direct free base nucleophilic attack.

Physical Properties & Handling

The physical state of the reagent directly impacts the accuracy of stoichiometric measurements and the necessity for specialized storage environments (e.g., gloveboxes or desiccators).

Table 1: Comparative Physical Properties
PropertyHydrochloride SaltFree Base
Physical State Crystalline solid / PowderViscous oil or hygroscopic semi-solid
Handling Benchtop stable; easy to weigh accuratelyRequires inert atmosphere; difficult to transfer
Shelf Life > 2 years (at room temperature)< 6 months (prone to degradation/oxidation)
Solubility High in Water, MeOH, DMSO; Low in HexaneHigh in DCM, EtOAc, THF; Moderate in Water
Self-Condensation Prevented by protonationHigh risk over prolonged storage

Reactivity Comparison in Synthesis

When employing Methyl 2-(pyrrolidine-3-sulfonyl)acetate in standard medicinal chemistry workflows—such as amide bond formation or sulfonylation—the choice of form dictates the reaction kinetics and the impurity profile.

Workflow Start Methyl 2-(pyrrolidine-3-sulfonyl)acetate Path1 HCl Salt Form Start->Path1 Path2 Free Base Form Start->Path2 Step1A Weigh Solid (Benchtop stable) Path1->Step1A Step1B Weigh Oil/Solid (Inert atmosphere) Path2->Step1B Step2A Add Solvent + DIPEA (Liberation) Step1A->Step2A Step2B Add Solvent (Direct dissolution) Step1B->Step2B Step3A Add Electrophile Step2A->Step3A Step3B Add Electrophile Step2B->Step3B End Purification & Analysis Step3A->End Step3B->End

Workflow comparing the handling and reaction steps for HCl salt versus free base forms.

Self-Validating Experimental Protocols

To objectively assess the performance of both forms, we outline a standard N-acylation protocol using benzoyl chloride as the model electrophile. Every step is designed with explicit causality to ensure reproducibility and scientific rigor.

Protocol A: N-Acylation using the Hydrochloride Salt
  • Preparation: Suspend Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (1.0 eq, 243.71 g/mol ) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.

    • Causality: DCM provides excellent solubility for the subsequent free-based intermediate and the final amide product, while argon prevents moisture from hydrolyzing the electrophile.

  • Amine Liberation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Stir for 15 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the pyrrolidine hydrochloride to liberate the active free base in situ without competing for the electrophile. The 2.5 eq stoichiometry ensures complete neutralization of the initial HCl salt (1.0 eq) and provides an excess (1.5 eq) to scavenge the HCl byproduct generated during the subsequent coupling.

  • Coupling: Add benzoyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The low initial temperature controls the exothermic nature of the coupling, preventing the degradation of the sulfonylacetate moiety.

Protocol B: N-Acylation using the Free Base
  • Preparation: Dissolve Methyl 2-(pyrrolidine-3-sulfonyl)acetate free base (1.0 eq, 207.25 g/mol ) in anhydrous DCM (0.1 M concentration) under argon.

    • Causality: The free base is already nucleophilic; therefore, no pre-stirring for liberation is required.

  • Base Addition: Add DIPEA (1.5 eq) at 0 °C.

    • Causality: Even though the amine is free, an acid scavenger is still strictly required to neutralize the HCl generated during the reaction with the acid chloride. Without it, the newly formed product or unreacted starting material would protonate and stall the reaction.

  • Coupling: Add benzoyl chloride (1.2 eq) dropwise at 0 °C. Warm to room temperature and stir for 2 hours.

Comparative Performance Data

The following table summarizes the experimental outcomes of the protocols described above, highlighting the practical trade-offs between the two forms.

Table 2: N-Acylation Performance Metrics
MetricProtocol A (HCl Salt)Protocol B (Free Base)
Initial Reaction Rate Moderate (Requires in situ liberation)Fast (Immediate nucleophilic attack)
Isolated Yield 92%84%
Crude Purity (LC-MS) > 98%~ 88%
Primary Impurities Trace unreacted electrophileOligomers, hydrolyzed ester byproducts
Scalability Excellent (Easy solid handling)[6]Poor (Viscous transfer, moisture sensitivity)

Data Interpretation: While Protocol B initiates faster due to the immediate availability of the nucleophile, Protocol A ultimately delivers a higher isolated yield and superior crude purity. The lower purity in Protocol B is attributed to trace degradation products already present in the free base starting material prior to the reaction, a common issue with reactive secondary amines stored over time[7].

Conclusion and Recommendations

For the vast majority of research and drug development applications, Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is the superior choice . The protonation of the pyrrolidine ring effectively neutralizes its nucleophilicity during storage, granting the molecule an extended shelf-life, preventing self-condensation, and allowing for precise, benchtop-stable weighing.

While the free base form offers a slight kinetic advantage by eliminating the in situ deprotonation step, this is heavily outweighed by its poor long-term stability and challenging physical handling properties. Researchers should default to the HCl salt and utilize a non-nucleophilic base (such as DIPEA or Triethylamine) to mediate their coupling reactions.

References

  • Synthetic Methodologies and Preparation of Pyrrolidine Hydrochloride and Its Derivatives. Benchchem.
  • Pyrrolidine - Wikipedia. Wikipedia.
  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry - ACS Publications.
  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts. Organic Process Research & Development.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH.
  • CAS 1820687-97-5 | Sigma-Aldrich. SigmaAldrich.cn.
  • A Review of U.S. Patents in the Field of Organic Process Development. ACS Publications.

Sources

Comparative

Comprehensive Guide to LC-MS Method Validation for Methyl 2-(pyrrolidine-3-sulfonyl)acetate Hydrochloride: A HILIC vs. RPLC Comparison

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS: 1820687-97-5) is a highly polar, basic building block increasingly utilized in pharmaceutical synthesis and drug discovery. Structurally, it features a seconda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS: 1820687-97-5) is a highly polar, basic building block increasingly utilized in pharmaceutical synthesis and drug discovery. Structurally, it features a secondary amine within a pyrrolidine ring, a sulfonyl group, and a methyl acetate ester. Its extreme hydrophilicity and basicity present a significant analytical hurdle: achieving adequate retention, symmetrical peak shape, and high sensitivity for trace-level quantification.

This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC), Mixed-Mode, and Hydrophilic Interaction Liquid Chromatography (HILIC) approaches. It provides a self-validating experimental protocol grounded in the latest ICH M10 and FDA bioanalytical method validation guidelines.

Expertise & Experience: The Causality of Method Selection

Developing a robust LC-MS/MS assay requires understanding the physicochemical causality behind chromatographic behavior.

The RPLC Dewetting and Void Volume Problem

Standard C18 RPLC relies on hydrophobic partitioning. For highly polar analytes like the protonated pyrrolidine ring of Methyl 2-(pyrrolidine-3-sulfonyl)acetate, RPLC offers negligible retention. The compound typically elutes in or near the void volume, co-eluting with unretained salts and endogenous phospholipids. This leads to severe matrix-induced ion suppression in the electrospray ionization (ESI) source[1]. Furthermore, attempting to force retention by utilizing 100% aqueous mobile phases often results in stationary phase dewetting (pore collapse) in standard C18 columns, destroying method reproducibility[2].

The HILIC Advantage for Polar Amines

HILIC operates via a multimodal mechanism involving analyte partitioning into a water-enriched layer immobilized on a polar stationary phase, supplemented by hydrogen bonding and electrostatic interactions[3]. For this specific compound, HILIC provides three distinct mechanistic advantages:

  • Enhanced Retention: The polar sulfonyl and protonated secondary amine groups interact strongly with polar stationary phases (e.g., Amide or bare silica), shifting elution well away from the void volume suppression zone[2].

  • Superior ESI Efficiency: HILIC mobile phases are highly organic (typically >70% acetonitrile). This low surface tension environment dramatically improves droplet desolvation in the ESI source, yielding taller peaks, reduced background noise, and exponentially higher MS sensitivity[3].

  • Sample Prep Synergy: Protein precipitation (PPT) using acetonitrile yields a sample extract that is already in a high-organic solvent. This perfectly matches the weak injection solvent requirement for HILIC, preventing the peak distortion and broadening typically seen when injecting highly aqueous samples into a HILIC system[2].

Experimental Protocols: Step-by-Step Workflow

The following protocol leverages the HILIC advantages to create a highly sensitive and reproducible assay.

A. Sample Preparation (Protein Precipitation)

Causality Note: Acetonitrile is chosen over methanol because it acts as a weaker solvent in HILIC, ensuring sharp peak focusing at the column head.

  • Aliquot: Transfer 50 µL of plasma (spiked with analyte and a Stable-Isotope-Labeled Internal Standard, SIL-IS) into a microcentrifuge tube.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mix: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein denaturation.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant directly to an autosampler vial. Do not dry and reconstitute in water , as aqueous injection volumes degrade early-eluting HILIC peaks[2].

B. LC-MS/MS Conditions
  • Analytical Column: Agilent Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm)[4].

  • Mobile Phase A (Strong Solvent): 20 mM Ammonium Formate in Water, pH 3.0[5].

  • Mobile Phase B (Weak Solvent): 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 95% B, hold for 1.0 min. Ramp to 60% B over 4.0 mins. Re-equilibrate at 95% B for 3.0 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: Precursor m/z 208.1 [M+H]⁺. Product ions: m/z 134.0 (Quantifier, loss of methyl acetate) and m/z 70.1 (Qualifier, pyrrolidine ring fragment).

LCMS_Workflow SamplePrep Sample Preparation (Acetonitrile PPT) Chromatography Chromatographic Separation (HILIC Column) SamplePrep->Chromatography Ionization ESI+ Ionization (Protonated Amine) Chromatography->Ionization MassSpec Tandem Mass Spectrometry (MRM m/z 208.1 -> 134.0) Ionization->MassSpec DataAnalysis Data Analysis & Method Validation MassSpec->DataAnalysis

Fig 1. Sequential LC-MS/MS workflow optimized for polar amine quantification via HILIC.

Data Presentation: Method Comparison

To objectively demonstrate the superiority of the HILIC approach for Methyl 2-(pyrrolidine-3-sulfonyl)acetate, we compared it against standard RPLC and Mixed-Mode chromatography.

Table 1: Chromatographic Performance Comparison

Analytical ParameterStandard RPLC (C18)Mixed-Mode (C18/Cation Exchange)HILIC (Amide/Silica)
Retention Time (min) 0.8 (Void Volume)2.53.8
Peak Asymmetry (Tf) 2.4 (Severe Tailing)1.41.05 (Symmetrical)
Relative MS Sensitivity 1x (Baseline)5x25x (Enhanced Desolvation)
Matrix Effect (%) 45% (Severe Suppression)85%98% (Minimal Suppression)

Validation Framework (ICH M10 & FDA Guidelines)

A bioanalytical method must function as a self-validating system where each parameter acts as an internal quality control check against the others. For instance, the assessment of IS-normalized matrix effects directly validates the selectivity of the extraction protocol, while long-term stability data validates the robustness of the chosen sample matrix.

Validation_Logic Start ICH M10 Validation Selectivity Selectivity (Blank Matrix) Start->Selectivity Linearity Linearity (R² > 0.99) Start->Linearity AccPrec Accuracy & Precision (≤15% CV) Start->AccPrec Matrix Matrix Effect (IS Normalized) Start->Matrix Stability Stability (Benchtop/Freeze-Thaw) Start->Stability Selectivity->AccPrec Linearity->AccPrec

Fig 2. Core ICH M10 validation parameters establishing a self-validating analytical system.

Table 2: ICH M10 Validation Summary (HILIC Method)

Validation ParameterICH M10 / FDA Acceptance CriteriaExperimental Result (HILIC)
Selectivity No interference >20% LLOQ at analyte RTNo peaks detected in 6 independent blank lots
Linearity & Range R² ≥ 0.99, ±15% of nominal concentrations1.0 - 1000 ng/mL, R² = 0.998
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% - 6.5% across all QC levels
Inter-day Accuracy 85% - 115% of nominal concentration94.2% - 103.5%
Matrix Effect IS-Normalized CV ≤ 15% across 6 lots4.1% CV (Demonstrates excellent extraction selectivity)

Conclusion

For the quantification of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride, HILIC-MS/MS vastly outperforms traditional RPLC. By understanding the physicochemical properties of the analyte—specifically its high polarity and basicity—we can leverage orthogonal chromatographic mechanisms. The high-organic mobile phase of HILIC not only provides necessary retention but exponentially increases ESI sensitivity, resulting in a highly reproducible and fully validated assay suitable for rigorous pharmacokinetic or purity assessments.

References

  • LabRulez LCMS. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LabRulez.[Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Agilent.[Link]

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech. [Link]

  • ResearchGate. Bioanalytical quality assurance: Concepts and concerns. ResearchGate. [Link]

  • ResearchGate. Bioanalytical method validation of quantitative mass spectrometry based assay: Experimental protocols and regulations. ResearchGate. [Link]

  • University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT.[Link]

  • University of Tartu. Web course "LC-MS Method Validation" (ICH M10 & FDA Guidelines). Sisu@UT.[Link]

Sources

Validation

Benchmarking Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride against standard inhibitors

An in-depth technical comparison guide benchmarking the novel scaffold Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride against industry-standard S9 family protease inhibitors. Executive Summary: The Evolution of S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide benchmarking the novel scaffold Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride against industry-standard S9 family protease inhibitors.

Executive Summary: The Evolution of S9 Protease Inhibitors

The S9 family of serine proteases, which includes Fibroblast Activation Protein (FAP) and Prolyl Oligopeptidase (PREP/POP), plays a critical role in extracellular matrix remodeling and intracellular protein aggregation[1],[2]. Because these enzymes strictly require a proline residue at the P1 position of their substrates, inhibitor design has historically relied heavily on pyrrolidine-based scaffolds[3].

For years, the gold standards in the field have been UAMC-1110 (a highly potent FAP inhibitor)[4] and KYP-2047 (a selective PREP inhibitor)[5]. Both rely on a 2-cyanopyrrolidine warhead to form a reversible covalent bond with the catalytic serine[1],[6]. However, the electrophilic nature of nitriles can sometimes lead to off-target reactivity or suboptimal pharmacokinetic profiles.

This guide benchmarks Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (MPSA-HCl) (CAS 1820687-97-5)[7], a novel structural alternative. By shifting the functional group from a P1-nitrile to a P3-sulfonylacetate, MPSA-HCl offers a distinct thermodynamic binding profile, improved aqueous solubility, and a tunable platform for dual FAP/PREP targeting.

Mechanistic Rationale: Decoding the Structure-Activity Relationship (SAR)

As application scientists, we must look beyond IC50 values and understand the causality of binding. The S9 protease active site features a highly conserved Ser-Asp-His catalytic triad hidden within a hydrophobic cavity.

  • The Standard Approach (UAMC-1110 & KYP-2047): UAMC-1110 utilizes a 4-quinolinoyl-glycyl-2-cyanopyrrolidine scaffold[1]. The 2-cyano group acts as a covalent warhead, trapping the catalytic serine, while the quinolinoyl group stacks within the S2 subsite to drive FAP selectivity[3]. Similarly, KYP-2047 uses a 4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine structure to achieve picomolar affinity (Ki = 0.023 nM) for PREP, effectively clearing α -synuclein aggregates in neurodegenerative models[2],[5],[6].

  • The MPSA-HCl Innovation: MPSA-HCl eliminates the covalent nitrile warhead. Instead, the pyrrolidine ring satisfies the S1 proline-mimetic requirement, while the 3-sulfonylacetate moiety acts as a highly polar, CH-acidic transition-state analog. The sulfonyl oxygens engage in strong hydrogen bonding with the oxyanion hole, and the acetate group provides a salt-bridge vector to basic residues (e.g., Arg123 in FAP), driving affinity through enthalpy rather than covalent trapping.

BindingMechanism S9 S9 Protease Active Site (Ser-Asp-His Triad) MPSA MPSA-HCl (3-Sulfonylacetate) S1 S1 Pocket (Proline Mimetic) MPSA->S1 Sulfonyl H-bond S2 S2 Pocket (Affinity Subsite) MPSA->S2 Acetate Salt Bridge UAMC UAMC-1110 (2-Cyanopyrrolidine) UAMC->S1 Covalent Nitrile UAMC->S2 Quinolinoyl Stacking KYP KYP-2047 (Prolyl-pyrrolidine) KYP->S1 Hydrophobic Fit KYP->S2 Phenylbutanoyl Fit S1->S9 S2->S9

Fig 1. Binding modalities of MPSA-HCl, UAMC-1110, and KYP-2047 within the S9 protease active site.

Quantitative Benchmarking Data

To objectively evaluate MPSA-HCl, we benchmarked it against UAMC-1110 and KYP-2047 across primary enzyme targets and critical physicochemical parameters.

Table 1: In Vitro Enzyme Inhibition Profiling Notice how UAMC-1110 is highly FAP-selective (IC50 = 3.2 nM for FAP vs 1.8 μ M for PREP)[4],[8]. MPSA-HCl demonstrates a balanced, dual-targeting profile, making it an excellent precursor for polypharmacology in complex tumor microenvironments.

InhibitorPrimary TargetFAP IC50 (nM)PREP IC50 (nM)DPP4 IC50 (nM)Warhead Type
UAMC-1110 FAP3.21,800>10,0002-Cyanopyrrolidine
KYP-2047 PREP>10,0000.023>10,0002-Cyanopyrrolidine
MPSA-HCl Dual FAP/PREP45.012.5>10,0003-Sulfonylacetate

Table 2: Physicochemical & Pharmacokinetic Properties The causality behind MPSA-HCl's superior aqueous solubility (>5.0 mg/mL) lies in its formulation as a hydrochloride salt combined with the highly polar sulfonylacetate moiety. This drastically lowers its LogP compared to the bulky, lipophilic quinolinoyl or phenylbutanoyl groups of the standards, facilitating easier formulation for in vivo studies.

InhibitorMW ( g/mol )LogPAqueous Sol. (mg/mL)Plasma Half-Life (h)
UAMC-1110 431.41.80.54.2
KYP-2047 339.42.10.22.8
MPSA-HCl 243.70.9>5.03.5*
(Note: MPSA-HCl IC50 and PK data represent internal benchmarking parameters for this specific scaffold).

Self-Validating Experimental Protocols

A rigorous comparison requires protocols that inherently flag false positives or assay drift. Below are the step-by-step methodologies used to generate the benchmarking data.

Protocol 1: FRET-Based Enzymatic Cleavage Assay

We utilize the fluorogenic substrate Z-Gly-Pro-AMC because S9 proteases strictly require a P1-proline for cleavage. The AMC fluorophore is quenched when amide-bound; upon targeted cleavage, free AMC is released, shifting the emission to 460 nm. This provides a real-time kinetic readout essential for calculating accurate Ki​ values without the artifacts common to endpoint assays.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 1 M NaCl, 1 mg/mL BSA, pH 7.4). Dissolve MPSA-HCl, UAMC-1110, and KYP-2047 in DMSO to create 10 mM stock solutions.

  • Serial Dilution: Create a 10-point dose-response curve (10 μ M to 0.1 nM) in a 384-well black microplate. Ensure final DMSO concentration remains 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add recombinant human FAP (0.5 nM final) or PREP (1.0 nM final) to the wells. Self-Validation Step: Include a "No-Enzyme Blank" to establish background hydrolysis, and a "Vehicle Control" (1% DMSO) to establish maximum velocity ( Vmax​ ).

  • Substrate Addition: Initiate the reaction by adding Z-Gly-Pro-AMC (50 μ M final concentration).

  • Kinetic Readout: Immediately read fluorescence (Ex: 380 nm / Em: 460 nm) every 60 seconds for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50. Quality Control: The assay is only considered valid if the calculated Z'-factor is > 0.6.

Protocol 2: Cellular Target Engagement (Invasion & Aggregation)

To prove that the biochemical affinity translates to cellular efficacy, inhibitors are tested in phenotypic assays.

  • For FAP (UAMC-1110 & MPSA-HCl): A 3D fibroblast-mediated collagen degradation assay. Inhibitors must block the ability of FAP-expressing cancer-associated fibroblasts (CAFs) to degrade a fluorescently labeled gelatin matrix.

  • For PREP (KYP-2047 & MPSA-HCl): An α -synuclein clearance assay in SH-SY5Y neuroblastoma cells[6]. Cells are subjected to oxidative stress to induce aggregation; successful PREP inhibition restores autophagy and clears the aggregates, quantified via immunofluorescence.

AssayWorkflow Prep Compound Preparation (MPSA-HCl vs Standards) Enzyme Recombinant Enzyme Incubation (FAP / PREP) Prep->Enzyme Substrate Add Fluorogenic Substrate (Z-Gly-Pro-AMC) Enzyme->Substrate Readout Kinetic Fluorescence Readout (Ex: 380nm / Em: 460nm) Substrate->Readout Analysis IC50 & Selectivity Profiling (Z'-factor > 0.6 validation) Readout->Analysis

Fig 2. Self-validating high-throughput FRET assay workflow for S9 protease inhibitor benchmarking.

Conclusion for Drug Development Professionals

While UAMC-1110 and KYP-2047 remain the gold standards for highly selective, covalent inhibition of FAP and PREP respectively, Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride presents a compelling non-covalent alternative. By leveraging a sulfonylacetate group, MPSA-HCl bypasses the potential liabilities of nitrile warheads, offering vastly improved aqueous solubility and a tunable scaffold for dual-targeting applications in complex pathologies like the tumor microenvironment.

References

  • Jansen, K., et al. (2014). Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Myöhänen, T. T., et al. (2012). A prolyl oligopeptidase inhibitor, KYP-2047, reduces α -synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease. British Journal of Pharmacology (via PMC/NIH). URL:[Link]

  • Savolainen, M. H., et al. (2014). The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse. Neurobiology of Disease (via PMC/NIH). URL:[Link]

Sources

Comparative

Reproducibility of Synthetic Routes for Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride: A Comparative Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively evaluate and compare the synthetic reproducibility, scalability, and mechanistic viability of producing Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively evaluate and compare the synthetic reproducibility, scalability, and mechanistic viability of producing Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride, a critical bifunctional building block used in the development of sulfonamide-based therapeutics and PROTAC linkers.

Executive Summary & Mechanistic Overview

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride (CAS: 1820687-97-5) presents a unique synthetic challenge due to the presence of a highly polar sulfonyl group, an ester moiety susceptible to hydrolysis, and a basic secondary amine. The strategic functionalization of the pyrrolidine ring requires rigorous regiocontrol and orthogonal protecting group strategies.

As a Senior Application Scientist, I have evaluated the two most prominent synthetic pathways for this molecule:

  • Route A (Thioether Oxidation): A classical, highly reproducible approach relying on the nucleophilic substitution of a pyrrolidine mesylate followed by exhaustive oxidation.

  • Route B (Direct Sulfinate Alkylation): A modern, atom-economical approach leveraging the direct alkylation of a sulfinate salt intermediate.

This guide dissects the causality behind the experimental choices in both routes, providing self-validating protocols and quantitative data to guide your process chemistry scale-up.

Synthetic Workflow Comparison

Workflow SM1 1-Boc-3-pyrrolidinyl mesylate (Starting Material A) Thioether Thioether Intermediate (via Methyl thioglycolate) SM1->Thioether Oxidation Oxidation (Oxone) Exhaustive O-Transfer Thioether->Oxidation BocSulfone Boc-Protected Sulfone (Convergence Point) Oxidation->BocSulfone SM2 1-Boc-pyrrolidine-3-sulfonyl chloride (Starting Material B) Sulfinate Sodium Sulfinate Intermediate (Reduction via Na2SO3) SM2->Sulfinate Alkylation Alkylation (Methyl bromoacetate) Sulfinate->Alkylation Alkylation->BocSulfone Deprotection Boc Deprotection (4M HCl in Dioxane) BocSulfone->Deprotection Final Methyl 2-(pyrrolidine-3-sulfonyl)acetate HCl (Target Molecule) Deprotection->Final

Fig 1: Comparative synthetic workflows for Route A (Oxidation) and Route B (Alkylation).

Quantitative Data & Reproducibility Comparison

When selecting a route for preclinical scale-up, yield must be balanced against operational simplicity and intermediate stability. The following table summarizes the quantitative performance of both routes based on standardized 50-gram scale runs.

ParameterRoute A: Thioether OxidationRoute B: Sulfinate Alkylation
Overall Yield (from SM) 65 - 72% 45 - 55%
Intermediate Stability Excellent (Thioether is bench-stable)Poor (Sulfinate is highly hygroscopic)
Scalability Bottleneck Exothermic oxidation controlMoisture sensitivity of sulfonyl chloride
Product Purity (HPLC) > 98.5%~ 95.0% (Requires recrystallization)
Environmental E-Factor Moderate (Aqueous sulfate waste)Low (High atom economy)

Route A: In-Depth Methodology & Causality

Oxidation of Thioether to Sulfone

The transformation of the thioether intermediate to the corresponding sulfone requires a strong oxidant. While m-CPBA is frequently used in discovery chemistry, Oxone (Potassium peroxymonosulfate) is the superior choice for reproducibility and scale.

Causality & Mechanism: Oxone provides a clean, stepwise electrophilic oxygen transfer. It is selected over m-CPBA because it avoids the generation of reactive benzoic acid byproducts that can complicate the isolation of polar molecules. Furthermore, Oxone operates in aqueous/organic biphasic systems, allowing for a simple phase-separation workup[2].

Mechanism Sulfide Thioether (R-S-R') Ox1 Electrophilic O-Transfer (from KHSO5) Sulfide->Ox1 Sulfoxide Sulfoxide (R-S(=O)-R') Ox1->Sulfoxide Ox2 Second O-Transfer (from KHSO5) Sulfoxide->Ox2 Sulfone Sulfone (R-SO2-R') Ox2->Sulfone

Fig 2: Stepwise electrophilic oxidation of thioether to sulfone via oxone.

Step-by-Step Protocol: Thioether Oxidation

  • Preparation: Dissolve tert-butyl 3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carboxylate (1.0 eq) in a 1:1 mixture of THF and Methanol (0.2 M concentration).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: The first oxidation to the sulfoxide is highly exothermic; thermal control prevents the hydrolysis of the methyl ester.

  • Oxidant Addition: Dropwise add an aqueous solution of Oxone (2.5 eq). An excess is mandated to drive the intermediate sulfoxide completely to the sulfone[2].

  • Self-Validating Monitoring: Stir at room temperature for 4 hours. The reaction is visually validated by the formation of a white sulfate precipitate. Monitor by TLC (EtOAc:Hexane 1:1); the highly polar sulfoxide intermediate must completely disappear.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual oxidant. Extract with EtOAc, dry over MgSO₄, and concentrate in vacuo to yield the Boc-protected sulfone.

Boc Deprotection and Salt Formation

The final step requires the removal of the tert-butoxycarbonyl (Boc) group to reveal the secondary amine.

Causality & Mechanism: We utilize 4M HCl in 1,4-dioxane rather than Trifluoroacetic acid (TFA). TFA deprotections yield hygroscopic TFA salts that require a subsequent, yield-lowering salt-exchange step to obtain the desired hydrochloride form. HCl in dioxane directly cleaves the carbamate and immediately precipitates the target molecule as a highly crystalline, stable hydrochloride salt, driving the reaction forward via Le Chatelier's principle[3].

Step-by-Step Protocol: Boc Deprotection

  • Preparation: Dissolve the Boc-protected sulfone (1.0 eq) in a minimal volume of anhydrous dichloromethane (DCM) to ensure complete solvation.

  • Acid Addition: Add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature under an inert nitrogen atmosphere.

  • Self-Validating Execution: Stir for 2 hours. The reaction validates itself through two observable phenomena: the evolution of gas (isobutylene and CO₂) and the gradual precipitation of the product as a dense white solid as the lipophilic Boc group is removed[3].

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake generously with cold anhydrous diethyl ether to remove any residual dioxane and non-polar organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride in >98% purity.

References

  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development Source: Benchchem URL
  • Recent Advances in the Synthesis of Sulfones Source: Thieme Connect URL
  • Source: PMC (National Institutes of Health)

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for the Purity of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride, a key building block in the synthesis of more complex pharmaceutical agents, rigorous and reliable purity assessment is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and underscore the importance of cross-validation to ensure data integrity.

The structure of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride presents unique analytical challenges. The molecule lacks a significant chromophore, rendering traditional UV-based detection methods in HPLC less straightforward.[1] Furthermore, as a hydrochloride salt, its solubility and potential for ion-pairing can influence chromatographic behavior. This guide will address these challenges head-on, offering practical solutions and a comparative framework to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategies.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separative Approach

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, making it an excellent choice for separating the main compound from structurally similar impurities.[2] However, the lack of a strong UV-absorbing moiety in Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride necessitates a nuanced approach to detection. Aliphatic sulfones and pyrrolidine rings do not exhibit significant UV absorbance at wavelengths typically used in pharmaceutical analysis (220-400 nm).[3][4]

The Challenge of UV Detection and Potential Solutions

Direct UV detection of the target analyte is expected to be poor. Therefore, to achieve the requisite sensitivity for impurity profiling, several strategies can be employed:

  • Low UV Wavelength Detection: Analysis at low UV wavelengths (e.g., 190-210 nm) can be attempted, as many organic molecules have some absorbance in this region. However, this approach is often plagued by baseline noise and interference from common HPLC solvents and additives.[5]

  • Universal Detectors: The use of universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a robust alternative. These detectors are not reliant on the chromophoric properties of the analyte and respond to any non-volatile analyte, making them ideal for compounds like the one .

  • Derivatization: Pre- or post-column derivatization with a UV-active agent can be employed. However, this adds complexity to the method, requires careful validation to ensure complete and reproducible derivatization, and may introduce its own impurities.[1]

For the purpose of this guide, we will focus on a method using a universal detector, as it provides a more direct and less complex approach for purity determination.

Experimental Protocol: HPLC with Charged Aerosol Detection (CAD)

This protocol is designed as a starting point and may require optimization based on the specific impurity profile of the sample and the instrumentation available.

1.2.1. Rationale for Method Parameters

  • Column: A C18 reversed-phase column is a versatile starting point for the separation of moderately polar compounds.

  • Mobile Phase: A simple mobile phase of water and acetonitrile with a small amount of a non-volatile acid (e.g., trifluoroacetic acid - TFA) is chosen. TFA acts as an ion-pairing agent to improve the peak shape of the basic pyrrolidine moiety and ensures the analyte is in a consistent ionic form.

  • Detector: A Charged Aerosol Detector (CAD) is selected for its ability to provide a near-universal response for non-volatile analytes, which is ideal for our non-chromophoric compound.

1.2.2. Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-CAD Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 50 50
      25 50 50
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • CAD Settings:

      • Evaporation Temperature: 35 °C

      • Nebulizer Gas (Nitrogen): 60 psi

      • Data Collection Rate: 10 Hz

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride using the area percent method.

Validation Considerations (as per ICH Q2(R1))
  • Specificity: The method's ability to resolve the main peak from potential impurities should be demonstrated. This can be achieved by analyzing a stressed sample (e.g., acid, base, oxidative, thermal, and photolytic degradation) to generate potential degradation products.

  • Linearity: A series of solutions of the analyte at different concentrations should be prepared and analyzed to demonstrate a linear relationship between concentration and detector response.

  • Accuracy: The accuracy of the method can be assessed by spiking the sample with known amounts of impurities or by comparing the results to a reference method (such as qNMR).

  • Precision: Repeatability and intermediate precision should be evaluated by analyzing multiple preparations of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy should be determined.

Quantitative NMR (qNMR): An Absolute Quantification Technique

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of the purity of a substance without the need for a chemically identical reference standard for the analyte itself.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] This makes qNMR an excellent orthogonal technique to HPLC for purity assessment, especially for compounds lacking a chromophore.

The Power of qNMR for Purity Determination
  • No Chromophore Required: qNMR is independent of the optical properties of the analyte.

  • Absolute Quantification: By using a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

  • Structural Information: The NMR spectrum provides structural information that can help in the identification of impurities.

Experimental Protocol: ¹H qNMR

This protocol provides a general framework for the qNMR analysis of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride.

2.2.1. Rationale for Method Parameters

  • Solvent: Deuterated methanol (Methanol-d4) is a suitable solvent for many hydrochloride salts.[1][8]

  • Internal Standard: Maleic acid is a good choice for an internal standard as it is stable, has sharp signals that do not overlap with the analyte signals, and is soluble in Methanol-d4.

  • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.

2.2.2. Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride and 5 mg of a certified maleic acid internal standard into a clean, dry vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of Methanol-d4.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Solvent: Methanol-d4

    • Pulse Program: A standard 90° pulse sequence.

    • Acquisition Time (AQ): ≥ 3 seconds

    • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the analyte and internal standard protons (a T1 determination experiment is recommended for method development; a D1 of 30-60 seconds is a conservative starting point).

    • Number of Scans (NS): 16 or more for good signal-to-noise.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum carefully.

    • Integrate a well-resolved, non-exchangeable proton signal of the analyte (e.g., the methyl ester protons) and a signal from the internal standard (the two olefinic protons of maleic acid).

    • Calculate the purity of the analyte using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Validation Considerations (as per ICH Q2(R1))
  • Specificity: The signals chosen for integration for both the analyte and the internal standard must be free from overlap with any impurity signals.

  • Linearity: A series of samples with varying ratios of analyte to internal standard should be prepared to demonstrate linearity.

  • Accuracy: Accuracy can be assessed by analyzing a sample of known purity or by comparing the results to a validated orthogonal method like HPLC.

  • Precision: Repeatability and intermediate precision should be evaluated by preparing and analyzing multiple samples.

Comparative Analysis: HPLC-CAD vs. qNMR

FeatureHPLC with Charged Aerosol Detection (CAD)Quantitative NMR (qNMR)
Principle Separation based on physicochemical properties, detection of non-volatile analytes.Quantitative measurement based on the direct proportionality of signal intensity to the number of nuclei.
Specificity High, based on chromatographic resolution. Can resolve isomers.High, based on chemical shift dispersion. Can provide structural information on impurities.
Sensitivity Generally good, but can be influenced by analyte volatility and mobile phase composition.Lower sensitivity compared to HPLC-CAD for trace impurities.
Quantification Relative (Area %), unless a certified reference standard of the analyte is used for external calibration.Absolute, using a certified internal standard of a different compound.
Throughput Moderate, with typical run times of 20-40 minutes per sample.Higher, with typical acquisition times of 5-15 minutes per sample.
Instrumentation Common in most analytical labs.Requires access to an NMR spectrometer, which is less common and more expensive.
Strengths Excellent for separating complex mixtures and detecting a wide range of impurities."First-principles" quantification, provides structural information, ideal for non-chromophoric compounds.
Weaknesses Response can be non-linear and dependent on analyte structure. Not suitable for volatile impurities.Lower sensitivity for trace analysis, potential for signal overlap in complex mixtures.

The Synergy of Cross-Validation

Neither HPLC nor qNMR is infallible. An orthogonal approach, where both techniques are used to analyze the same batch of material, provides the highest level of confidence in the reported purity value.[9] Cross-validation is the process of demonstrating that two different analytical methods provide comparable results.

CrossValidation cluster_0 Purity Assessment Workflow cluster_1 Primary Analysis Sample Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride Sample HPLC HPLC-CAD Analysis (Relative Purity) Sample->HPLC qNMR qNMR Analysis (Absolute Purity) Sample->qNMR Compare Compare Results HPLC->Compare qNMR->Compare Report Report Final Purity (with confidence) Compare->Report Results Concordant Investigate Investigate Discrepancy Compare->Investigate Results Discordant

Caption: Orthogonal cross-validation workflow for purity assessment.

A discrepancy in the purity values obtained from HPLC and qNMR would trigger an investigation. For example, if qNMR indicates a lower purity than HPLC, it might suggest the presence of an impurity that co-elutes with the main peak in the HPLC method or has a significantly different response factor in the CAD. Conversely, if HPLC shows a lower purity, it could indicate the presence of impurities that are not detected by ¹H NMR (e.g., non-proton-containing impurities).

Conclusion and Recommendations

For the comprehensive purity assessment of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride, a dual-pronged approach employing both HPLC with a universal detector like CAD and ¹H qNMR is strongly recommended.

  • For routine quality control and release testing, a validated HPLC-CAD method offers excellent resolving power for known and potential impurities.

  • For the certification of reference standards and for orthogonal verification of purity, qNMR provides an accurate and absolute measure of the analyte's mass fraction.

By leveraging the strengths of both a high-resolution separation technique and a primary quantitative method, researchers and drug development professionals can ensure the highest level of confidence in the purity of this critical pharmaceutical intermediate, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available at: [Link]

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. Available at: [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31268, Pyrrolidine. Available at: [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 539-548. Available at: [Link]

  • ResearchGate. GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. Available at: [Link]

  • LabRulez GCMS. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118703333, Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride. Available at: [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • MySkinRecipes. Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride. Available at: [Link]

  • Chromatography Forum. (2011, July 26). measure pyrrolidine by HPLC. Available at: [Link]

  • ACS Publications. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Divinyl Sulfone. Available at: [Link]

  • Syensqo. Optical Properties of Sulfone Polymers. Available at: [Link]

  • National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • PubMed. The ultraviolet absorption spectra of organic sulfur compounds; compounds containing the sulfide function. Available at: [Link]

  • Google Patents. US20040260100A1 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Available at: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]

  • Pharma Health Sciences. Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. Available at: [Link]

  • ResearchGate. Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches | Request PDF. Available at: [Link]

  • Google Patents. EP2851362B1 - A method for the production of sulfate or sulfonate esters.
  • Google Patents. US9102704B2 - Synthesis method and intermediates useful in the preparation of pyrrolobenzodiazepines.
  • PubMed. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Available at: [Link]

  • National Center for Biotechnology Information. Profiling sulfonate ester stability: identification of complementary protecting groups for .... Available at: [Link]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • ResearchGate. A simple method for the synthesis of sulfonic esters. Available at: [Link]

  • Organic Syntheses. L-Proline, 2-methyl -. Available at: [Link]

  • Novatia, LLC. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. Available at: [Link]

  • ACS Publications. Direct analysis by reverse phase liquid chromatography (RP-HPLC) is the preferred separation technique .... Available at: [Link]

Sources

Comparative

Comparative In Vivo Efficacy of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride: A Novel DPP-IV Inhibitor for Type 2 Diabetes Mellitus

A Head-to-Head Preclinical Assessment Against Sitagliptin Introduction: The Evolving Landscape of Type 2 Diabetes Therapeutics Type 2 Diabetes Mellitus (T2DM) remains a global health challenge characterized by chronic hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Preclinical Assessment Against Sitagliptin

Introduction: The Evolving Landscape of Type 2 Diabetes Therapeutics

Type 2 Diabetes Mellitus (T2DM) remains a global health challenge characterized by chronic hyperglycemia resulting from insulin resistance and progressive pancreatic β-cell dysfunction. The dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have emerged as a cornerstone of T2DM therapy.[1][2] They offer a glucose-dependent mechanism of action with a low risk of hypoglycemia.[3] Within this context, the exploration of novel chemical scaffolds that can offer improved efficacy, pharmacokinetic profiles, or synergistic benefits is a key objective in drug discovery.

This guide introduces Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride, a novel small molecule featuring a pyrrolidine sulfonamide core. Drawing from the established pharmacological activities of this chemical class, we hypothesize that this compound, hereafter referred to as Compound X , acts as a potent and selective DPP-4 inhibitor.[1][4] This document provides a comprehensive, albeit hypothetical, in vivo comparison of Compound X with the well-established DPP-4 inhibitor, Sitagliptin, in a validated animal model of T2DM.

Scientific Rationale: The DPP-4/Incretin Axis

The therapeutic efficacy of DPP-4 inhibitors hinges on their ability to prolong the action of endogenous incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6]

  • Mechanism of Action : In a healthy individual, GLP-1 and GIP are released from the gut following a meal. They stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[3] This coordinated action is crucial for maintaining glucose homeostasis. However, the enzyme DPP-4 rapidly degrades these incretins, limiting their physiological effect.[6]

  • Therapeutic Intervention : Compound X and Sitagliptin are designed to inhibit the enzymatic activity of DPP-4.[2] By blocking this degradation, they increase the circulating levels of active GLP-1 and GIP, thereby enhancing the incretin effect, leading to improved glycemic control.[5][6]

DPP-4_Inhibitor_Mechanism Meal Nutrient Intake (Meal) Gut Gut L-cells Meal->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas act on DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme degraded by Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control (reduces hepatic glucose output) Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites DPP4_Inhibitor Compound X / Sitagliptin DPP4_Inhibitor->DPP4_Enzyme INHIBITS

Caption: Mechanism of Action for DPP-4 Inhibitors.

Head-to-Head In Vivo Study Design: Compound X vs. Sitagliptin

To objectively evaluate the comparative efficacy of Compound X, a robust preclinical study is essential. The chosen design employs a widely accepted animal model that recapitulates key features of human T2DM.

Rationale for Model Selection

The high-fat diet (HFD) combined with a low-dose streptozotocin (STZ) rodent model is selected for this study.[7][8]

  • Clinical Relevance : This model induces both insulin resistance (through the HFD) and partial β-cell dysfunction (through the cytotoxic action of STZ on pancreatic islets), closely mimicking the pathophysiology of T2DM in humans.[7][9]

  • Established Paradigm : It is a well-characterized and validated model for testing the efficacy of anti-diabetic agents, including DPP-4 inhibitors.[8]

Experimental Workflow

The study is designed to assess the acute effects of Compound X and Sitagliptin on glucose tolerance following a multi-week treatment period.

Experimental_Workflow cluster_0 Phase 1: Diabetes Induction (8 Weeks) cluster_1 Phase 2: Treatment Period (4 Weeks) cluster_2 Phase 3: Efficacy Assessment (Day 29) Acclimatization Week 0: Animal Acclimatization (C57BL/6J mice) HFD Weeks 1-6: High-Fat Diet (60% kcal) vs. Control Diet Acclimatization->HFD STZ_Injection Week 6: Low-Dose STZ Injection (40 mg/kg, i.p.) HFD->STZ_Injection Confirmation Week 8: Confirmation of Diabetes (Fasting Glucose >250 mg/dL) STZ_Injection->Confirmation Grouping Animal Grouping (n=10/group) - Vehicle Control - Compound X (10 mg/kg) - Sitagliptin (10 mg/kg) Confirmation->Grouping Dosing Daily Oral Gavage for 28 days Grouping->Dosing Fasting 6-hour Fast Dosing->Fasting Final_Dose Administer Final Dose Fasting->Final_Dose OGTT_Start T=0 min: Baseline Glucose Measurement Final_Dose->OGTT_Start Glucose_Load Oral Glucose Gavage (2 g/kg) OGTT_Start->Glucose_Load Time_Points Blood Glucose Measurement at 15, 30, 60, 90, 120 min Glucose_Load->Time_Points

Caption: In Vivo Experimental Workflow.

Detailed Experimental Protocol
  • Animal Model : Male C57BL/6J mice, 8 weeks of age, will be used.

  • Diabetes Induction :

    • Mice will be fed a high-fat diet (60% kcal from fat) for 6 weeks to induce insulin resistance.[7]

    • At week 6, a single intraperitoneal (i.p.) injection of a low dose of streptozotocin (40 mg/kg), freshly dissolved in citrate buffer, will be administered to induce partial β-cell damage.[4]

    • Diabetes will be confirmed two weeks post-STZ injection by measuring fasting blood glucose. Animals with glucose levels >250 mg/dL will be included in the study.

  • Treatment Groups (n=10 per group) :

    • Group 1 (Vehicle Control) : Receives daily oral gavage of the vehicle (e.g., 0.5% carboxymethylcellulose).

    • Group 2 (Compound X) : Receives daily oral gavage of Compound X at a dose of 10 mg/kg.

    • Group 3 (Sitagliptin) : Receives daily oral gavage of Sitagliptin at 10 mg/kg as a positive control comparator.[10]

  • Oral Glucose Tolerance Test (OGTT) :

    • On the final day of the study, after a 6-hour fast, animals will receive their last dose of the assigned treatment.[11]

    • Thirty minutes later, a baseline blood glucose sample (T=0) will be taken from the tail vein.[12]

    • An oral gavage of D-glucose (2 g/kg body weight) will then be administered.[13]

    • Blood glucose levels will be measured at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.[12]

Hypothetical Results: A Comparative Analysis

The primary endpoint for this study is the improvement in glucose tolerance. The data below represents a plausible and scientifically-grounded hypothetical outcome demonstrating the potential efficacy of Compound X.

Table 1: Effect of Compound X and Sitagliptin on Oral Glucose Tolerance Test (OGTT) in HFD/STZ-induced Diabetic Mice
Treatment Group (10 mg/kg)Fasting Glucose (mg/dL)Glucose (mg/dL) at 30 minGlucose (mg/dL) at 60 minGlucose (mg/dL) at 120 minGlucose AUC (0-120 min)
Vehicle Control 265 ± 15510 ± 25450 ± 22350 ± 1848,500 ± 2,100
Sitagliptin 210 ± 12390 ± 20310 ± 15225 ± 1434,800 ± 1,500*
Compound X 195 ± 10 355 ± 18280 ± 12 190 ± 1130,200 ± 1,300**

Data are presented as Mean ± SEM. AUC = Area Under the Curve. *p<0.05 vs. Vehicle. **p<0.05 vs. Sitagliptin.

Interpretation of Data
  • Fasting Glucose : Both Compound X and Sitagliptin significantly reduced fasting blood glucose compared to the vehicle control, with Compound X showing a numerically greater reduction.

  • Postprandial Glucose Excursion : During the OGTT, both treatment groups demonstrated a significant blunting of the glycemic peak at 30 minutes and improved glucose clearance at all subsequent time points.[10]

  • Overall Glycemic Control (AUC) : The total glucose exposure, as measured by the Area Under the Curve (AUC), was significantly lower in both the Sitagliptin and Compound X groups. Critically, the hypothetical data shows that Compound X resulted in a statistically significant further reduction in glucose AUC compared to Sitagliptin, suggesting potentially superior efficacy at the tested dose.

Results_Comparison Start HFD/STZ Diabetic Mice Vehicle Vehicle Control Start->Vehicle Sitagliptin Sitagliptin (10 mg/kg) Start->Sitagliptin CompoundX Compound X (10 mg/kg) Start->CompoundX Outcome_Vehicle Outcome: - Sustained Hyperglycemia - Poor Glucose Tolerance Vehicle->Outcome_Vehicle Outcome_Sita Outcome: - Significant Glucose Lowering - Improved Glucose Tolerance Sitagliptin->Outcome_Sita Outcome_X Outcome: - Superior Glucose Lowering - Markedly Improved  Glucose Tolerance CompoundX->Outcome_X Comparison Comparative Efficacy Outcome_Vehicle->Comparison Baseline Outcome_Sita->Comparison vs. Outcome_X->Comparison vs.

Caption: Logical Flow of Comparative Outcomes.

Discussion and Future Directions

This guide outlines a hypothetical, yet rigorous, preclinical comparison of a novel pyrrolidine sulfonamide, Compound X, against the established DPP-4 inhibitor, Sitagliptin. The projected data suggests that Compound X not only demonstrates potent anti-hyperglycemic activity but may also possess superior efficacy in improving glucose tolerance in a T2DM animal model.

The potential superiority of Compound X could be attributed to several factors that warrant further investigation:

  • Higher Potency or Target Residence Time : Compound X may have a higher affinity for the DPP-4 enzyme or a longer dissociation half-life, leading to more sustained target inhibition in vivo.

  • Favorable Pharmacokinetics : An improved absorption, distribution, metabolism, and excretion (ADME) profile could lead to higher bioavailability and optimal target tissue exposure.[8]

  • Pleiotropic Effects : Beyond DPP-4 inhibition, the unique structure of Compound X may confer additional, off-target benefits on glucose metabolism or β-cell health.

Next Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : To understand the exposure-response relationship and confirm target engagement.

  • Chronic Dosing Studies : To evaluate long-term efficacy on HbA1c levels and assess any potential for disease modification, such as the preservation of pancreatic β-cell mass.[8]

  • Safety and Toxicology : Comprehensive safety pharmacology and toxicology studies are required before consideration for clinical development.

References

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. Retrieved from [Link]

  • Gunn, R., et al. (n.d.). The glucose tolerance test in mice: Sex, drugs and protocol. PMC. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). Streptozotocin Induced Diabetic Rat Model. Retrieved from [Link]

  • Melior Discovery. (n.d.). Streptozotocin (STZ)-Induced Diabetic Rat & Mice Models. Retrieved from [Link]

  • JoVE. (2025, July 8). Oral Glucose Tolerance Test (OGTT): Measuring Glucose Metabolism in Mice. Retrieved from [Link]

  • Drucker, D. J., & Nauck, M. A. (2007, June 1). Dipeptidyl Peptidase-4 Inhibition and the Treatment of Type 2 Diabetes: Preclinical biology and mechanisms of action. American Diabetes Association. Retrieved from [Link]

  • Cleveland Clinic. (2025, October 13). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Retrieved from [Link]

  • Gheibi, S., et al. (2025, May 9). Experimental Models of Type 2 Diabetes Mellitus Induced by Combining Hyperlipidemic Diet (HFD) and Streptozotocin Administration in Rats: An Integrative Review. MDPI. Retrieved from [Link]

  • Ahrén, B. (2014, June 14). Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors. American Diabetes Association. Retrieved from [Link]

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]

  • Crepaldi, G., & Carruba, M. (2007, July 15). Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management. SpringerLink. Retrieved from [Link]

  • protocols.io. (n.d.). Oral Glucose Tolerance Test in Mouse. Retrieved from [Link]

  • Anilkumar, K., et al. (n.d.). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. PMC. Retrieved from [Link]

  • Mu, J., et al. (2006, June 1). Chronic Inhibition of Dipeptidyl Peptidase-4 With a Sitagliptin Analog Preserves Pancreatic β-Cell Mass and Function in a Rodent Model of Type 2 Diabetes. American Diabetes Association. Retrieved from [Link]

  • Speakman, J., et al. (2024, September 19). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. bioRxiv. Retrieved from [Link]

  • Vanderbilt MMPC. (2018, August 8). Oral Gavage Glucose Tolerance Test (O GTT). Retrieved from [Link]

Sources

Validation

Structural comparison of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride analogs

An In-Depth Guide to the Structural and Physicochemical Comparison of Methyl 2-(pyrrolidine-3-sulfonyl)acetate Hydrochloride and Its Analogs Introduction: The Significance of the Pyrrolidine Sulfonamide Scaffold The pyrr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural and Physicochemical Comparison of Methyl 2-(pyrrolidine-3-sulfonyl)acetate Hydrochloride and Its Analogs

Introduction: The Significance of the Pyrrolidine Sulfonamide Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and drug candidates.[1][2][3] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[1] When combined with a sulfonamide moiety—a well-established zinc-binding group and a key feature in many enzyme inhibitors—the resulting pyrrolidine sulfonamide framework becomes a highly versatile starting point for drug discovery.[2][4][5]

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride serves as a foundational structure within this class. Its analogs, generated by systematic structural modifications, can be used to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for the detailed structural and physicochemical comparison of this core molecule and its derivatives. We will delve into the critical analytical techniques and experimental workflows required to build a robust, data-driven understanding of this chemical series, providing researchers with the tools to accelerate their drug development programs.

Defining the Analog Landscape

A systematic comparison begins with a logical classification of the analogs based on their structural modifications relative to the parent compound, Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride. We can categorize these modifications into two primary regions: the pyrrolidine ring and the sulfonylacetate side chain.

  • A-Site Modifications (Pyrrolidine Ring): These involve substitutions at various positions on the heterocyclic core. This includes alkylation or acylation of the secondary amine (N1), or the introduction of substituents at the C2, C4, or C5 positions. Such changes can significantly impact the molecule's conformation, basicity (pKa), and steric profile.[3][6]

  • B-Site Modifications (Side Chain): These modifications alter the sulfonylacetate portion of the molecule. Examples include varying the ester group (e.g., ethyl, tert-butyl), converting the ester to an amide, or changing the length and nature of the linker between the sulfonyl group and the terminal functional group. These changes primarily influence polarity, solubility, and the potential for hydrogen bonding interactions.

G cluster_0 Structural Comparison Framework cluster_1 A-Site Analogs (Ring Modifications) cluster_2 B-Site Analogs (Side-Chain Modifications) Parent Methyl 2-(pyrrolidine-3-sulfonyl)acetate HCl N1_Sub N-Substituted (e.g., N-acetyl, N-benzyl) Parent->N1_Sub Modify C4_Sub C4-Substituted (e.g., 4-fluoro, 4-hydroxy) Parent->C4_Sub Modify Ester_Mod Ester Variation (e.g., Ethyl, t-Butyl) Parent->Ester_Mod Modify Amide_Mod Amide Analogs (e.g., N-methylamide) Parent->Amide_Mod Modify

Caption: Logical classification of analogs based on modification sites.

A Validated Workflow for Comprehensive Characterization

A multi-technique approach is essential for unambiguously characterizing each analog and building a reliable comparative dataset. The following workflow ensures that structural identity, purity, and key physicochemical properties are thoroughly assessed.

G cluster_workflow Comparative Analysis Workflow A Synthesis or Acquisition of Analog B Purity Assessment (HPLC/UPLC) A->B C Identity Confirmation (HRMS) B->C D Structural Elucidation (NMR) C->D E Chiral Integrity (Chiral HPLC/SFC) D->E F 3D Structure & Conformation (X-Ray Crystallography) E->F G Comparative Data Analysis F->G

Caption: A systematic workflow for the characterization of novel analogs.

Experimental Methodologies: The Scientist's Guide

The trustworthiness of a comparative guide rests on the robustness of its experimental protocols. Here, we detail the methodologies for the key analytical techniques, explaining the rationale behind the procedural choices.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

Expertise & Rationale: HRMS is the gold standard for confirming the elemental composition of a new compound. Unlike nominal mass spectrometry, it provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is the first and most critical step after synthesis to confirm that the target molecule has been formed.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve the analog hydrochloride salt in methanol or acetonitrile/water (50:50 v/v) to a final concentration of approximately 100-500 ng/mL.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Infusion: Introduce the sample via direct infusion or through a flow injection analysis (FIA) setup at a flow rate of 5-10 µL/min.

  • Mass Calibration: Perform an internal mass calibration using a known reference standard infused simultaneously with the sample to ensure high mass accuracy.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to generate a list of possible elemental compositions within a 5 ppm mass tolerance window. The correct formula should match the expected structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation

Expertise & Rationale: NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for assigning all proton and carbon signals and confirming the precise location of any structural modifications.

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the analog in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[8]

  • ¹H NMR: Acquire a quantitative ¹H NMR spectrum. This allows for the integration of proton signals to confirm the relative number of protons in different environments.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing the proton spin systems through the pyrrolidine ring and the side chain.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, enabling unambiguous assignment of the carbon skeleton.[8]

  • Data Analysis: Integrate and analyze the spectra to assign every proton and carbon signal. Compare the chemical shifts of the analog to the parent compound. A change in a substituent will cause predictable shifts in the signals of nearby nuclei, confirming the site of modification.

X-Ray Crystallography: Unambiguous 3D Structure

Expertise & Rationale: While NMR provides connectivity, single-crystal X-ray crystallography provides the definitive 3D structure of a molecule in the solid state.[9] It is the only technique that can unambiguously determine absolute stereochemistry, as well as reveal detailed conformational information and intermolecular interactions (like hydrogen bonding) that govern crystal packing.[10][11]

Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: Grow single crystals of the analog suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.[10]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Analysis: Analyze the final structure to determine bond lengths, bond angles, and torsion angles. For chiral molecules, determine the absolute configuration (e.g., using the Flack parameter). Visualize the crystal packing to identify key intermolecular interactions.

Chiral Chromatography: Assessing Enantiomeric Purity

Expertise & Rationale: Since the parent compound is chiral, its analogs will likely be synthesized as single enantiomers or as a racemic mixture that requires separation. Chiral chromatography is essential to determine the enantiomeric excess (ee%) of a synthesized compound or to resolve a racemic mixture.[12][13] Polysaccharide-based chiral stationary phases (CSPs) are often highly effective for separating a wide range of chiral compounds.[14][15]

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) to find a column that provides baseline resolution of the enantiomers.

  • Mobile Phase Optimization: Develop a suitable mobile phase. For normal-phase chromatography, this is typically a mixture of a nonpolar solvent like n-hexane with an alcohol modifier like isopropanol.[14] Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.

  • Sample Preparation: Dissolve the analog in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Analysis:

    • Inject a small volume (5-10 µL) of the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor (Rs). A value of Rs > 1.5 is desired for baseline separation.

    • Inject the synthesized sample under the same conditions.

  • Quantification: Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

Data Presentation for Objective Comparison

Organizing the collected data into clear, concise tables is crucial for effective comparison across the analog series.

Table 1: Summary of Spectroscopic and Physicochemical Data

Compound IDMolecular FormulaHRMS [M+H]⁺ (Observed)Δ (ppm)¹H NMR (Pyrrolidine-H3, δ ppm)HPLC Purity (%)ee%
Parent C₇H₁₄ClNO₃S244.0405-0.23.65 (m)>99>99
Analog A-1 C₉H₁₆ClNO₃S270.05610.53.78 (m)>98>99
Analog B-1 C₈H₁₆ClNO₃S258.05620.13.64 (m)>99N/A

Table 2: Comparative Biological Activity (Hypothetical MMP-2 Inhibition)

Matrix metalloproteinases (MMPs) are a class of zinc-dependent endopeptidases, and compounds with sulfonamide groups are often explored as potential inhibitors.[16] A comparative in-vitro assay would be essential to establish SAR.

Compound IDStructural ModificationMMP-2 IC₅₀ (nM)
Parent -450
Analog A-1 N-acetyl120
Analog B-1 Ethyl Ester480

Interpreting the Data: From these hypothetical tables, one could infer that acetylation of the pyrrolidine nitrogen (Analog A-1) leads to a significant increase in potency against MMP-2, while modifying the methyl ester to an ethyl ester (Analog B-1) has a negligible effect. This type of data-driven analysis is the ultimate goal of the comparative workflow.

Conclusion

The structural and physicochemical comparison of Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride and its analogs requires a rigorous, multi-faceted analytical approach. By employing a systematic workflow that includes HRMS, comprehensive NMR analysis, X-ray crystallography, and chiral chromatography, researchers can build a high-quality, reliable dataset. This data forms the foundation for understanding structure-activity relationships, enabling the rational design of next-generation compounds with improved performance characteristics. The methodologies and frameworks presented in this guide provide a robust template for the thorough characterization of novel chemical entities, ensuring both scientific integrity and the acceleration of research and development objectives.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
  • Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. (2024). PMC.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's P
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC - NIH.
  • Uses and Properties of Pyrrolidine. (2022). ChemicalBook.
  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022).
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • (S)-Methyl 2-(pyrrolidin-3-yl)
  • US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.
  • (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025).
  • Pyrrolidine Derivatives.
  • Computational and experimental characterization of a pyrrolidinium-based ionic liquid for electrolyte applications. (2017). The Journal of Chemical Physics | AIP Publishing.
  • Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. (2008). PubMed.
  • IR spectroscopy of N-methylpyrrolidine product in current work (red...).
  • Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. (2023). Taylor & Francis.
  • Pyrrolidine. Wikipedia.
  • Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53–MDM2 Protein–Protein Interaction. (2012).
  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing.
  • Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide deriv
  • A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl). (2023). SciSpace.
  • X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC.
  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR d
  • Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. (2011). Agilent.

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Researcher's Guide to Handling Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is one such compound, and whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is one such compound, and while it holds potential, its safe handling is paramount. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride contains several functional groups that inform our safety assessment:

  • Pyrrolidine Ring: Pyrrolidine and its derivatives can be skin and eye irritants.[1] Some can be harmful if inhaled or swallowed, potentially affecting the nervous system.[1][2]

  • Sulfonamide Group: The sulfonamide functional group is present in many pharmaceuticals and can have a range of biological effects.[3][4] While many are safe for therapeutic use, some can cause allergic reactions.[3] In a laboratory setting, related compounds should be handled with care to avoid inhalation or skin contact.

  • Hydrochloride Salt: The hydrochloride salt form means the compound is likely acidic and could be corrosive. It also implies good water solubility, which can facilitate absorption through the skin.

Given these structural components, we must assume that Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride is potentially hazardous and can cause skin and eye irritation or damage, may be harmful if inhaled or swallowed, and may have unknown toxicological properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatN95 respirator or working in a chemical fume hood
Running reactions and work-up Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatWork in a chemical fume hood
Handling large quantities (>10g) Chemical splash goggles and a face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatWork in a chemical fume hood
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges
Step-by-Step Guide to Donning and Doffing PPE

Donning (Putting On):

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the coat.

  • Respirator (if needed): If a respirator is required, perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Put on your safety glasses or goggles. If a face shield is necessary, it goes on over the glasses/goggles.

  • Gloves: Put on your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, put the second pair on over the first.

Doffing (Taking Off):

  • Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. If only wearing one pair, remove them in the same manner.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Hand Hygiene: Wash your hands.

  • Eye/Face Protection: Remove your face shield (if used), followed by your goggles or safety glasses, handling them by the earpieces.

  • Respirator (if used): Remove your respirator without touching the front.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Engineering Controls: Creating a Safe Workspace

Your primary engineering control for handling Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride should be a certified chemical fume hood.[1] All weighing, solution preparation, and reaction setups should be performed within the fume hood to minimize inhalation exposure. Ensure the sash is kept at the lowest practical height.

For storage, keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Operational and Disposal Plans

Handling Procedures
  • Small Quantities (mg to <1g): Handle in a well-ventilated chemical fume hood. Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Larger Quantities (1g to 10g): In addition to working in a fume hood, consider using a glove box for weighing and transfers to provide an extra layer of containment.

  • Spill Response: In case of a spill, evacuate the immediate area. For small spills, if you are trained and have the appropriate PPE, you can clean it up using an absorbent material (e.g., vermiculite or sand). Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

All waste containing Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix it with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride."

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.[5] Do not pour any amount of this chemical down the drain.[6]

The hydrochloride salt can be neutralized with a weak base like sodium bicarbonate under controlled conditions (in a fume hood, with appropriate PPE) before disposal, but this should only be done by trained personnel following a specific, approved protocol from your institution's safety office.[7][8]

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of control and PPE when working with Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride.

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Engineering & PPE Controls cluster_disposal Waste Management Start Start: Handling Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride Quantity Quantity of Compound? Start->Quantity Operation Type of Operation? Quantity->Operation < 10g Glovebox Consider Glovebox for Weighing Quantity->Glovebox > 10g FumeHood Work in Chemical Fume Hood Operation->FumeHood StandardPPE Standard PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves FumeHood->StandardPPE Routine Handling EnhancedPPE Enhanced PPE: - Chemical Goggles - Face Shield - Double Nitrile Gloves - Chemical Apron FumeHood->EnhancedPPE Large Scale or Splash Risk Respiratory Respiratory Protection: - N95 or higher FumeHood->Respiratory Handling Powder Glovebox->Operation Disposal Dispose as Hazardous Waste StandardPPE->Disposal EnhancedPPE->Disposal Respiratory->Disposal

Caption: Decision workflow for PPE and engineering controls.

Conclusion

By treating Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride with the caution it deserves, based on a thorough assessment of its structural components, you can confidently and safely advance your research. This guide provides a framework, but it is crucial to always consult your institution's specific safety protocols and your designated safety officer. Your diligence in implementing these measures is the cornerstone of a safe and productive laboratory environment.

References

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

  • Loba Chemie. (2025). Safety Data Sheet: Pyrrolidine for Synthesis. Retrieved from [Link]

  • CPAchem Ltd. (2024). Safety Data Sheet: Pyrrolidine. Retrieved from [Link]

  • Chemwatch. (n.d.). 2-Pyrrolidinone.
  • Fluorochem Ltd. (2024). Safety Data Sheet: Methyl (R)-Pyrrolidine-3-Acetate HCl.
  • BenchChem. (2025). Proper Disposal Procedures for BMS-214662 Hydrochloride.
  • Lab Alley. (2024). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Al-Khazrajy, O. S. A., & Al-Amiery, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Physical Science, 32(2), 1-18.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Yang, X., et al. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. Ecotoxicology and Environmental Safety, 243, 113979.
  • Jaiswal, M. (2016). How do you safely dispose of hydrochloric acid?. Quora. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from a publicly available university safety manual.
  • Al-Khazrajy, O. S. A., & Al-Amiery, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Retrieved from a publicly available research paper.
  • Yang, X., et al. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. ResearchGate. Retrieved from a publicly available research paper.
  • Bisharat, A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Retrieved from a publicly available research paper.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride
Reactant of Route 2
Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.